molecular formula C12H10BrN B1347636 4'-Bromo-[1,1'-biphenyl]-4-amine CAS No. 3365-82-0

4'-Bromo-[1,1'-biphenyl]-4-amine

Cat. No.: B1347636
CAS No.: 3365-82-0
M. Wt: 248.12 g/mol
InChI Key: YGPBKHKHMVGUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromo-[1,1'-biphenyl]-4-amine is a useful research compound. Its molecular formula is C12H10BrN and its molecular weight is 248.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPBKHKHMVGUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40299436
Record name 4'-bromobiphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3365-82-0
Record name 3365-82-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-bromobiphenyl-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40299436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Bromo-[1,1'-biphenyl]-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 4'-Bromo-[1,1'-biphenyl]-4-amine

Abstract

This compound is a pivotal bifunctional organic compound that serves as a cornerstone intermediate in advanced materials science and medicinal chemistry. Its unique structure, featuring a nucleophilic amine on one phenyl ring and a reactive bromo handle on the other, provides orthogonal reactivity for sequential, site-selective functionalization. This guide offers an in-depth analysis of its core chemical properties, established synthetic methodologies, reactivity profile, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the rational design of novel organic electronics and complex pharmaceutical agents. All protocols and claims are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Introduction to a Versatile Biaryl Scaffold

The substituted biphenyl motif is a privileged structure in both materials science and pharmacology. The defined spatial relationship and electronic communication between the two aryl rings impart unique photophysical and biological properties. This compound (CAS No. 3365-82-0) exemplifies this utility, belonging to a class of compounds that bridge the gap between performance materials and bioactive molecules.[1][2] The presence of the 4-amine group provides a site for derivatization to build hole-transport materials for OLEDs or to introduce pharmacophores, while the 4'-bromo group acts as a versatile coupling partner for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions.[3] Understanding the distinct properties and reactivity of this molecule is crucial for its effective application in multi-step synthetic campaigns.

Core Physicochemical and Spectroscopic Properties

The precise characterization of this compound is fundamental for its use in synthesis. The physical and spectroscopic data provide the benchmark for confirming its identity and purity.

Physical and Chemical Identifiers

A summary of the key identifiers and physical properties is presented below, compiled from reliable chemical databases.[1][2][4]

PropertyValueSource
IUPAC Name 4-(4-bromophenyl)anilinePubChem[1]
CAS Number 3365-82-0ChemicalBook[2]
Molecular Formula C₁₂H₁₀BrNPubChem[1]
Molecular Weight 248.12 g/mol PubChem[1]
Melting Point 139-140 °CChemicalBook[2]
Boiling Point 357.8 °C at 760 mmHgLookChem[4]
Density 1.432 g/cm³LookChem[4]
Appearance White to off-white crystalline powderGeneric
Storage 2-8 °C, under inert atmosphereLookChem[4]
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. While raw spectra are proprietary, the expected characteristics are well-documented.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (typically δ 6.5-7.6 ppm). The protons on the amine-bearing ring will appear more upfield due to the electron-donating effect of the -NH₂ group, while the protons on the bromo-substituted ring will be further downfield. The -NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR will display 12 distinct signals for the aromatic carbons, reflecting the asymmetry of the molecule. Carbons attached to the nitrogen will be shielded, while the carbon bonded to the bromine will be deshielded.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (approx. 1:1 ratio), which is the definitive signature of a molecule containing one bromine atom. The expected masses are m/z 247 and 249.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine at approximately 3350-3450 cm⁻¹. Strong C-H stretching for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.

Synthesis and Reactivity

The strategic value of this compound lies in its synthesis and subsequent reactivity, which allows for its incorporation into larger, more complex molecular architectures.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms the central C-C bond by coupling an aryl boronic acid with an aryl halide. The causality behind this choice is its high functional group tolerance, excellent yields, and commercially available starting materials. A typical pathway involves the coupling of 4-aminophenylboronic acid with 1,4-dibromobenzene or 4-bromoaniline with a corresponding boronic acid derivative.

Suzuki_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 4_aminophenylboronic_acid 4-Aminophenylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 1_4_dibromobenzene 1,4-Dibromobenzene product This compound catalyst->product Coupling (80-100 °C) base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/H₂O) solvent->catalyst

Caption: General workflow for the Suzuki-Miyaura synthesis.

Bifunctional Reactivity Profile

The molecule's two functional groups exhibit orthogonal reactivity, which is a key principle in modern synthetic strategy. This allows for selective, stepwise modification.

  • The Amine (-NH₂) Moiety: As a nucleophile, the primary amine can readily undergo acylation, alkylation, or be used in other C-N bond-forming reactions like the Buchwald-Hartwig amination to create more complex triarylamines.[7] These derivatives are highly sought after for hole-transport layers in OLED devices.[3]

  • The Bromo (-Br) Moiety: The carbon-bromine bond is a prime handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of additional aryl, vinyl, or alkynyl groups, extending the π-conjugated system or adding new functional domains to the molecule. This reactivity is fundamental to building complex pharmaceutical intermediates and organic semiconductor materials.[3][7]

Reactivity_Map cluster_amine Amine Group Reactivity cluster_bromo Bromo Group Reactivity main This compound N_Acylation N-Acylation main->N_Acylation RCOCl Buchwald_Hartwig Buchwald-Hartwig Amination main->Buchwald_Hartwig Pd cat., R₂NH N_Alkylation N-Alkylation main->N_Alkylation R-X Suzuki Suzuki Coupling main->Suzuki Pd cat., R-B(OH)₂ Heck Heck Coupling main->Heck Pd cat., Alkene Sonogashira Sonogashira Coupling main->Sonogashira Pd/Cu cat., Alkyne

Caption: Orthogonal reactivity of the amine and bromo groups.

Applications in Research and Development

Intermediate for Organic Electronics

Derivatives of this compound are crucial intermediates for materials used in Organic Light-Emitting Diodes (OLEDs). By reacting the amine group, complex triarylamine structures can be built. These materials often possess excellent hole-transporting capabilities and high thermal stability, which are critical for enhancing the efficiency and operational lifetime of OLED devices. The bromo group allows for further tuning of the molecule's electronic properties by introducing other aromatic systems via Suzuki coupling.

Scaffold in Medicinal Chemistry

The biphenylamine scaffold is present in numerous biologically active compounds. This intermediate serves as a starting point for synthesizing complex molecules targeting a range of therapeutic areas. For example, the biaryl structure is a key feature in certain kinase inhibitors and other pharmaceuticals.[8][9] The ability to functionalize both rings selectively makes it an attractive building block for creating libraries of compounds for drug discovery screening.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling to synthesize the title compound.

Objective: To synthesize this compound from 4-bromoaniline and 4-aminophenylboronic acid is not the correct approach. A more logical route is coupling 4-aminophenylboronic acid with 1,4-dibromobenzene .

Materials:

  • 1,4-Dibromobenzene (1.0 equiv)

  • 4-Aminophenylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Standard flame-dried glassware (Schlenk flask, condenser)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-dibromobenzene, 4-aminophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive. The causality is to prevent oxidation of the catalyst to its inactive Pd(II) state.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. Follow this with the addition of the Pd(PPh₃)₄ catalyst. The mixture will typically turn yellow or orange.

  • Reaction Execution: Attach a condenser (under argon) and heat the reaction mixture in a preheated oil bath to 90-100 °C.[6] Stir vigorously for 6-12 hours.

  • Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials. A self-validating system involves comparing the reaction mixture to co-spotted lanes of the starting materials.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer contains the product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[10]

  • Toxicity: While specific toxicity data for this compound is limited, related aromatic amines and bromoarenes can be harmful. Assume the compound is toxic if swallowed, inhaled, or absorbed through the skin.[11]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is derived from its bifunctional nature. The orthogonal reactivity of its amine and bromo groups provides chemists with a powerful tool for the modular construction of complex molecules. Its demonstrated utility in the synthesis of OLED materials and as a scaffold for pharmaceutical agents underscores its versatility and ongoing relevance in both academic and industrial research. The reliable synthesis via Suzuki-Miyaura coupling ensures its accessibility, paving the way for future innovations in materials and medicine.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Borzen Bioscience. (2026). The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 4'-Bromo-1,1'-biphenyl-4-amine|3365-82-0. Retrieved from [Link]

  • Mol-Instincts. (n.d.). N,N-Bis([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine: Properties, Applications & Quality Standards. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • StuDocu. (2014). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 62532-98-3 | 4'-Bromo-[1,1'-biphenyl]-2-amine. Retrieved from [Link]

  • ACS Publications. (2015). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-amine (CAS 3365-82-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Biphenyl Building Block

4'-Bromo-[1,1'-biphenyl]-4-amine is a bifunctional organic compound that has garnered significant interest in the fields of materials science and pharmaceutical development. Its rigid biphenyl core provides thermal stability and a platform for extended π-conjugation, while the strategically placed amino and bromo functional groups offer versatile handles for further chemical modifications. This unique combination of properties makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, from advanced electronic materials to potent pharmaceutical agents.

This guide provides a comprehensive overview of the core properties, synthesis, applications, and safe handling of this compound, offering insights into its utility for researchers and developers.

Core Properties and Identifiers

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValue
CAS Number 3365-82-0[1][2][3]
Molecular Formula C₁₂H₁₀BrN[1][2][3]
Molecular Weight 248.12 g/mol [1][2]
IUPAC Name 4-(4-bromophenyl)aniline[1]
Synonyms 4-Amino-4'-bromobiphenyl, 4'-bromobiphenyl-4-amine, 4'-Bromo-1,1'-biphenyl-4-amine[1][2]
Appearance White to off-white crystalline powder[4]
Melting Point 139-140 °C[2][3]
Boiling Point 357.8 °C at 760 mmHg[3]
Solubility Insoluble in water; soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and toluene.[4]
Storage Temperature 2-8°C[2][3]

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthesis of this compound can be achieved through various cross-coupling methodologies, with the Suzuki-Miyaura reaction being a prominent and efficient route. This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. In this case, 4-bromoaniline can be coupled with 4-bromophenylboronic acid, or alternatively, 4-aminophenylboronic acid can be reacted with 1,4-dibromobenzene.

The reactivity of this compound is dominated by its two functional groups:

  • The Amine Group (-NH₂): The primary aromatic amine is a versatile functional group that can undergo a variety of transformations, including N-alkylation, N-arylation (as seen in the Buchwald-Hartwig amination), acylation, and diazotization followed by subsequent reactions.

  • The Bromo Group (-Br): The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the introduction of a wide array of substituents at the 4'-position, enabling the synthesis of a diverse library of biphenyl derivatives.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product 4-aminophenylboronic_acid 4-Aminophenylboronic Acid Reaction_Vessel Suzuki-Miyaura Coupling 4-aminophenylboronic_acid->Reaction_Vessel 1_4-dibromobenzene 1,4-Dibromobenzene 1_4-dibromobenzene->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Product This compound Reaction_Vessel->Product

A representative Suzuki-Miyaura synthesis of this compound.

Key Applications in Science and Technology

The unique structural features of this compound make it a valuable building block in several high-technology and pharmaceutical applications.

Organic Electronics and OLEDs

In the field of organic electronics, derivatives of this compound are utilized as intermediates for the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[5] The biphenyl core contributes to the thermal stability and charge transport properties of the final materials. The amino and bromo groups allow for the construction of more complex molecular architectures with tailored electronic properties. These derivatives can be incorporated into:

  • Hole Transport Layers (HTLs): The aromatic amine structure is inherently adept at transporting holes, and incorporating this moiety can improve charge injection and mobility, leading to higher device efficiency.[5]

  • Host Materials: In phosphorescent OLEDs (PHOLEDs), derivatives can serve as host materials that efficiently transfer energy to the emissive dopant.[5]

  • Emissive Layer Components: In some device architectures, derivatives can be functionalized to act as emitters, influencing color purity and quantum efficiency.[5]

Pharmaceutical Intermediates

The biphenyl and arylamine moieties are common structural motifs in a wide range of biologically active molecules. This compound serves as a key starting material for the synthesis of pharmaceutical intermediates. The ability to selectively functionalize either the amine or the bromo group through reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allows for the efficient construction of complex drug candidates.[6] For instance, it can be a precursor for kinase inhibitors and central nervous system drugs.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a more complex biphenyl derivative. This protocol is for illustrative purposes and may require optimization based on the specific substrate and desired product.

Reaction: Synthesis of 4'-Phenyl-[1,1'-biphenyl]-4-amine

  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 2-5 mol%).

  • Reaction Conditions:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-Phenyl-[1,1'-biphenyl]-4-amine.

Experimental_Workflow Start Start: Assemble Reactants Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvents and Pd Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat to 80-100 °C with Stirring Solvent_Catalyst->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Reaction Work-up: Quench, Extract, Dry Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification End End: Characterize Product Purification->End

Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not detailed in the provided search results, general guidelines for handling aromatic amines and brominated compounds should be followed.

Hazard CategoryPrecautionary Measures
Inhalation May be harmful if inhaled. May cause respiratory tract irritation. Handle in a well-ventilated area or in a fume hood.[7]
Skin Contact May be harmful if absorbed through the skin. May cause skin irritation. Wear appropriate protective gloves (e.g., nitrile).[8]
Eye Contact May cause eye irritation. Wear safety glasses or goggles.[7]
Ingestion May be harmful if swallowed. Do not ingest. Wash hands thoroughly after handling.
Personal Protective Equipment (PPE) Standard laboratory PPE should be worn, including a lab coat, safety glasses with side shields, and appropriate gloves.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Recommended storage is at 2-8°C.[2][3]
Disposal Dispose of in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

References

  • The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. (2026). Google.
  • This compound. PubChem.
  • This compound: Properties, Applic
  • 4'-Bromo-1,1'-biphenyl-4-amine | 3365-82-0. ChemicalBook.
  • 4'-Bromo-1,1'-biphenyl-4-amine|3365-82-0. LookChem.
  • Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
  • SAFETY D
  • 4-Bromobiphenyl 92-66-0. Tokyo Chemical Industry Co., Ltd..

Sources

An In-depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-amine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 4'-Bromo-[1,1'-biphenyl]-4-amine (CAS No. 3365-82-0). It details the molecule's core structural features, physicochemical properties, prevalent synthesis and purification methodologies, and critical analytical techniques for its characterization. Furthermore, this document explores its significant applications as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors, alongside essential safety and handling protocols.

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and tunable electronic properties make it a cornerstone for designing molecules with specific biological activities or material characteristics. The introduction of functional groups, such as amines and halogens, onto the biphenyl core dramatically expands its synthetic utility. This compound is a prime example of such a functionalized biphenyl, serving as a critical intermediate. The presence of a reactive amine group on one phenyl ring and a bromine atom on the other provides two distinct points for chemical modification, making it an invaluable precursor for constructing complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[1][2]

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C12H10BrN, consists of two phenyl rings linked by a single carbon-carbon bond.[3] An amine (-NH2) group is attached at the 4-position of one ring, and a bromine (-Br) atom is at the 4'-position of the other. This specific arrangement dictates its chemical reactivity and physical properties.

The amine group is a nucleophilic site and can be readily functionalized. The bromine atom serves as an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2]

Caption: Molecular structure of this compound.

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 3365-82-0[3]
Molecular Formula C12H10BrN[3]
Molecular Weight 248.12 g/mol [3]
Melting Point 139-140 °C[4][5]
Boiling Point 357.8 °C at 760 mmHg[5]
Density 1.432 g/cm³[5]
Appearance White to off-white powder[1]
Solubility Soluble in organic solvents like ethanol, toluene.[5]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere.[5][6]

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[7]

Rationale: The Suzuki coupling is favored due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of the starting materials. The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the biphenyl product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 4-Bromoaniline Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 4-Bromophenylboronic acid Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling):

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromoaniline (1.0 equivalent), 4-bromophenylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as toluene, ethanol, and water. Then, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).[5]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Once the reaction is complete (usually within 4-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized this compound is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Sample Synthesized Compound NMR ¹H & ¹³C NMR (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS IR IR Spectroscopy (Functional Group ID) Sample->IR TLC TLC (Reaction Monitoring) Sample->TLC HPLC HPLC (Quantitative Purity) Sample->HPLC Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation HPLC->Confirmation

Sources

Introduction: The Strategic Importance of the 4-Amino-4'-bromobiphenyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine

This compound is a versatile bifunctional molecule that serves as a critical building block in the development of advanced materials and complex pharmaceutical agents.[1][2] Its structure, featuring a reactive amine on one phenyl ring and a bromine atom on the other, allows for orthogonal derivatization. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of extended conjugated systems, while the amine group can be readily functionalized or serve as a key pharmacophore.[1][3] This unique architecture makes it a sought-after intermediate in the synthesis of organic light-emitting diode (OLED) materials, liquid crystals, and bioactive molecules such as kinase inhibitors.[1][2][4]

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying reaction mechanisms, practical experimental considerations, and comparative analysis of the dominant methodologies. The protocols and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this pivotal intermediate in their synthetic endeavors.

Dominant Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for constructing the C-C bond in biaryl systems and is the most widely applied strategy for synthesizing this compound.[5][6][7] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organohalide.[7] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5]

Reaction Mechanism: A Palladium(0)/Palladium(II) Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[8][9][10] The process can be dissected into three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. This species inserts into the carbon-halogen bond (e.g., C-Br) of one of the aryl halide partners. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[5][10]

  • Transmetalation: An alkoxide or hydroxide, formed from the reaction of the base (e.g., K₂CO₃) with the boronic acid, coordinates to the Pd(II) complex. This activates the organoboron reagent, facilitating the transfer of its organic group to the palladium center and displacing the halide.[7][11]

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][8]

Suzuki_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar1X Ar¹-X (e.g., 4-Bromoaniline) Ar1X->OxAdd Ar2BY2 Ar²-B(OH)₂ (e.g., 4-Bromophenylboronic Acid) Boronate [Ar²-B(OH)₃]⁻ Ar2BY2->Boronate Ar1Ar2 Ar¹-Ar² (Product) Base Base (e.g., K₂CO₃) Base->Boronate PdII_Complex1 Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex1 Transmetal Transmetalation PdII_Complex2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Complex2 RedElim Reductive Elimination RedElim->Pd0 RedElim->Ar1Ar2 PdII_Complex1->Transmetal PdII_Complex2->RedElim Boronate->Transmetal

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol details the synthesis of this compound from 4-aminophenylboronic acid and 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is strategic, as the C-I bond undergoes oxidative addition more readily than the C-Br bond, ensuring selective coupling.

Materials and Reagents:

ReagentM.W.AmountMolesEquiv.
4-Aminophenylboronic acid136.941.00 g7.30 mmol1.0
1-Bromo-4-iodobenzene282.912.28 g8.03 mmol1.1
Pd(PPh₃)₄1155.560.42 g0.36 mmol0.05
K₂CO₃138.212.02 g14.6 mmol2.0
Toluene-30 mL--
Ethanol-10 mL--
Water-10 mL--

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenylboronic acid (1.00 g, 7.30 mmol), 1-bromo-4-iodobenzene (2.28 g, 8.03 mmol), potassium carbonate (2.02 g, 14.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.42 g, 0.36 mmol).[8]

  • Solvent Addition: Add toluene (30 mL), ethanol (10 mL), and water (10 mL) to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to deoxygenate the reaction mixture. This is critical as Pd(0) species are sensitive to oxidation.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash them with 50 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis_Workflow Figure 2: Experimental Workflow for Suzuki Synthesis A 1. Reagent Charging (Flask Setup) B 2. Solvent Addition & Inert Gas Purge A->B C 3. Reflux (12-24h, 85-90°C) B->C D 4. Reaction Cooldown & Quench C->D E 5. Liquid-Liquid Extraction D->E F 6. Washing & Drying (Brine, MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Column Chromatography (Purification) G->H I Final Product: This compound H->I

Caption: Experimental Workflow for Suzuki Synthesis.

Alternative Synthetic Pathways

While the Suzuki coupling is dominant, other classical and modern coupling reactions provide alternative routes to the target molecule or related structures.

Ullmann Condensation / Goldberg Reaction

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-C (symmetrical biaryls) or C-N bonds.[12][13][14] The C-N bond-forming variant is known as the Goldberg reaction.[12]

Mechanism & Rationale: Traditionally, these reactions require high temperatures (>200 °C) and stoichiometric amounts of copper powder.[12][13] The mechanism is thought to involve the in-situ formation of a copper(I) species which undergoes oxidative addition to the aryl halide.[14] For C-N coupling, a copper(I) amide intermediate reacts with the aryl halide.[12] Modern protocols have improved the reaction's scope by using soluble copper catalysts with ligands like 1,10-phenanthroline, which allows for significantly lower reaction temperatures.[15]

Applicability: This method can be envisioned for the synthesis by coupling 4-bromoaniline with 1,4-dibromobenzene. However, controlling selectivity to achieve mono-amination can be challenging, and the harsh conditions of the classic Ullmann reaction limit its use with sensitive functional groups. The modern, ligand-accelerated versions offer a more viable but often less efficient alternative to palladium-catalyzed methods for this specific target.[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16] It has largely replaced harsher methods like the Goldberg reaction for the synthesis of arylamines.[16]

Mechanism & Rationale: Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[16] It includes an oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17] The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands (e.g., XPhos, SPhos, tBuXPhos) being highly effective.[18]

Buchwald_Hartwig_Mechanism Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (e.g., 4,4'-Dibromobiphenyl) ArX->OxAdd R2NH R₂NH (e.g., Ammonia equivalent) Amide_Formation Amide Formation R2NH->Amide_Formation Product Ar-NR₂ (Product) Base Base (e.g., NaOtBu) Base->Amide_Formation PdII_Complex1 Ar-Pd(II)L-X OxAdd->PdII_Complex1 PdII_Amide Ar-Pd(II)L-NR₂ Amide_Formation->PdII_Amide RedElim Reductive Elimination RedElim->Pd0 RedElim->Product PdII_Complex1->Amide_Formation PdII_Amide->RedElim

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Applicability: This reaction is highly relevant as a convergent strategy. One could first synthesize 4,4'-dibromobiphenyl via a Suzuki or Ullmann coupling of 1,4-dibromobenzene, and then perform a selective mono-amination using an ammonia equivalent or a protected amine, followed by deprotection, to install the 4-amino group. This approach offers excellent control and high yields for the C-N bond-forming step.[3]

Methodology Comparison

FeatureSuzuki-Miyaura CouplingUllmann CondensationBuchwald-Hartwig Amination
Bond Formed C-CC-C, C-N, C-O, C-SC-N
Catalyst Palladium (e.g., Pd(PPh₃)₄)Copper (metal or salts)Palladium (with phosphine ligands)
Typical Temp. 60 - 110 °C[8]100 - 210+ °C (classic)[12]Room Temp. - 110 °C
Key Advantage High functional group tolerance, mild conditions, reliable.[5]Low-cost catalyst (copper).Excellent for C-N bond formation, high yields.[16]
Key Disadvantage Cost of palladium catalyst, sensitivity to oxygen.Harsh conditions (classic), often requires ligands (modern).[12]Ligand cost, potential for side reactions (e.g., β-hydride elimination).[16]
Relevance to Target Primary Route: Ideal for constructing the biphenyl core.Alternative Route: Feasible but less efficient than Suzuki.Convergent Route: Excellent for late-stage amination of a biphenyl core.

Compound Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValueSource
CAS Number 3365-82-0[19][20]
Molecular Formula C₁₂H₁₀BrN[19][20]
Molecular Weight 248.12 g/mol [19][20]
Appearance White to off-white powder/crystals[4]
Melting Point 139-140 °C[20]
Solubility Soluble in DCM, THF, Toluene; Insoluble in water[4]

Spectroscopic data is critical for structural confirmation. Expected data includes:

  • ¹H NMR: Signals corresponding to the aromatic protons on both phenyl rings.

  • ¹³C NMR: Signals for the 12 carbon atoms of the biphenyl scaffold.[19]

  • Mass Spectrometry (MS): A molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[19]

  • Infrared (IR) Spectroscopy: N-H stretching bands for the primary amine and C-H/C=C stretching for the aromatic rings.[19]

Conclusion

The synthesis of this compound is most efficiently and reliably achieved via the Suzuki-Miyaura cross-coupling reaction, which offers a robust and versatile method for constructing the core biphenyl structure. While alternative pathways such as the Ullmann and Buchwald-Hartwig reactions exist and are mechanistically important, they are best considered for specific strategic applications—the latter being particularly powerful for a convergent synthesis. The choice of pathway ultimately depends on the available starting materials, desired scale, and the specific strategic considerations of the overall research program. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will empower researchers to successfully synthesize and utilize this valuable chemical intermediate.

References

  • (No Source)
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • LookChem. 4'-Bromo-1,1'-biphenyl-4-amine|3365-82-0. Available from: [Link]

  • (No Source)
  • Wikipedia. Ullmann condensation. Available from: [Link]

  • SciSpace. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available from: [Link]

  • Kirlikovali, K. O., et al. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. (2018). Available from: [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]

  • ResearchGate. Construction of amino acid derivatives possessing a 4-bromobiphenyl moiety via the Pd(ii)-catalyzed sp³ C–H arylation. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29). Available from: [Link]

  • (No Source)
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • (No Source)
  • Scribd. Experiment 8 - Suzuki Coupling Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Google Patents. CN101376619A - Preparation of 4-bromobiphenyl.
  • ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available from: [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021-12-03). Available from: [Link]

  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]

  • (No Source)
  • Organic Syntheses. p-BROMOBIPHENYL. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. (2025-08-06). Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • (No Source)

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Intermediate

4'-Bromo-[1,1'-biphenyl]-4-amine (CAS No. 3365-82-0) is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a reactive amine group on one phenyl ring and a bromine atom on the other, makes it a valuable intermediate for synthesizing more complex molecules. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group provides a site for amidation, sulfonylation, or diazotization. Understanding its structural and electronic properties is paramount for its effective utilization, and a thorough spectroscopic analysis is the cornerstone of this characterization.

This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While complete, formally assigned experimental spectra are not aggregated in a single public repository, this document synthesizes available data from chemical databases and interprets the expected spectral features based on established physicochemical principles and analysis of structurally related compounds.

Molecular Structure and Symmetry

The foundational step in interpreting any spectroscopic data is a clear understanding of the molecule's structure and symmetry. This compound consists of two para-substituted benzene rings linked by a single bond. The molecule possesses a C₂ axis of symmetry bisecting the central C-C bond, which dictates that chemically equivalent protons and carbons will be magnetically equivalent, thereby simplifying the NMR spectra.

Caption: Structure of this compound with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide distinct, interpretable signals.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is anticipated to be highly symmetrical. The two phenyl rings, being para-substituted, will each exhibit an AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths.

  • Causality of Signal Position: The protons on the aniline ring (H-2, H-6, H-3, H-5) are shielded by the electron-donating amino group (-NH₂) and will appear upfield (at a lower ppm value) compared to the protons on the brominated ring. Conversely, the protons on the bromophenyl ring (H-2', H-6', H-3', H-5') are deshielded by the electron-withdrawing bromine atom and will appear downfield. The -NH₂ protons themselves will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splittings

Protons Predicted δ (ppm) Multiplicity Coupling (J) Integration
H-3, H-5 ~6.7 Doublet (d) ~8.5 Hz 2H
H-2, H-6 ~7.3 Doublet (d) ~8.5 Hz 2H
H-2', H-6' ~7.4 Doublet (d) ~8.6 Hz 2H
H-3', H-5' ~7.5 Doublet (d) ~8.6 Hz 2H

| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - | 2H |

Note: Predictions are based on standard substituent effects in a non-polar solvent like CDCl₃. Actual values may vary.

¹³C NMR Spectroscopy Analysis

Due to the molecule's symmetry, only six aromatic carbon signals are expected instead of the full twelve. Four of these will be for protonated carbons (CH) and two will be for quaternary carbons (C-1, C-4, C-1', C-4').

  • Causality of Signal Position: The carbon attached to the amino group (C-4) will be significantly shielded, appearing upfield. The carbon attached to the bromine (C-4') will also be shifted, but its position is less straightforward; while bromine is electronegative, heavy halogens can also have complex anisotropic effects. The ipso-carbons (C-1 and C-1') where the rings are joined will be quaternary and typically less intense.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted δ (ppm) Type
C-4 ~146 Quaternary (C-N)
C-1' ~140 Quaternary (C-C)
C-1 ~132 Quaternary (C-C)
C-3', C-5' ~132 CH
C-2, C-6 ~128 CH
C-2', C-6' ~128 CH
C-4' ~120 Quaternary (C-Br)

| C-3, C-5 | ~115 | CH |

Note: Predictions are based on additive models and data from related compounds.[2][3][4] Solvent effects can alter these values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Expert Interpretation: The most telling signals for this molecule are the N-H stretches from the primary amine, which typically appear as a pair of sharp-to-medium peaks in the 3300-3500 cm⁻¹ region. The presence of two peaks is characteristic of the symmetric and asymmetric stretching modes of a primary amine. Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aromatic C=C ring stretches will produce several sharp peaks in the 1450-1600 cm⁻¹ region. The C-Br stretch is found in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3450 - 3350 N-H Asymmetric & Symmetric Stretch Primary Amine Medium, Doublet
3100 - 3000 C-H Aromatic Stretch Aromatic Ring Medium to Weak
1620 - 1580 N-H Scissoring (Bending) Primary Amine Medium to Strong
1600, 1480 C=C Ring Stretch Aromatic Ring Medium to Strong
1330 - 1250 C-N Stretch Aromatic Amine Medium
~820 C-H Out-of-plane Bending 1,4-disubstituted ring Strong

| 700 - 500 | C-Br Stretch | Aryl Halide | Medium to Strong |

Data is predicted based on characteristic group frequencies and spectra of related compounds like 4-bromoaniline and 4-bromobiphenyl.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Trustworthy Identification: The most critical diagnostic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. Given the molecular formula C₁₂H₁₀BrN, the expected molecular weight is approximately 247/249 g/mol .[1] Database entries confirm the presence of prominent ions at m/z 247 and 249.[1]

  • Fragmentation Analysis: Under electron impact (EI) ionization, the molecular ion can undergo fragmentation. The weakest bond is often the C-Br bond or the central C-C biphenyl bond.

M [C₁₂H₁₀⁷⁹BrN]⁺˙ m/z = 247 [C₁₂H₁₀⁸¹BrN]⁺˙ m/z = 249 (Molecular Ion) M_Br [C₁₂H₁₀N]⁺ m/z = 168 (Loss of •Br) M->M_Br - •Br M_NH2 [C₁₂H₈Br]⁺ m/z = 231/233 (Loss of •NH₂) M->M_NH2 - •NH₂

Caption: Predicted major fragmentation pathways for this compound.

Standard Experimental Protocols

To ensure data reproducibility and quality, standardized protocols are essential.

cluster_NMR NMR Protocol cluster_IR IR (ATR) Protocol cluster_MS MS (EI) Protocol P1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) P2 Add internal standard if required (e.g., TMS) P1->P2 P3 Transfer to 5 mm NMR tube P2->P3 P4 Acquire spectrum on a 400 MHz (or higher) spectrometer P3->P4 I1 Place a small amount of solid sample on the ATR crystal I2 Apply pressure using the anvil I1->I2 I4 Collect sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) I2->I4 I3 Collect background spectrum (air) I3->I1 M1 Dissolve sample in a volatile solvent (e.g., Methanol, Dichloromethane) M2 Introduce sample via direct injection or GC inlet M1->M2 M3 Ionize using standard Electron Impact (70 eV) M2->M3 M4 Analyze ions using a quadrupole or TOF analyzer M3->M4

Caption: General workflows for acquiring spectroscopic data.

Conclusion

The structural identity and purity of this compound can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The key identifying features are:

  • NMR: Four distinct doublet signals in the aromatic region of the ¹H spectrum and approximately eight signals in the ¹³C spectrum, confirming the C₂ symmetry.

  • IR: A characteristic N-H stretching doublet around 3400 cm⁻¹, confirming the primary amine.

  • MS: A distinctive molecular ion cluster at m/z 247/249 with a ~1:1 intensity ratio, which is the definitive signature of a monobrominated compound.

This comprehensive spectroscopic profile serves as a reliable benchmark for researchers and developers using this compound as a critical building block in the creation of novel pharmaceuticals and advanced organic materials.

References

  • (Current time information in Pasuruan, ID). Google Search. Accessed January 18, 2026.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. University of Wisconsin-Madison. Available at: [Link].

  • Bioregistry. Spectral Database for Organic Compounds. Available at: [Link].

  • Re3data.org. Spectral Database for Organic Compounds. Available at: [Link].

  • Duong, M., et al. 4-Bromo-N-(4-bromophenyl)aniline. Acta Crystallographica Section E, 2011. Available at: [Link].

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link].

  • Wikipedia. 4-Bromoaniline. Wikimedia Foundation. Available at: [Link].

  • ResearchGate. Synthesis of 4-((4-bromobenzyl)selanyl)aniline (A). Available at: [Link].

  • PubChem. 4-Bromobiphenyl. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. 4-Bromo-N-(4-bromophenyl)aniline. Available at: [Link].

  • ResearchGate. Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh. Available at: [Link].

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available at: [Link].

  • The Royal Society of Chemistry. Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di... Available at: [Link].

  • NIST WebBook. 1,1'-Biphenyl, 4-bromo-. National Institute of Standards and Technology. Available at: [Link].

  • ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Available at: [Link].

  • YouTube. Mass Spectrometry Fragmentation Part 1. Knowbee Tutoring. Available at: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

  • SpectraBase. 4-Bromo-4'-propylbiphenyl - Optional[FTIR] - Spectrum. Wiley. Available at: [Link].

  • NIST WebBook. 1,1'-Biphenyl, 4-bromo- IR Spectrum. National Institute of Standards and Technology. Available at: [Link].

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry. Available at: [Link].

  • World Scientific. Exploring charm bound states: Mass spectra and decay dynamics of D mesons and tetraquarks. Available at: [Link].

  • The Ohio State University. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Available at: [Link].

Sources

A Comprehensive Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-amine: A Pivotal Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Bifunctional Biphenyl

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4'-Bromo-[1,1'-biphenyl]-4-amine stands out as a uniquely versatile intermediate. Its structure, featuring a rigid biphenyl core, is strategically functionalized with a reactive bromine atom at the 4'-position and a nucleophilic amine group at the 4-position. This bifunctionality provides two distinct and orthogonal reactive sites, enabling chemists to perform sequential, site-selective modifications. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the amine group offers a site for amidation, alkylation, or further cross-coupling, making it an invaluable scaffold in the synthesis of a wide array of functional molecules. This guide delves into the core applications of this compound, providing field-proven insights, detailed experimental protocols, and a mechanistic understanding of its utility in materials science and drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective application. This compound is typically a stable, crystalline solid, facilitating its handling and storage under standard laboratory conditions.

PropertyValueReference
Molecular Formula C₁₂H₁₀BrN[1]
Molecular Weight 248.12 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 139-140 °C[3]
Boiling Point 357.8 °C at 760 mmHg[3]
Solubility Insoluble in water; soluble in DCM, THF, and toluene.[2]
CAS Number 3365-82-0[1][4]

Note: The properties listed are typical values and may vary slightly between different suppliers and batches.

Core Synthetic Applications: Mastering the Cross-Coupling Landscape

The synthetic prowess of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aminated phenyl ring and the presence of the C-Br bond on the other ring make it an ideal substrate for these powerful transformations.

A. The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the creation of C-C bonds, particularly for synthesizing biaryl and polyaryl structures.[5][6] In this context, the bromine atom of this compound serves as the electrophilic partner, reacting with an organoboron species in the presence of a palladium catalyst and a base.[6][7] This reaction is highly valued for its functional group tolerance and the relative stability and low toxicity of the boronic acid reagents.[5][8]

The general transformation is as follows: [Image of the Suzuki-Miyaura reaction of this compound with a generic arylboronic acid]

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Diorgano Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diorgano RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.[6][9] Then, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[7][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[7]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired substituted biphenyl derivative.

B. The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a transformation that was historically challenging.[11] This palladium-catalyzed reaction couples an aryl halide with an amine.[11] For this compound, the bromine atom is the reactive site for coupling with a primary or secondary amine, leading to the synthesis of complex triarylamines or other N-arylated structures. These products are of immense interest in materials science, particularly for OLEDs, where triarylamine moieties serve as excellent hole-transporting materials.[12][13]

The general transformation is as follows: [Image of the Buchwald-Hartwig amination of this compound with a generic secondary amine R2NH]

The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and subsequent reductive elimination.[11]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂(Br) OxAdd->PdII_Complex Amide_Formation Amide Complex Formation PdII_Amide Ar-Pd(II)L₂(NR'R'') Amide_Formation->PdII_Amide RedElim Reductive Elimination RedElim->Pd0 Product Product (Ar-NR'R'') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd Amine R'R''NH + Base Amine->Amide_Formation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol provides a robust method for the N-arylation of a generic amine with this compound.

  • Reaction Setup: In an oven-dried reaction tube or flask, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.05 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.).[14][15]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[16]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[16]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within 4-24 hours.[16]

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired N-arylated product.

Application in Materials Science: Engineering the Next Generation of OLEDs

This compound is a pivotal precursor in the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs).[12] The rigid biphenyl core imparts high thermal stability and a defined molecular geometry, which are crucial for the longevity and efficiency of OLED devices.[17] The true power of this building block lies in its ability to be elaborated into complex, π-conjugated systems through the cross-coupling reactions described previously.

By reacting this compound with other aromatic amines (via Buchwald-Hartwig amination) or with carbazole-containing boronic acids (via Suzuki coupling), researchers can synthesize advanced hole transport layer (HTL) materials.[12] These materials possess the requisite electronic properties for efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED device.[12] The ability to strategically functionalize the biphenyl system allows for precise tuning of the HOMO/LUMO energy levels, charge mobility, and morphological stability of the resulting materials.[2]

OLED_Synthesis_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Intermediate Functionalized Biphenyl Intermediate Coupling->Intermediate Further_Func Further Functionalization (Optional) Intermediate->Further_Func OLED_Material Hole Transport Layer (HTL) or Emissive Layer (EML) Material Intermediate->OLED_Material Direct Use Further_Func->OLED_Material

Caption: General workflow for OLED material synthesis.

Application in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The biphenyl moiety is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds and approved drugs.[18] this compound provides a versatile entry point for the synthesis of novel drug candidates. The ability to introduce diverse substituents at the 4'-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) by probing interactions within a biological target's binding pocket.[19] The amine at the 4-position can act as a hydrogen bond donor or acceptor, or serve as an anchor point for attaching other pharmacophoric groups. This building block is particularly relevant in the synthesis of kinase inhibitors, where the biphenyl scaffold can effectively span the ATP-binding site.[2]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for molecular engineering. Its bifunctional nature, combining the robust reactivity of an aryl bromide in cross-coupling with the versatility of an aromatic amine, provides an elegant and powerful platform for the synthesis of complex, high-value molecules. From the vibrant pixels of next-generation displays to the intricate mechanisms of life-saving pharmaceuticals, the utility of this building block is both broad and profound. The protocols and mechanistic insights provided in this guide serve as a testament to its established importance and a starting point for future innovation. For researchers, scientists, and drug development professionals, mastering the chemistry of this compound is a key step toward accessing a vast and exciting chemical space.

References

  • BenchChem. (2025). The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials.
  • OLED Material Synthesis: The Role of Amine Intermediates. (n.d.). Self-hosted.
  • N,N-Bis([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine: Properties, Applications & Quality Standards. (n.d.). Self-hosted.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
  • LookChem. (n.d.). 4'-Bromo-1,1'-biphenyl-4-amine|3365-82-0. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Hamilton, A. E., et al. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, ACS Publications. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • The Suzuki Reaction. (2014). Self-hosted.
  • BenchChem. (2025). Application Notes: 4-Bromobiphenyl as a Key Intermediate in Organic Synthesis.
  • The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (n.d.). Self-hosted.
  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Available at: [Link]

  • Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. (n.d.). Self-hosted.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017). PubMed Central, NIH. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • ResearchGate. (2025). Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromobiphenyl.

Sources

safety and handling of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4'-Bromo-[1,1'-biphenyl]-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 3365-82-0). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data and field-proven protocols to ensure personnel safety and experimental integrity. Given the absence of a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound, this guide establishes a robust safety profile by extrapolating data from structurally analogous compounds, namely aromatic amines and brominated biphenyls. This approach allows for a conservative and proactive stance on safety.

Compound Identification and Physicochemical Properties

This compound is a bifunctional organic compound featuring a brominated biphenyl scaffold and an amine group. This structure makes it a valuable intermediate in organic synthesis, particularly for developing materials for organic light-emitting diodes (OLEDs) and as a building block for novel pharmaceutical candidates.[1] Understanding its physical properties is the first step in a thorough risk assessment.

PropertyValueSource
CAS Number 3365-82-0[2]
Molecular Formula C₁₂H₁₀BrN[2][3]
Molecular Weight 248.12 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 139-140 °C[4][5]
Density ~1.432 g/cm³[4][5]
Solubility Insoluble in water; soluble in DCM, THF, and toluene.[1]
Synonyms 4-(4-bromophenyl)aniline, 4-amino-4'-bromobiphenyl[2][4]

Hazard Assessment and Toxicity Profile

  • Aromatic Amines: This class of compounds is known for its potential toxicity. Many aromatic amines are readily absorbed through the skin and can be harmful if inhaled or ingested.[6][8] A significant health concern associated with aromatic amines is the risk of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood, leading to cyanosis. Some aromatic amines are also classified as known or suspected carcinogens.[6][9]

  • Brominated Biphenyls: Compounds in this category, like the closely related 4-Bromobiphenyl, are often associated with skin, eye, and respiratory irritation.[10][11] They are also frequently classified as being very toxic to aquatic life, posing a significant environmental hazard.[10][11][12]

Based on these well-documented analogs, a conservative hazard profile for this compound has been constructed.

Inferred GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementBasis (Analogous Compound)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed4-Bromobiphenyl, 4-Bromoaniline[11][13][14]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin4-Bromoaniline[13]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled4-Bromoaniline[13]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation4-Bromobiphenyl[11]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage4-Bromobiphenyl[11][14]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation4-Bromobiphenyl[10]
Carcinogenicity(Suspected)(May cause cancer)Biphenyl-4-ylamine[9]
Hazardous to the Aquatic EnvironmentAcute 1, Chronic 1H410: Very toxic to aquatic life with long lasting effects4-Bromobiphenyl, 4-Bromoaniline[11][12][13]

Hierarchy of Controls: A Multi-Layered Safety Approach

To mitigate the risks associated with handling this compound, a multi-layered approach based on the hierarchy of controls is mandatory. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

cluster_controls Hierarchy of Safety Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood . All manipulations of the solid material (weighing, transferring) and its solutions must be performed within the sash of a fume hood to prevent inhalation of dust or vapors.

Administrative Controls
  • Standard Operating Procedures (SOPs): A detailed, location-specific SOP for handling this chemical must be written and approved.

  • Training: All personnel must be trained on this SOP, the specific hazards of aromatic amines, and emergency procedures before beginning work.

  • Designated Area: Clearly designate an area within the laboratory for the storage and handling of this compound.

Personal Protective Equipment (PPE)

While the last line of defense, appropriate PPE is non-negotiable.[15]

  • Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended. Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash risk.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. Ensure no skin is exposed.

  • Respiratory Protection: A respirator is typically not required if all work is conducted within a certified chemical fume hood.[11] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.

Standard Operating Protocol for Handling and Storage

Step-by-Step Handling Protocol

This protocol is designed to minimize exposure during routine laboratory use.

  • Preparation:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE as described in Section 3.3.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the hood.

  • Weighing and Transfer:

    • To prevent electrostatic dispersal of the fine powder, use an anti-static weigh boat or grounding strap if available.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a dedicated spatula to transfer the desired amount of solid to a tared weigh boat or paper.

    • To transfer the solid to a flask, use a powder funnel. Gently tap the funnel to ensure all powder is transferred.

    • Securely close the primary container immediately after use.

  • Solution Preparation:

    • Add the solvent to the flask containing the solid inside the fume hood.

    • Cap the flask and mix by swirling or using a magnetic stirrer. If sonication is required, ensure the vessel is sealed.

  • Post-Handling Cleanup:

    • Decontaminate spatulas and other reusable equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

    • Wipe down the work surface inside the fume hood.

    • Carefully fold the disposable bench paper inward and place it in the designated solid hazardous waste container.

    • Remove gloves and dispose of them in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after exiting the lab.[13]

Storage Requirements

Proper storage is critical to maintaining chemical integrity and preventing accidental release.

  • Location: Store in a cool, dry, and well-ventilated area.[11][15] A recommended storage temperature is between 2-8°C.[5]

  • Container: Keep the container tightly closed and clearly labeled.

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[15]

  • Atmosphere: For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., argon) is advisable, especially as the compound may be light-sensitive.[1][13]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill Response Protocol
  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the absorbed material into a labeled hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.

    • Perform a final wipe with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent entry by unauthorized personnel.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Workflow

Disposal must comply with all local, state, and federal regulations. Due to its inferred aquatic toxicity, this compound must not enter drains or the environment.[11][13]

cluster_waste Chemical Waste Disposal Workflow Start Generate Waste (Contaminated PPE, Unused material) Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Gloves, Paper, Powder) Segregate->Solid Liquid Liquid Waste (Contaminated Solvents) Segregate->Liquid Label Label Waste Container (Full Chemical Name, Hazards) Solid->Label Liquid->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange for EHS Pickup Store->EHS

Caption: Workflow for proper hazardous waste management.

  • Solid Waste: All contaminated disposables (gloves, weigh paper, bench covers) and excess solid chemical must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Brominated Organic Solids."

  • Liquid Waste: Solutions containing this compound should be collected in a labeled container for "Halogenated Organic Waste."

  • Decontamination: Glassware should be triple-rinsed with a suitable solvent. The first rinse should be collected as halogenated waste. Subsequent rinses can typically be managed as non-hazardous solvent waste, pending institutional policy.

  • Neutralization (for bulk disposal): In specialized disposal facilities, brominated waste may be incinerated or chemically neutralized using reducing agents like sodium bisulfite or sodium thiosulfate to convert the bromine to less harmful bromide ions.[16] This should not be attempted in a standard research lab.

Conclusion

While this compound is a valuable synthetic intermediate, its structural similarity to toxic aromatic amines and environmentally hazardous brominated compounds necessitates a cautious and rigorous approach to its handling. By implementing robust engineering controls, adhering to strict protocols, and utilizing appropriate PPE, researchers can effectively mitigate the associated risks. The safety principles and procedures outlined in this guide provide the necessary framework to work with this compound responsibly, ensuring the protection of both laboratory personnel and the environment.

References

  • Pasuruan, ID. (n.d.). Google Search. Retrieved January 18, 2026.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobiphenyl. PubChem. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Leading Specialty Chemicals Manufacturer. (n.d.). N,N-Bis([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine: Properties, Applications & Quality Standards. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-[1,1'-biphenyl]-2-amine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • NIOSH | CDC. (n.d.). amines, aromatic 2002. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-bromophenyl)-N-phenyl-[1,1'-biphenyl]-4-amine. PubChem. Retrieved from [Link]

  • CPAChem. (2023, February 14). Safety data sheet - 4-Aminobiphenyl. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, January 31). Removal of Bromine from Polymer Blends... PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved from [Link]

Sources

Methodological & Application

Suzuki coupling reaction of 4'-Bromo-[1,1'-biphenyl]-4-amine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4'-Bromo-[1,1'-biphenyl]-4-amine

Introduction: Synthesizing Complex Biaryl Architectures

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and efficiency in forging carbon-carbon bonds.[1][2][3] Developed by Nobel laureate Akira Suzuki, this palladium-catalyzed process is indispensable for constructing biaryl and substituted aromatic systems, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

This application note provides a detailed protocol and expert insights for the Suzuki coupling of this compound. This substrate is particularly valuable as its bifunctional nature—a reactive aryl bromide site for coupling and an amino group for subsequent derivatization—allows for the streamlined synthesis of extended, functionalized terphenyl and poly-aryl structures. Understanding the nuances of this reaction is critical for researchers aiming to develop novel molecular entities with tailored electronic and biological properties.

The Catalytic Engine: Mechanism of the Suzuki-Miyaura Reaction

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle orchestrated by a palladium complex. The cycle seamlessly transforms a palladium(0) species through a series of steps to couple two organic fragments and regenerate the active catalyst.[2][7][8] The generally accepted mechanism involves three primary stages:

  • Oxidative Addition : The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the electrophile, this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[2][8] This is often the rate-determining step of the reaction.[2]

  • Transmetalation : In this crucial phase, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the rapid transfer of the aryl group to the palladium, displacing the halide ligand.[2][9][10]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands (the biphenyl-amine and the newly transferred aryl group) attached to the palladium center. This forms the desired carbon-carbon bond of the terphenyl product and reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[1][7][8]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Product Ar-Ar' (Coupled Product) Trans->Product Reductive Elimination Product->Pd0 ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base [R-B(OH)₃]⁻ BoronicAcid->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Dissecting the Reaction: Key Components and Strategic Choices

The success of the Suzuki coupling hinges on the judicious selection of each component. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, yield, and substrate scope.

  • The Substrate (Aryl Halide) : this compound serves as the electrophilic partner. Aryl bromides offer a good balance of reactivity and stability, making them ideal for a wide range of coupling reactions.[1] The primary amine functionality is generally well-tolerated, though care must be taken to select conditions that do not promote side reactions.

  • The Nucleophile (Organoboron Reagent) :

    • Arylboronic Acids (Ar-B(OH)₂) : These are the most common organoboron partners due to their commercial availability and ease of handling.[2] However, they can be prone to decomposition via protodeborylation.[1]

    • Arylboronic Esters (e.g., Pinacol Esters) : These offer enhanced stability compared to boronic acids, making them preferable for sensitive substrates or when slow release of the boronic acid is desired.[1][11]

    • Potassium Aryltrifluoroborates (Ar-BF₃K) : These salts are highly stable, crystalline solids that are less susceptible to protodeborylation and are excellent coupling partners.[11][12]

  • The Palladium Catalyst :

    • Precatalyst Source : The active Pd(0) catalyst is typically generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), or from a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][8]

    • Catalyst Loading : Efficiency is a hallmark of this reaction, with catalyst loadings typically in the range of 0.1 to 2 mol%.[13][14] For highly active systems, loadings can be significantly lower.

  • The Ligand : The ligand is arguably the most critical modulator of the catalyst's performance. It stabilizes the palladium center, enhances its reactivity, and prevents the formation of inactive palladium black.[1][8]

    • Simple Phosphines : Triphenylphosphine (PPh₃) is a classic, cost-effective choice for many standard couplings.

    • Bulky, Electron-Rich Phosphines : For more challenging substrates, advanced biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by the Buchwald group provide exceptional activity and scope.[15] These ligands accelerate both the oxidative addition and reductive elimination steps.

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors that form highly stable and active palladium complexes, serving as powerful alternatives to phosphine ligands.[12]

  • The Base : The base is essential for activating the organoboron reagent to facilitate transmetalation.[9][10] The choice of base can dramatically affect the reaction outcome.

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and economical. Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and is a powerful choice for difficult couplings.[10]

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates or when coupling aryl chlorides.[15][16]

    • Hydroxides (NaOH, KOH): Strong bases used in aqueous or biphasic systems.

  • The Solvent System : The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Aprotic Solvents : Toluene, 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[1][12]

    • Biphasic Systems : A mixture of an organic solvent and water (e.g., Toluene/H₂O or Dioxane/H₂O) is frequently employed. This allows for the use of water-soluble inorganic bases and can accelerate the reaction.[1][12][17]

Table 1: Representative Conditions for Suzuki Coupling

ComponentExample Selection & Rationale
Aryl Bromide This compound (1.0 equiv)
Boronic Acid Arylboronic Acid (1.2–1.5 equiv)
Catalyst Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) - A highly active system for broad substrate scope.
Pd(PPh₃)₄ (3-5 mol%) - A classic, reliable choice for simpler couplings.
Base K₃PO₄ (2.0–3.0 equiv) - Strong, effective base for challenging couplings.
K₂CO₃ (2.0–3.0 equiv) - Standard, cost-effective choice for general use.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v) - Excellent general-purpose biphasic system.
Toluene / H₂O (e.g., 10:1 v/v) - Good for higher temperature reactions.
Temperature 80–110 °C
Atmosphere Inert (Nitrogen or Argon)

Detailed Experimental Protocol

This protocol describes the Suzuki coupling of this compound with phenylboronic acid as a representative example.

Materials & Equipment:

  • This compound

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere line (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In a separate vial, briefly mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) before adding them to the reaction flask.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. An inert environment is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[16]

  • Solvent Addition : Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling argon or nitrogen through it for 15-20 minutes. Using a syringe, add the degassed solvent (e.g., 10 mL for a 1 mmol scale reaction) to the flask.

  • Reaction : Lower the flask into an oil bath preheated to 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up :

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Add deionized water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification :

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure terphenyl product.

Troubleshooting and Field-Proven Insights

  • Problem : Low or no conversion.

    • Cause & Solution : The catalyst may have been deactivated. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere. The purity of the boronic acid is also critical; consider using a freshly opened bottle or a more stable boronic ester. The chosen base may be too weak; switching from a carbonate to a phosphate can often improve results.[16]

  • Problem : Formation of homocoupling byproducts (Ar-Ar or Ar'-Ar').

    • Cause & Solution : This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure rigorous degassing. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes suppress homocoupling of the aryl bromide.

  • Problem : Protodeborylation (loss of the boronic acid group).

    • Cause & Solution : Boronic acids can be unstable, especially heteroaryl boronic acids.[1] Using a more stable boronate ester (e.g., pinacol or MIDA) or potassium trifluoroborate salt can circumvent this issue.[11] Minimizing the amount of water or using an anhydrous system with a base like CsF may also be effective.

References

  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Synfacts; Georg Thieme Verlag KG. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(31), 10171–10183. [Link]

  • Use of Base Metals in Suzuki Coupling. (n.d.). WordPress. Retrieved from [Link]

  • Singh, A. K., & Kumar, R. (2015). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 44(28), 12536-12565. [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Publications. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. Retrieved from [Link]

  • What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). ResearchGate. Retrieved from [Link]

  • Suzuki reactions promoted by different ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. (n.d.). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. (n.d.). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (n.d.). ACS Publications. Retrieved from [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017, September 18). PubMed Central. Retrieved from [Link]

  • Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. (2006, October). ResearchGate. Retrieved from [Link]

  • Synthesis of bis-amino acid derivatives by Suzuki cross-coupling, Michael addition and substitution reactions. (n.d.). PubMed. Retrieved from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved from [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved from [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

Sources

The Strategic Application of 4'-Bromo-[1,1'-biphenyl]-4-amine in the Fabrication of High-Performance Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediates in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and innovative form factors.[1] The performance of these devices is intrinsically linked to the purity and tailored properties of the organic materials used within their multilayered structure.[2] At the heart of these materials are specialized chemical intermediates that serve as the foundational building blocks for creating complex, functional molecules. 4'-Bromo-[1,1'-biphenyl]-4-amine is a prime example of such a critical intermediate, offering a versatile scaffold for the synthesis of high-performance Hole Transport Materials (HTMs), which are essential for efficient OLED operation.[3] This application note provides a comprehensive guide for researchers and material scientists on the utilization of this compound in the synthesis of a benchmark HTM and its subsequent integration into a functional OLED device.

The biphenyl core of this compound provides a rigid and thermally stable foundation, while the strategically placed bromine and amine functionalities serve as reactive handles for constructing larger, π-conjugated systems. The bromine atom, in particular, is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen (C-N) bonds.[4][5][6] This reaction is instrumental in building the triarylamine structures that are characteristic of many high-performance HTMs.

From Intermediate to Functional Material: Synthesis of a Key Hole Transport Material

A prominent and widely utilized HTM in the OLED industry is N,N'-di(1-naphthyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, commonly known as NPB.[2][7] Its excellent hole mobility and morphological stability have made it a benchmark material in both academic research and commercial production.[2] The synthesis of NPB can be envisioned through a convergent approach utilizing precursors derived from this compound. The following protocol outlines a representative synthesis based on the principles of the Buchwald-Hartwig amination.

Protocol 1: Synthesis of N,N'-di(1-naphthyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (NPB)

This protocol describes a plausible two-step synthesis starting from 4,4'-dibromo-1,1'-biphenyl, a closely related precursor, to illustrate the core chemical transformation. The principles are directly applicable to syntheses starting from mono-brominated biphenyl amines.

Reaction Scheme:

Synthesis of NPB cluster_0 Step 1: Mono-amination cluster_1 Step 2: Di-amination 4,4'-dibromo-1,1'-biphenyl 4,4'-dibromo-1,1'-biphenyl Intermediate N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenyl-1-naphthylamine 4,4'-dibromo-1,1'-biphenyl->Intermediate Pd catalyst, Ligand, Base Toluene, Heat N-phenyl-1-naphthylamine N-phenyl-1-naphthylamine N-phenyl-1-naphthylamine->Intermediate NPB NPB Intermediate->NPB Pd catalyst, Ligand, Base Toluene, Heat N-phenyl-1-naphthylamine2 N-phenyl-1-naphthylamine N-phenyl-1-naphthylamine2->NPB

A representative synthetic pathway to NPB.

Materials and Reagents:

ReagentPuritySupplier
4,4'-Dibromo-1,1'-biphenyl≥98%Sigma-Aldrich
N-phenyl-1-naphthylamine≥98%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)≥98%Sigma-Aldrich
Tri-tert-butylphosphine99%Sigma-Aldrich
Sodium tert-butoxide (NaOt-Bu)≥97%Sigma-Aldrich
Toluene, anhydrous99.8%Sigma-Aldrich
Tetrahydrofuran (THF), HPLC grade≥99.9%Fisher Scientific
Hexanes, HPLC grade≥98.5%Fisher Scientific
Silica Gel for column chromatography60 Å, 230-400 meshVWR Chemicals

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4,4'-dibromo-1,1'-biphenyl (1.0 mmol), N-phenyl-1-naphthylamine (2.2 mmol), sodium tert-butoxide (2.5 mmol), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to establish an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, prepare a solution of palladium(II) acetate (0.02 mmol) and tri-tert-butylphosphine (0.04 mmol) in anhydrous toluene (5 mL).

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants. Add an additional 15 mL of anhydrous toluene to the reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent.

  • Final Product Characterization: Collect the fractions containing the desired product and remove the solvent to yield NPB as a white to off-white solid.[2] Confirm the identity and purity of the synthesized NPB using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device

The successful synthesis of a high-purity HTM is the first critical step. The next is its incorporation into a functional OLED device. The following protocol details the fabrication of a standard multilayer OLED using the synthesized NPB as the hole transport layer. This process is typically carried out in a high-vacuum thermal evaporation system to ensure the deposition of uniform and pure thin films.[8]

Protocol 2: Fabrication of an NPB-based OLED

Device Architecture: A common device structure for a simple phosphorescent or fluorescent OLED is: ITO / Hole Injection Layer (HIL) / NPB (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Metal Cathode.[7][9] For simplicity, this protocol will describe a basic fluorescent device.

OLED Device Architecture cluster_0 Device Stack Substrate Glass Substrate Anode ITO (Anode) Substrate->Anode HTL NPB (Hole Transport Layer) Anode->HTL EML Alq3 (Emissive Layer) HTL->EML ETL_EIL LiF/Al (Electron Injection & Cathode) EML->ETL_EIL

A simplified multilayer OLED structure.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Synthesized NPB (sublimed grade for best performance)

  • Tris(8-hydroxyquinolinato)aluminum (Alq₃) - Emissive and Electron Transport Material

  • Lithium Fluoride (LiF) - Electron Injection Layer

  • Aluminum (Al) - Cathode

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

  • Nitrogen-filled glovebox for encapsulation

Step-by-Step Fabrication Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.[8]

  • Substrate Treatment: Dry the cleaned substrates with a nitrogen gun and then treat them with UV-ozone for 10-15 minutes to increase the work function of the ITO and improve hole injection.[8]

  • Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber.

    • Deposit a 40 nm thick layer of NPB as the hole transport layer. The deposition rate should be maintained at 1-2 Å/s.

    • Deposit a 60 nm thick layer of Alq₃ as the emissive and electron transport layer at a rate of 1-2 Å/s.

  • Cathode Deposition: Without breaking the vacuum, deposit a 1 nm thick layer of LiF as the electron injection layer, followed by a 100 nm thick layer of aluminum as the cathode.[8]

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox. Encapsulate the device using a glass lid and a UV-curable epoxy to protect the organic layers from atmospheric moisture and oxygen.[8]

Characterization and Performance Metrics

The performance of the fabricated OLED device must be thoroughly characterized to evaluate the effectiveness of the synthesized NPB.

Key Material Properties of NPB:

PropertyTypical ValueReference
HOMO Level~5.5 eV[2]
LUMO Level~2.4 eV[2]
Glass Transition Temp. (Tg)~95 °C[2]
Hole Mobility~10⁻⁴ cm²/V·s[8]

Typical Performance of an NPB-based Fluorescent OLED:

Performance MetricRepresentative ValueReference
Turn-on Voltage3.0 - 5.0 V[8]
Maximum Current Efficiency3 - 5 cd/A[8]
Maximum Power Efficiency1 - 3 lm/W
Maximum Luminance>7000 cd/m²[8]

Characterization Techniques:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the device's electrical and optical output.

  • Electroluminescence (EL) Spectrum: Recorded with a spectrometer to analyze the color purity and emission wavelength.

  • External Quantum Efficiency (EQE): Calculated from the J-V-L data to assess the device's efficiency in converting electrons to photons.

Characterization_Workflow Fabricated_OLED Fabricated OLED Device JVL_Measurement J-V-L Measurement Fabricated_OLED->JVL_Measurement EL_Spectrum EL Spectrum Measurement Fabricated_OLED->EL_Spectrum Data_Analysis Data Analysis JVL_Measurement->Data_Analysis EL_Spectrum->Data_Analysis Performance_Metrics Performance Metrics (Efficiency, Luminance, etc.) Data_Analysis->Performance_Metrics

Workflow for OLED device characterization.

Conclusion

This compound is a strategically important intermediate in the synthesis of high-performance materials for OLEDs. Its chemical structure is ideally suited for the construction of complex triarylamine-based hole transport materials like NPB through robust and well-established synthetic methodologies such as the Buchwald-Hartwig amination. The protocols and data presented in this application note provide a comprehensive framework for researchers to leverage this versatile building block in the development of efficient and stable OLED devices. A thorough understanding of both the material synthesis and device fabrication processes is paramount to advancing the field of organic electronics.

References

  • The effect of NPB morphology on OLEDs optoelectronic characteristics - SPIE Digital Library. (URL: [Link])

  • (a) The device structure for the OLED with NPB or MoO3-doped NPB and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The effect of NPB morphology on OLEDs optoelectronic characteristics - ResearchGate. (URL: [Link])

  • OLED Manufacturing: Why N-(4-Bromophenyl)-4-biphenylamine is Key. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (URL: [Link])

Sources

Versatile Synthesis of Functionalized Biphenyl Amine Derivatives from 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the synthesis of novel derivatives from 4'-Bromo-[1,1'-biphenyl]-4-amine, a key bifunctional building block. We focus on two robust and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. By leveraging the reactivity of the aryl bromide, researchers can systematically introduce a wide array of functional groups, generating diverse molecular architectures. These protocols are designed to be reproducible and scalable, offering field-proven insights into reaction optimization, mechanistic considerations, and product characterization. The methodologies outlined herein are critical for professionals in drug discovery, materials science, and organic synthesis engaged in the development of complex, high-value molecules.

Introduction: The Strategic Importance of the Biphenyl Amine Scaffold

The biphenyl amine moiety is a privileged scaffold in modern chemistry, forming the core structure of numerous pharmacologically active compounds and advanced functional materials. Its rigid, planar geometry and extended π-system are crucial for molecular recognition and charge transport properties. Derivatives of this core are investigated for a wide range of applications, including as antimicrobial, anti-inflammatory, and anti-proliferative agents.

This compound is a particularly valuable starting material. It possesses two distinct, orthogonally reactive sites: a primary aromatic amine (-NH₂) and an aryl bromide (-Br). The amine group can be readily functionalized through acylation, alkylation, or other amine-specific reactions, while the bromine atom serves as an ideal reactive handle for palladium-catalyzed cross-coupling reactions.[1] This bifunctionality allows for a stepwise and controlled diversification, enabling the construction of a vast library of complex derivatives from a single, commercially available precursor.

Core Principles of Palladium-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C and C-heteroatom bonds with unparalleled efficiency and selectivity.[2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, are fundamental to the synthesis of complex organic molecules.[3][4] Most of these transformations proceed through a common catalytic cycle involving a Pd(0) active species.

The general mechanism consists of three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the substrate, forming a Pd(II) intermediate.[4]

  • Transmetalation (for Suzuki) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig) : A second coupling partner is delivered to the palladium center.

  • Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[4]

This application note details protocols for two of the most powerful cross-coupling reactions for derivatizing this compound at the bromide position.

  • Strategy A: Suzuki-Miyaura Coupling for the formation of a new carbon-carbon bond, ideal for extending the aromatic system (e.g., creating terphenyls).

  • Strategy B: Buchwald-Hartwig Amination for the formation of a new carbon-nitrogen bond, enabling the synthesis of complex triarylamines.[1]

Experimental Protocols

General Considerations & Safety

Materials : All reagents should be of high purity (≥98%). Anhydrous solvents are critical for reaction efficiency, especially in Buchwald-Hartwig aminations. It is recommended to use solvents from a solvent purification system or freshly distilled solvents.

Inert Atmosphere : Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. All reactions must be assembled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst degradation and ensure reproducibility.[5]

Safety Precautions :

  • Aromatic Amines and Halides : These compounds can be toxic, mutagenic, and harmful upon inhalation, skin contact, or ingestion.[6][7] Always handle them in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Palladium Catalysts : Palladium compounds can be sensitizers. Avoid creating dust.

  • Bases : Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Handle with care.

  • Waste Disposal : Dispose of all chemical waste, especially heavy metal-containing residues, according to institutional and environmental regulations.[6]

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Objective : To synthesize 4'-Aryl-[1,1'-biphenyl]-4-amine derivatives by coupling this compound with an arylboronic acid.

Causality of Component Selection :

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are robust and reliable catalysts for this transformation. They provide a good balance of activity and stability.

  • Base : A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10] K₃PO₄ or K₂CO₃ are effective and commonly used.

  • Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.[11] Water helps to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.

Detailed Step-by-Step Methodology :

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inerting : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition : Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe to create a solution with a concentration of approximately 0.1 M with respect to the starting amine.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). The charging sequence is critical; adding the catalyst last to the fully assembled mixture prevents premature decomposition.

  • Reaction Execution : Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired terphenyl amine derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective : To synthesize N-Aryl-4'-bromo-[1,1'-biphenyl]-4-amine or N,N-diaryl derivatives by coupling an amine with the aryl bromide functionality.

Causality of Component Selection :

  • Catalyst System : This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, tBuXPhos) are essential.[12] They promote the challenging reductive elimination step that forms the C-N bond and prevent β-hydride elimination side reactions.[13]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile for ligand exchange at the palladium center. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[14]

  • Solvent : Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred to avoid side reactions with the strong base and to ensure good solubility of the catalyst complex.[14]

Detailed Step-by-Step Methodology :

  • Vessel Preparation : In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the phosphine ligand (0.02-0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube with a stir bar.

  • Reagent Addition : Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Inerting and Solvent Addition : Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., toluene, ~0.1 M) via syringe.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up : Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification : Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to isolate the desired diaryl- or triarylamine derivative.

Data Presentation & Characterization

Reaction Optimization Summary

The following table provides typical starting conditions for the synthesis of derivatives. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

ParameterProtocol 1: Suzuki-Miyaura CouplingProtocol 2: Buchwald-Hartwig Amination
Starting Material This compoundThis compound
Coupling Partner Arylboronic Acid (1.2 equiv)Primary/Secondary Amine (1.2 equiv)
Pd Source (mol%) Pd(PPh₃)₄ (5%) or Pd(dppf)Cl₂ (3%)Pd₂(dba)₃ (1-2%)
Ligand (mol%) N/A (pre-formed complex)XPhos or SPhos (2-4%)
Base (equiv) K₃PO₄ or K₂CO₃ (3.0 equiv)NaOtBu or K₃PO₄ (1.4 equiv)
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)Toluene or 1,4-Dioxane (Anhydrous)
Temperature 80 - 100 °C80 - 110 °C
Typical Yield 70 - 95%65 - 90%
Characterization of Products

Confirmation of the synthesized product structure and purity is essential. The following analytical techniques are standard.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the covalent structure of the final product. The appearance of new aromatic signals corresponding to the coupled partner and the disappearance of the boronic acid or amine protons are key indicators.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized derivative, providing strong evidence of a successful reaction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Can be used to identify the presence of key functional groups, such as the N-H stretch of the primary or secondary amine.

Visualized Workflows and Mechanisms

G cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: - Biphenyl Amine - Coupling Partner - Base B Add to Oven-Dried Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Add Pd Catalyst/ Ligand System D->E F Heat to Target Temp (e.g., 80-110°C) E->F G Monitor by TLC/LCMS F->G H Cool & Quench G->H I Liquid-Liquid Extraction H->I J Dry, Filter, Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS) K->L

G pd0 Pd(0)L₂ pd2_int Ar-Pd(II)L₂-Br pd0->pd2_int Oxidative Addition (+ ArBr) pd2_bor Ar-Pd(II)L₂-Ar' pd2_int->pd2_bor Transmetalation (+ Ar'B(OH)₂ / Base) pd2_bor->pd0 Reductive Elimination product Ar-Ar' pd2_bor->product

G pd0 Pd(0)L pd2_int Ar-Pd(II)L-Br pd0->pd2_int Oxidative Addition (+ ArBr) pd2_amido Ar-Pd(II)L-NR₂ pd2_int->pd2_amido Amine Binding & Deprotonation (+ HNR₂ / Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product

Conclusion

This compound stands out as a versatile and powerful building block for constructing complex molecular frameworks. The Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in this note, provide reliable and high-yielding pathways to C-C and C-N bond formation, respectively. By carefully selecting catalysts, ligands, and reaction conditions, researchers can access a vast chemical space of novel biphenyl amine derivatives. The protocols provided herein serve as a robust starting point for further exploration in medicinal chemistry, materials science, and beyond, empowering scientists to innovate and accelerate their research programs.

References

  • Time in Pasuruan, ID. (n.d.). Google.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11).
  • The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. (2026).
  • Khan, K. M., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry.
  • Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (n.d.). Journal of Chemical Education - ACS Publications.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo.... (n.d.). ResearchGate.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions. (2025). Benchchem.
  • Preparation of 4-bromobiphenyl. (n.d.). Google Patents.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial.
  • Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Diphenylamine. (n.d.). Wikipedia.
  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. (n.d.). ChemRxiv.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development - ACS Publications.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • (PDF) 4-Bromo-N-(4-bromophenyl)aniline. (n.d.). ResearchGate.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.
  • Safety Data Sheet. (2015). Alkyl Amines Chemicals Limited.
  • Process for the preparation of diphenylamine and derivatives thereof. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. ResearchGate.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). The Royal Society of Chemistry.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions utilizing 4'-Bromo-[1,1'-biphenyl]-4-amine. This versatile building block is a cornerstone in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide moves beyond simple procedural listings to explain the underlying principles and rationale for experimental choices. Detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions are presented, alongside troubleshooting strategies and visual aids to ensure reproducible and high-yielding synthetic outcomes.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic compound of significant interest in modern synthetic chemistry. Its structure, featuring a biphenyl core with a reactive bromine atom and a nucleophilic amine group, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern carbon-carbon and carbon-heteroatom bond formation, have revolutionized the way complex molecules are constructed.[1] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the transformative impact of these methods.[1][2]

The biphenyl moiety is a prevalent scaffold in numerous pharmaceuticals and advanced materials. The strategic placement of the bromo and amino functionalities on this compound allows for sequential or orthogonal functionalization, providing a powerful tool for building molecular complexity. The bromine atom serves as an excellent electrophilic partner in reactions like Suzuki-Miyaura and Heck couplings, while the primary amine can act as a nucleophile in Buchwald-Hartwig aminations. This dual reactivity opens avenues for the synthesis of a diverse array of derivatives, including triarylamines, substituted biphenyls, and stilbene analogs, which are key components in drug discovery and organic electronics.[3][4]

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, despite their varied applications, generally proceed through a common mechanistic pathway.[5][6] A fundamental understanding of this catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle is typically initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[7][8]

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate.[2][6] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[9]

  • Transmetalation (for Suzuki and related couplings) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[10][11] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[12][13]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired new bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

The choice of ligands, bases, and solvents plays a pivotal role in modulating the efficiency of each step in the catalytic cycle.[14][15] Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium catalyst, influence its reactivity, and can prevent the formation of inactive palladium black.[9][15][16]

dot

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Core Applications and Protocols

This section details the protocols for the three most relevant cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[6][17] This reaction couples an organoboron reagent with an organic halide. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[11]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable ligand is employed. The choice of ligand can significantly impact reaction efficiency.[18] For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, especially with less reactive aryl chlorides.[15]

  • Base: A base is essential to activate the boronic acid for the transmetalation step.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the stability of sensitive functional groups.[19]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically used. This two-phase system facilitates the interaction of all reaction components.[19]

Experimental Protocol: Synthesis of N-(4'-phenyl-[1,1'-biphenyl]-4-yl)acetamide

This protocol describes the coupling of this compound with phenylboronic acid, followed by acetylation of the resulting amine for easier purification and characterization.

dot

Suzuki_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ B Add Solvents: Toluene, Ethanol, H₂O A->B C Degas Mixture B->C D Heat under Inert Atmosphere C->D E Cool to RT D->E F Phase Separation E->F G Extract Aqueous Layer F->G H Dry & Concentrate Organic Layer G->H I Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl amine.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂Commercially available and effective for a range of substrates.
Ligand PPh₃ (from Pd(PPh₃)₄), dppfProvides stability to the catalyst and promotes efficient coupling.
Base K₂CO₃, K₃PO₄Effective in activating the boronic acid for transmetalation.
Solvent Toluene/Ethanol/H₂O, Dioxane/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Table 1. Recommended Reaction Parameters for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and primary or secondary amines.[12][13] This reaction has become indispensable in pharmaceutical development for the construction of drug scaffolds.[12] In the context of this compound, this reaction can be used to introduce a second amino group, leading to valuable diamine structures, or to further functionalize the existing amine. For this guide, we will focus on the reaction of the bromo-substituent.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is particularly critical in Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the reductive elimination step and prevent β-hydride elimination, an unproductive side reaction.[13]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and form the active palladium-amido intermediate.[8] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.[20]

Experimental Protocol: Synthesis of N¹,N⁴-diphenyl-[1,1'-biphenyl]-4,4'-diamine

This protocol describes the coupling of this compound with aniline.

dot

Buchwald_Hartwig_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Reactants: This compound Aniline, NaOtBu B Add Catalyst & Ligand: Pd₂(dba)₃, XPhos A->B C Add Anhydrous Toluene B->C D Degas and Heat C->D E Cool to RT D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Purify by Chromatography G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq) to a dry reaction vessel.

  • Catalyst Premix: In a separate vial, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and the phosphine ligand (e.g., XPhos, 0.02-0.04 eq).

  • Reaction Assembly: Add the catalyst premix to the reaction vessel, followed by anhydrous, degassed toluene.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the desired triarylamine product.[21]

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective precatalysts.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote efficient C-N bond formation.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases are needed to deprotonate the amine.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are required.
Temperature 100-120 °CHigher temperatures are often necessary to drive the reaction to completion.

Table 2. Recommended Reaction Parameters for Buchwald-Hartwig Amination.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene.[22][23] It is a powerful tool for the synthesis of substituted alkenes, such as stilbenes.[24]

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) sources like Pd(OAc)₂ are often used as precatalysts, which are reduced in situ to the active Pd(0) species.[22] Phosphine ligands, such as P(o-tolyl)₃ or PPh₃, are commonly employed.

  • Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen halide (HBr) that is generated during the catalytic cycle.[22]

  • Solvent: A polar aprotic solvent like DMF or NMP is often used to facilitate the reaction.

Experimental Protocol: Synthesis of 4'-(2-phenylethenyl)-[1,1'-biphenyl]-4-amine

This protocol details the coupling of this compound with styrene.

dot

Heck_Reaction_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine Reactants: This compound Styrene, Et₃N B Add Catalyst & Ligand: Pd(OAc)₂, P(o-tolyl)₃ A->B C Add Anhydrous DMF B->C D Degas and Heat C->D E Cool to RT D->E F Dilute with Water E->F G Extract with Ether F->G H Dry & Concentrate G->H I Purify by Chromatography H->I

Caption: Experimental workflow for the Heck reaction.

Step-by-Step Methodology:

  • Reagent Setup: In a sealable reaction tube, combine this compound (1.0 eq), styrene (1.5 eq), and triethylamine (2.0 eq) in anhydrous DMF.

  • Inerting: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq) to the mixture under an argon atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude product by column chromatography to yield the desired stilbene derivative.[24]

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂Readily available and effective precatalysts.
Ligand P(o-tolyl)₃, PPh₃Stabilizes the catalyst and promotes the reaction.
Base Et₃N, K₂CO₃Neutralizes the HX byproduct.
Solvent DMF, NMP, AcetonitrilePolar aprotic solvents are generally preferred.
Temperature 80-120 °CSufficient temperature is needed to drive the reaction.

Table 3. Recommended Reaction Parameters for the Heck Reaction.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise in cross-coupling reactions. A systematic approach to troubleshooting is key to achieving successful outcomes.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidation of Pd(0) or ligand) - Impure reagents or solvents (e.g., peroxides in ethers) - Insufficiently active base or incorrect stoichiometry- Ensure all reagents and solvents are pure and dry.[9] - Thoroughly degas all solutions to remove oxygen.[9] - Use freshly opened or purified reagents. - Screen different bases or increase base equivalents.
Formation of Homocoupled Byproducts - Presence of oxygen leading to oxidative homocoupling of boronic acids (Suzuki). - Competing side reactions.- Improve degassing procedures.[25] - Adjust the stoichiometry of the coupling partners.
Dehalogenation of Starting Material - Presence of protic impurities. - Side reaction involving the base or solvent.- Ensure anhydrous conditions. - Consider a different solvent or base combination.[25]
Poor Reproducibility - Inconsistent quality of reagents or catalyst. - Variations in reaction setup and inert atmosphere techniques.- Use reagents from a reliable source. - Standardize procedures for degassing and maintaining an inert atmosphere.

Table 4. Common Troubleshooting Scenarios and Solutions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. A thorough understanding of the principles of palladium-catalyzed cross-coupling, coupled with robust and well-defined protocols, empowers researchers to effectively utilize this reagent. The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions provide a powerful toolkit for C-C and C-N bond formation, and the application notes provided herein serve as a practical guide to achieving high-yielding and reproducible results. By carefully considering the interplay of catalyst, ligand, base, and solvent, scientists can unlock the full synthetic potential of this important intermediate.

References

  • [No Title Found]
  • Ueno, S., et al. (2005). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • The Nobel Prize in Chemistry 2010. (2010). NobelPrize.org. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Wikipedia contributors. (2024, January 12). Cross-coupling reaction. Wikipedia. [Link]

  • LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • BenchChem. (2025).
  • Otsuka, K., et al. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
  • Chen, M. S., & White, M. C. (2010). Developing Ligands for Palladium(II)
  • [No Title Found]
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Ullmann Reaction. Chemical Reviews.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(trichloromethyl)benzene. BenchChem.
  • Khan, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
  • Grokipedia. (n.d.).
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2024, January 12). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia contributors. (2024, January 12). Heck reaction. Wikipedia. [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Boice, G. N., et al. (2021). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Shah, S. S. A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • [No Author]. (2014, February 6). The Suzuki Reaction.
  • Corpet, M., & Tlili, A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Ogoshi, S. (2011). Palladium Catalysts for Cross-Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • [No Author]. (2026, January 4). The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics.
  • El-Shazly, M., et al. (2021). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. International Journal of Biology and Chemistry.
  • [No Author]. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross. BenchChem.
  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Kącka-Zych, A., & Krawczyk, M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. [Link]

  • BenchChem. (n.d.).

Sources

Application Notes & Protocols: The Role of 4'-Bromo-[1,1'-biphenyl]-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Amine Scaffold

In the landscape of medicinal chemistry, the biphenyl scaffold is a privileged structure, frequently appearing in active pharmaceutical ingredients (APIs) across a range of therapeutic areas.[1][2] Its rigidity, hydrophobicity, and ability to present substituents in a well-defined three-dimensional space make it an ideal core for interacting with biological targets. 4'-Bromo-[1,1'-biphenyl]-4-amine (CAS No: 3365-82-0) represents a particularly strategic variant of this scaffold.[3] The primary amine serves as a versatile synthetic handle for amide bond formation or further elaboration, while the bromine atom is a key functional group for modern cross-coupling reactions.[4] This dual functionality makes it an invaluable building block for creating large libraries of complex molecules for drug discovery.[4]

This document provides an in-depth guide to the utility of this compound, focusing on its application as a foundational intermediate in the synthesis of kinase inhibitors and other biologically active molecules. We will detail the underlying chemical principles and provide validated, step-by-step protocols for its use in key synthetic transformations.

Compound Property Value Source
Chemical Name This compoundPubChem[3]
Molecular Formula C12H10BrNPubChem[3]
Molecular Weight 248.12 g/mol PubChem[3]
Appearance White to off-white crystalline powderVendor Data
Solubility Soluble in DCM, THF, Toluene; Insoluble in waterVendor Data[5]
Key Applications Pharmaceutical intermediate, Building block for organic semiconductorsVendor Data[5]

Core Application: A Linchpin in Palladium-Catalyzed Cross-Coupling

The true power of this compound in medicinal chemistry is realized through its role as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6][7] This reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, a critical step in the synthesis of many complex drugs.[1][2]

The bromine atom on the biphenyl ring provides a reactive site for the palladium catalyst to insert, initiating the catalytic cycle.[2] This allows for the coupling of a wide variety of organoboron reagents (boronic acids or esters), introducing new aryl or heteroaryl groups and enabling the systematic exploration of a molecule's structure-activity relationship (SAR).[7]

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.[2][6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base is critical for activating the boronic acid.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the desired tri-aryl product and regenerating the active Pd(0) catalyst.[2]

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-Br) A->B Reacts with This compound C Ar-Pd(II)-Br Complex B->C D Transmetalation (Ar'-B(OH)2 + Base) C->D E Ar-Pd(II)-Ar' Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' Product F->G Forms Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis

The biphenyl amine scaffold is a common feature in many kinase inhibitors.[9] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10] The ability to rapidly diversify the "outer" phenyl ring of this compound via Suzuki coupling allows for the fine-tuning of inhibitor potency and selectivity against specific kinases like EGFR, Aurora Kinase, and JAK2.[10][11]

For example, derivatives of a pyrrolo[2,3-d]pyrimidine scaffold, where a biphenyl moiety was attached at the N4-position, have been explored as dual inhibitors of EGFR and Aurora Kinase A.[11] In such syntheses, a compound like this compound would be a precursor to the required 4-aminobiphenyl boronic acid, or it could be coupled directly to a halogenated pyrrolopyrimidine core.

Kinase_Inhibitor_Strategy Start This compound Step1 Suzuki Coupling (with various Ar-B(OH)2) Start->Step1 Library Library of Tri-aryl Amines Step1->Library Step2 Further Functionalization (e.g., Amide Coupling) Library->Step2 Final Kinase Inhibitor Candidates Step2->Final Assay Biological Screening (Kinase Assays, Cell Viability) Final->Assay

Caption: General workflow for developing kinase inhibitors from the core scaffold.

Detailed Experimental Protocols

The following protocols provide a robust starting point for synthetic chemists. Note: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be anhydrous and reactions run under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative tri-aryl derivative, N-([1,1':4',1''-terphenyl]-4-yl)acetamide, starting from this compound and phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)[1][6]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1][6]

  • 1,4-Dioxane and Water (4:1 mixture), degassed[1][6]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Round-bottom flask, reflux condenser, magnetic stir bar, inert gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%). Then, add the degassed 4:1 mixture of 1,4-dioxane and water.[1][6]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[1][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.[1][6]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure terphenyl amine derivative.[1]

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A common, effective Pd(0) source for Suzuki couplings.[1][6]
Base K₂CO₃Activates the boronic acid for transmetalation.[6]
Solvent Dioxane/WaterThe aqueous phase is crucial for dissolving the base and facilitating the catalytic cycle.[1][6]
Temperature 80-100 °CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.[1][6]
Atmosphere Inert (Ar/N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.[1]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its pre-installed biphenyl core and orthogonal reactive sites (amine and bromide) provide an efficient entry point into vast chemical spaces. The reliability of palladium-catalyzed coupling reactions makes it a workhorse for generating libraries of analogs aimed at optimizing drug candidates.[4] As drug discovery continues to target complex protein-protein interactions and allosteric sites, the rigid, three-dimensional scaffolds that can be built from this compound will remain highly valuable for developing the next generation of therapeutics.

References

  • Time in Pasuruan, ID. Google Search. Accessed January 18, 2026.
  • This compound: Properties, Applications & Quality Standards. Vertex AI Search. Accessed January 18, 2026.
  • Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromobiphenyl - Benchchem. Vertex AI Search. Accessed January 18, 2026.
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. Vertex AI Search. Accessed January 18, 2026.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride - Benchchem. Vertex AI Search. Accessed January 18, 2026.
  • The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. Vertex AI Search. Accessed January 18, 2026.
  • The Suzuki Reaction. Vertex AI Search. Accessed January 18, 2026.
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed. Vertex AI Search. Accessed January 18, 2026.
  • Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry. Vertex AI Search. Accessed January 18, 2026.
  • N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis - chemicalbook. Vertex AI Search. Accessed January 18, 2026.
  • US4990705A - Preparation of 4-bromobiphenyl - Google Patents. Vertex AI Search. Accessed January 18, 2026.
  • This compound - PubChem. PubChem. [Link]. Accessed January 18, 2026.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Vertex AI Search. Accessed January 18, 2026.
  • 4-Bromoaniline: properties, applications and safety - ChemicalBook. Vertex AI Search. Accessed January 18, 2026.
  • Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem. Vertex AI Search. Accessed January 18, 2026.
  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC - NIH. Vertex AI Search. Accessed January 18, 2026.
  • High-Quality 4'-Bromo-[1,1'-biphenyl]-4-ol (CAS: 29558-77-8) - Leading Supplier. Vertex AI Search. Accessed January 18, 2026.
  • Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies | Journal of Medicinal Chemistry. Vertex AI Search. Accessed January 18, 2026.
  • Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study - ResearchGate. Vertex AI Search. Accessed January 18, 2026.
  • Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC - NIH. Vertex AI Search. Accessed January 18, 2026.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Vertex AI Search. Accessed January 18, 2026.
  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC - NIH. Vertex AI Search. Accessed January 18, 2026.
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PubMed Central. Vertex AI Search. Accessed January 18, 2026.
  • Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC - NIH. Vertex AI Search. Accessed January 18, 2026.

Sources

Application Notes & Protocols for 4'-Bromo-[1,1'-biphenyl]-4-amine in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: 4'-Bromo-[1,1'-biphenyl]-4-amine (CAS No. 3365-82-0) is a versatile bifunctional molecule that has emerged as a critical building block in the field of materials science.[1][2][3][4] Its structure, featuring a rigid biphenyl core, a reactive bromine atom, and a nucleophilic amine group, provides an exceptional platform for constructing complex, high-performance materials. The biphenyl unit imparts thermal stability and a defined π-conjugated system, while the two distinct functional groups offer orthogonal reactivity, enabling its use in a wide array of synthetic strategies.[5] This guide elucidates the primary applications of this compound, focusing on its role in organic electronics and advanced polymer systems, and provides detailed, field-proven protocols for its utilization.

Part 1: Physicochemical Properties and Rationale for Use

The utility of this compound stems from its unique combination of physical and chemical properties. Understanding these characteristics is fundamental to designing successful synthetic protocols.

PropertyValueSource
CAS Number 3365-82-0[1][3][4]
Molecular Formula C₁₂H₁₀BrN[1][3][4]
Molecular Weight 248.12 g/mol [1][3]
Appearance White to pale yellow crystalline powder[6]
Melting Point 139-140 °C[4]
Boiling Point 357.8 °C at 760 mmHg[4]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[6]

The two key reactive sites on the molecule are:

  • The Amine (-NH₂) Group: This group is a versatile nucleophile and a common precursor for forming amides, imides, and for participating in C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination). It is fundamental to its use as a monomer in polycondensation reactions.

  • The Bromo (-Br) Group: The bromine atom is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[5][7] This allows for the precise formation of new carbon-carbon bonds, extending the π-conjugation of the molecule, a critical requirement for optoelectronic materials.[5]

This dual functionality allows for either sequential or simultaneous reactions, providing chemists with significant control over the final molecular architecture.

Part 2: Core Applications in Materials Science

Key Intermediate for Organic Light-Emitting Diode (OLED) Materials

The biphenylamine scaffold is a cornerstone in the design of materials for organic electronics, particularly OLEDs.[7][8] The extended π-conjugation is essential for efficient charge transport, and the rigidity of the biphenyl core contributes to high thermal stability, a crucial factor for device longevity.[5][8]

Role as a Precursor: this compound serves as an indispensable building block for:

  • Hole Transport Layers (HTLs): The amine functionality is a precursor to triarylamine structures, which are well-known for their excellent hole-transporting capabilities.

  • Emissive Layer (EML) Hosts and Dopants: Through cross-coupling reactions at the bromine site, the electronic properties (e.g., HOMO/LUMO levels, band gap) can be precisely tuned to create host materials or highly efficient fluorescent or phosphorescent emitters.[8][9]

  • Electron Transport Layers (ETLs): By coupling the bromo-position with electron-deficient heterocyclic moieties, the molecule can be transformed into a precursor for ETL materials.[8]

Synthetic Rationale: The primary synthetic strategy involves using the bromine atom for a palladium-catalyzed cross-coupling reaction to build a larger, more complex conjugated system. The Suzuki-Miyaura coupling is a favored method due to the stability and commercial availability of boronic acid reagents.[10][11]

G cluster_start Starting Materials cluster_reaction Reaction Conditions A This compound F Suzuki-Miyaura Cross-Coupling A->F B Arylboronic Acid (R-B(OH)₂) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃, Na₂CO₃) D->F Activates Boronic Acid E Solvent (e.g., Toluene, Water, Ethanol) E->F Medium G Functionalized Biphenylamine (OLED Precursor) F->G H Workup & Purification G->H I Final OLED Material H->I

Caption: General workflow for synthesizing an OLED material precursor via Suzuki coupling.

Monomer for High-Performance and Functional Polymers

The bifunctional nature of this compound makes it an excellent monomer for creating advanced polymers with desirable properties such as high thermal stability, mechanical strength, and specific electronic functions.[12]

Types of Polymers and Synthetic Approaches:

  • Functional Polyimides: The amine groups can react with dianhydrides through high-temperature polycondensation to form polyimides.[12] The pendant bromo-biphenyl group can then be used for post-polymerization modification, allowing for the introduction of other functional moieties to tailor properties like solubility or impart electrochromic behavior.[12][13]

  • Conductive Copolymers: It can be used as a co-monomer with other anilines (like aniline itself) to create copolymers. For instance, poly(aniline-co-4-bromoaniline) nanocomposites have been synthesized via in situ polymerization, demonstrating its utility in creating hybrid materials.[14]

  • Degradable Polymers: The bromo group can be a site for "click" chemistry reactions, such as the thio-bromo click reaction, for post-polymerization modification of degradable polymer backbones like poly(ε-caprolactone) (PCL).[15] This enables the synthesis of functional, degradable polymers for biomedical applications.

G M1 This compound (Monomer A) Poly Polymerization M1->Poly M2 Co-monomer (e.g., Dianhydride, Aniline) M2->Poly P1 Initial Polymer Chain with Pendant Bromo-Biphenyl Groups Poly->P1 Mod Post-Polymerization Modification (e.g., Suzuki, Ullmann Coupling) P1->Mod Functionalization at Br site P2 Final Functionalized High-Performance Polymer Mod->P2

Caption: Synthesis pathway for functional polymers using post-polymerization modification.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and characterization endpoints. Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N,N-diphenylamine (A Model OLED Intermediate)

This protocol demonstrates the functionalization of the amine group via Buchwald-Hartwig amination, a common step in creating hole-transport materials.

Objective: To synthesize a triarylamine derivative as a core structure for OLED hole-transport layers.

Reagents & MaterialsSupplierCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compoundVarious3365-82-0248.122.48 g10.0
IodobenzeneSigma-Aldrich591-50-4204.014.49 g (2.18 mL)22.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Strem51364-51-3915.7292 mg0.1 (1 mol%)
Tri-tert-butylphosphine (50% in toluene)Sigma-Aldrich13716-12-6202.2581 mg (0.16 mL)0.4 (4 mol%)
Sodium tert-butoxide (NaOtBu)Acros865-48-596.102.88 g30.0
Anhydrous TolueneVarious108-88-392.1450 mL-

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen.

  • Reagent Addition: To the flask, add this compound (2.48 g), sodium tert-butoxide (2.88 g), and Pd₂(dba)₃ (92 mg).

  • Solvent and Ligand Addition: Add anhydrous toluene (50 mL) via syringe. Follow with the addition of iodobenzene (2.18 mL) and tri-tert-butylphosphine solution (0.16 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate) to yield the pure product.

Characterization:

  • ¹H NMR: Confirm the presence of additional phenyl protons and the disappearance of the -NH₂ protons.

  • Mass Spectrometry (MS): Verify the molecular weight of the final product (M.W. 400.32).

  • FTIR: Observe the disappearance of N-H stretching bands characteristic of the primary amine.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the bromo- group, a key step in extending π-conjugation for emissive or electron-transport materials.[16]

Objective: To couple an arylboronic acid to the 4'-bromo position, demonstrating a C-C bond formation essential for tuning optoelectronic properties.

Reagents & MaterialsSupplierCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compoundVarious3365-82-0248.121.24 g5.0
Phenylboronic acidSigma-Aldrich98-80-6121.930.73 g6.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Strem14221-01-31155.56116 mg0.1 (2 mol%)
Potassium Carbonate (K₂CO₃)Fisher584-08-7138.212.07 g15.0
TolueneVarious108-88-392.1420 mL-
EthanolVarious64-17-546.075 mL-
Water-7732-18-518.025 mL-

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, establish an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add this compound (1.24 g), phenylboronic acid (0.73 g), potassium carbonate (2.07 g), and Pd(PPh₃)₄ (116 mg) to the flask.

  • Solvent Addition: Add toluene (20 mL), ethanol (5 mL), and water (5 mL). The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting aryl halide is consumed (typically 8-16 hours).

  • Workup: Cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to obtain the desired terphenylamine product.

Characterization:

  • ¹H & ¹³C NMR: Confirm the formation of the new C-C bond and the presence of the additional phenyl ring.

  • Mass Spectrometry (MS): Verify the expected molecular weight of the product ([1,1':4',1''-Terphenyl]-4-amine, M.W. 245.33).

  • UV-Vis & Photoluminescence Spectroscopy: Analyze the optical properties of the new, extended π-system. A bathochromic (red) shift in absorption and emission is expected compared to the starting material.

References

  • Vertex AI Search Result 2. The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. (2026). Google Cloud.
  • Vertex AI Search Result 3. Synthesis and Properties of New Functionalized Poly(imides) Based on 1,1-Bis(4-aminophenyl)-1-{4'-bis(4''-bromophenyl)amino}phenyl-2,2,2-trifluoroethane. (2025). ResearchGate.
  • Vertex AI Search Result 4. Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. (n.d.). Google Cloud.
  • Vertex AI Search Result 6. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
  • Vertex AI Search Result 7. This compound. PubChem, National Center for Biotechnology Information.
  • Vertex AI Search Result 11. Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction. (2022). MDPI.
  • Vertex AI Search Result 12. The Suzuki Reaction. (2014). Course paper.
  • Vertex AI Search Result 13. This compound. BLDpharm.
  • Vertex AI Search Result 14. 4'-Bromo-1,1'-biphenyl-4-amine | 3365-82-0. ChemicalBook.
  • Vertex AI Search Result 16. Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. (2021). Royal Society of Chemistry.
  • Vertex AI Search Result 17. Suzuki Coupling. Organic Chemistry Portal.
  • Vertex AI Search Result 18. The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials. Benchchem.
  • Vertex AI Search Result 19. 4-Bromoaniline: properties, applications and safety. (2023). ChemicalBook.
  • Vertex AI Search Result 21. 4'-Bromo-1,1'-biphenyl-4-amine|3365-82-0. LookChem.
  • Vertex AI Search Result 23. Fabrication and Characterization of Poly(aniline-co-4-bromoaniline)/Сlay Nanocomposite. (2020). Polymer Science - Series B.
  • Vertex AI Search Result 26. Recent advances in materials for organic light emitting diodes. (2018). Beilstein Journal of Organic Chemistry.
  • Vertex AI Search Result 27. Organic Light-Emitting Diode (OLED) Materials. Tokyo Chemical Industry Co., Ltd.

Sources

Application Note: Step-by-Step Synthesis of Triarylamines from 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triarylamines are a cornerstone class of organic molecules with widespread applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and as hole-transporting materials.[1][2] Their unique electronic and photophysical properties make them highly sought-after targets in both academic and industrial research. This application note provides a comprehensive, step-by-step protocol for the synthesis of a model triarylamine, N,N,4-triphenylaniline, starting from the commercially available precursor 4'-Bromo-[1,1'-biphenyl]-4-amine. The protocol is centered on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction, a cornerstone of modern C-N bond formation.[3][4][5] This guide is designed for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, a reproducible experimental procedure, characterization guidelines, and troubleshooting advice to ensure a successful synthesis.

Introduction and Theoretical Background

The synthesis of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry.[3] While classical methods like the Ullmann condensation exist, they often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which can limit substrate scope and functional group tolerance.[6][7] The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the construction of aryl amines, allowing for the coupling of a wide array of aryl halides with various amines under significantly milder conditions.[3][5]

The reaction detailed herein involves the double N-arylation of this compound with an aryl halide. However, for clarity and to establish a robust protocol, we will focus on a more common and controlled approach: the coupling of an aryl amine (in this case, diphenylamine) with an aryl bromide (4-bromo-1,1'-biphenyl, derived from the starting amine). The core principles remain identical. The key to the Buchwald-Hartwig reaction is a catalytic cycle involving a Palladium(0) species.

The Buchwald-Hartwig Amination Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle. The cycle is initiated by the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond of the triarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4][8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Amine_Coord [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ Amine Coordination OA_Complex->Amine_Coord Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex Amine_Coord->Amido_Complex label_Deprot Base (e.g., NaOtBu) Deprotonation Amine_Coord->label_Deprot Amido_Complex->Pd0 Product Ar-NR'R'' Triarylamine Amido_Complex->Product label_RE Reductive Elimination Amido_Complex->label_RE label_OA Oxidative Addition label_OA->OA_Complex label_AC Amine Coordination label_AC->Amine_Coord BaseH_out Base-H⁺ label_Deprot->BaseH_out label_RE->Product ArX_in Ar-X (Aryl Halide) Amine_in HNR'R'' (Amine) Base_in Base Workflow start Starting Materials (Aryl Bromide, Amine) setup Reaction Setup (Flask, Inert Gas) start->setup reagents Add Reagents (Catalyst, Ligand, Base, Solvent) setup->reagents reaction Heat Reaction (e.g., 100 °C, 12-24h) reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (Triarylamine) purify->product

Sources

functionalization of 4'-Bromo-[1,1'-biphenyl]-4-amine at the amine group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of 4'-Bromo-[1,1'-biphenyl]-4-amine at the Amine Group

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound

This compound is a cornerstone building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structural elegance lies in its bifunctionality: a nucleophilic aromatic amine and a synthetically versatile aryl bromide. The primary amine group serves as a reactive handle for a multitude of transformations, allowing for the introduction of diverse functional groups to modulate the molecule's steric and electronic properties. Simultaneously, the bromine atom acts as a latent connection point for subsequent carbon-carbon or carbon-heteroatom bond formations, most notably through palladium-catalyzed cross-coupling reactions.[1]

This guide provides a detailed exploration of synthetic strategies targeting the amine functionality. We will delve into the core principles and provide field-proven protocols for four essential classes of transformations: N-acylation, N-sulfonylation, N-alkylation, and N-arylation. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to empower researchers in their synthetic endeavors.

Core Principles of Amine-Selective Functionalization

The synthetic utility of this compound hinges on the ability to selectively modify the amine group without disturbing the C-Br bond. The amine, being the more nucleophilic site, readily reacts with a variety of electrophiles. Key to successful and reproducible functionalization is the careful control of reaction parameters.

  • Nucleophilicity and Basicity: The aromatic amine is nucleophilic but less basic than its aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. This modulated reactivity allows for controlled reactions. The choice of an appropriate external base is often critical to deprotonate the amine or to scavenge acidic byproducts generated during the reaction.

  • Chemoselectivity: In the absence of a catalyst that specifically activates the C-Br bond (like a palladium(0) species), the amine group is the primary site of reaction with common electrophiles. The protocols described herein are designed to maintain this chemoselectivity.

  • Solvent and Temperature: The choice of solvent is crucial for ensuring the solubility of reactants and for influencing reaction rates. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common. Temperature control is used to manage reaction kinetics, minimizing side-product formation.

Application 1: N-Acylation for Amide Synthesis

The formation of an N-aryl amide bond is a fundamental transformation that introduces a stable, planar, and polar functional group. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This protocol details a standard procedure for the acylation of the title compound using an acyl chloride.

Causality: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, facilitated by a non-nucleophilic base like pyridine or triethylamine, yields the amide. The base is essential to neutralize the HCl generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Detailed Protocol: Synthesis of N-(4'-bromo-[1,1'-biphenyl]-4-yl)acetamide

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Pyridine (2.0 eq) or Triethylamine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Base Addition: To the stirred solution, add the base (e.g., pyridine) dropwise.

  • Acylation: Slowly add acetyl chloride to the reaction mixture. A precipitate (the hydrochloride salt of the base) may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.[2]

Data Presentation: N-Acylation Reaction Parameters

Acylating AgentBaseSolventTemperatureTypical Yield
Acetyl ChloridePyridineDCM0 °C to RT>90%
Acetic AnhydrideTriethylamineTHFRT to 50 °C>95%
Benzoyl ChloridePyridineDCM0 °C to RT>90%

Experimental Workflow: N-Acylation

Sources

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are working with the specific challenge of coupling amines with 4'-Bromo-[1,1'-biphenyl]-4-amine. Our goal is to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and field-proven experience.

A critical consideration for this substrate is the presence of a primary amine on the aryl bromide backbone. This functional group is itself a nucleophile and can participate in the reaction, leading to self-coupling or oligomerization. Therefore, for predictable and high-yielding outcomes, protection of the 4-amino group is strongly recommended before proceeding with the desired C-N coupling reaction. This guide will assume the use of a protected substrate, such as N-(4'-bromo-[1,1'-biphenyl]-4-yl)pivalamide or a Boc-protected equivalent.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction shows low or no conversion of the starting material. What are the most common causes and how can I fix them?

A: Low conversion is a frequent issue stemming from several potential sources. A systematic approach is the best way to diagnose the problem.

  • Cause 1: Inactive Catalyst System. The active Pd(0) catalyst may not be forming efficiently or may be degrading rapidly.

    • Solution: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃) to using a well-defined, air-stable palladium pre-catalyst.[1][2] Pre-catalysts like XPhos Pd G3 or SPhos Pd G2 are designed for rapid, clean generation of the active LPd(0) species upon exposure to the base. This often provides more reproducible results than using separate palladium salts and ligands.[1]

  • Cause 2: Suboptimal Ligand Choice. The ligand is crucial for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[3] The electronic and steric properties of the biphenyl substrate require a carefully selected ligand.

    • Solution: For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands are typically the most effective.[3][4] If your current ligand is not performing, screen a small panel of alternatives. Good starting points include XPhos, SPhos, and RuPhos, which have demonstrated broad utility.[5]

  • Cause 3: Inappropriate Base or Solvent. The base's role is to deprotonate the amine-palladium complex, a key step in the catalytic cycle.[6] Its strength, solubility, and compatibility with the solvent are critical.

    • Solution: If using a weaker base like K₃PO₄ or Cs₂CO₃, the reaction may be too slow. Consider switching to a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) to accelerate the rate.[7] Conversely, if you observe substrate decomposition, a milder base is warranted. Ensure your solvent is anhydrous and deoxygenated; common choices like toluene and 1,4-dioxane are effective, but avoid coordinating solvents like acetonitrile or pyridine, which can inhibit the catalyst.[1][8]

  • Cause 4: Reaction Temperature is Too Low. The oxidative addition of aryl bromides can be slow and often requires thermal energy.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor the reaction for potential decomposition of starting materials or product at higher temperatures.[1]

Q2: I am observing a significant amount of hydrodehalogenation, resulting in the formation of (protected) 4-amino-1,1'-biphenyl. How can I minimize this side reaction?

A: Hydrodehalogenation is a common competitive pathway where the aryl bromide is reduced instead of aminated.[9]

  • Cause: This side reaction can arise from β-hydride elimination if your amine coupling partner has β-hydrogens, or from other decomposition pathways of the palladium intermediates.[3][10]

    • Solution 1: Enhance Reductive Elimination. The desired C-N bond formation occurs via reductive elimination. Using sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) can create a more congested metal center, which favors reductive elimination over competing pathways.[3]

    • Solution 2: Check Reagent Purity. Ensure your base is completely anhydrous. Trace water can be a proton source for the hydrodehalogenation pathway.

    • Solution 3: Optimize Temperature. While higher temperatures increase reaction rates, they can sometimes favor side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

Q3: The reaction starts cleanly but appears to stall before reaching full conversion. What is causing this catalyst deactivation?

A: Catalyst deactivation can occur when the active palladium species is converted into an inactive or off-cycle state.[11]

  • Cause 1: Product Inhibition. In some cases, the arylamine product can coordinate more strongly to the palladium center than the reactant amine, slowing or stopping the catalytic cycle.[11]

    • Solution: Increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) may help overcome this inhibition. Alternatively, using a ligand that promotes faster reductive elimination can minimize the lifetime of the palladium-product complex.

  • Cause 2: Ligand Degradation or Formation of Inactive Pd Species. At high temperatures, phosphine ligands can degrade, or the palladium can aggregate into inactive palladium black.[11]

    • Solution: Use a more robust, sterically hindered biarylphosphine ligand that is less prone to degradation. Ensure efficient stirring throughout the reaction to maintain a homogeneous distribution of the catalyst and prevent aggregation, especially when using inorganic bases that are not fully soluble.[1]

Frequently Asked Questions (FAQs)

Q1: Do I really need to protect the amine group on this compound before the coupling reaction?

A: Yes, this is highly advisable for achieving a clean and predictable outcome. The unprotected primary amine is a nucleophile that can compete with your desired amine partner, leading to a self-coupling reaction between two molecules of the starting material. This results in a mixture of oligomeric byproducts that are difficult to separate from your desired product. Protecting the amine, for example as a tert-butyloxycarbonyl (Boc) carbamate, temporarily blocks its nucleophilicity, ensuring that only the intended C-N bond is formed. The protecting group can then be removed in a subsequent step.

Q2: How do I choose the best palladium source, ligand, and base to start with?

A: While every reaction requires optimization, a well-established starting point provides the highest chance of success. For a substrate like (protected) this compound, a robust system is recommended.

  • Palladium Source/Ligand: Use a pre-catalyst like XPhos Pd G3 (or generate the catalyst from Pd₂(dba)₃ and the XPhos ligand). XPhos is a bulky biarylphosphine ligand known for its high activity with a broad range of substrates, including electron-rich aryl halides.[4][5]

  • Base: Start with sodium tert-butoxide (NaOtBu) . It is a strong, non-nucleophilic base that is highly effective in promoting the deprotonation step.[7] If your substrate has base-sensitive functional groups, a milder base like cesium carbonate (Cs₂CO₃) would be the next choice.[12]

  • Solvent: Toluene or 1,4-dioxane are excellent first choices due to their non-coordinating nature and appropriate boiling points.[1]

Q3: What are the best laboratory practices for setting up a reproducible Buchwald-Hartwig amination?

A: Reproducibility is key in process development. These reactions are sensitive to atmospheric oxygen and water.

  • Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk line techniques to maintain an inert atmosphere of nitrogen or argon.[7]

  • Anhydrous Reagents: Use anhydrous, deoxygenated solvents. Ensure your amine and other reagents are free of excess water.

  • Accurate Dosing: For a small-scale reaction, prepare a stock solution of the catalyst and ligand to ensure accurate dosing.

  • Efficient Stirring: Maintain vigorous stirring throughout the reaction, particularly if using a partially soluble inorganic base like K₃PO₄, to ensure good mixing and prevent the base from settling.[1]

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterCondition A (Aggressive)Condition B (Mild & Functional Group Tolerant)Rationale
Pd Source Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)Pre-catalysts often provide better reproducibility.[1][2]
Ligand XPhos (2.5 mol%)(Included in pre-catalyst)Bulky biarylphosphines are effective for this substrate class.[3][5]
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)NaOtBu provides faster rates; Cs₂CO₃ is milder and better for sensitive substrates.[1][12]
Solvent Toluene1,4-DioxaneBoth are standard, effective solvents. Dioxane can sometimes offer better solubility.[1][8]
Temperature 100 °C80 °CStart at a moderate temperature and increase if the reaction is slow.
Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle pd0 LPd(0) Active Catalyst oa_complex L(Ar)Pd(II)-Br Oxidative Addition Complex pd0->oa_complex + Ar-Br (Oxidative Addition) amine_complex [L(Ar)Pd(II)(R₂NH)]⁺Br⁻ oa_complex->amine_complex + R₂NH amido_complex L(Ar)Pd(II)-NR₂ Amido Complex amine_complex->amido_complex + Base - [Base-H]⁺Br⁻ amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow

Troubleshooting Workflow start Low Conversion or Stalled Reaction? check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are conditions optimal? start->check_conditions check_side_reactions Side reactions observed? start->check_side_reactions sol_catalyst 1. Use an air-stable pre-catalyst (e.g., XPhos Pd G3). 2. Verify inert atmosphere. check_catalyst->sol_catalyst screen_ligand Screen bulky ligands (XPhos, SPhos) check_conditions->screen_ligand screen_base Try stronger base (NaOtBu) or milder base (Cs₂CO₃) check_conditions->screen_base increase_temp Increase temperature (80 -> 110 °C) check_conditions->increase_temp hydrodehalogenation Hydrodehalogenation? check_side_reactions->hydrodehalogenation self_coupling Self-Coupling? check_side_reactions->self_coupling sol_hydro Use bulkier ligand. Ensure anhydrous conditions. hydrodehalogenation->sol_hydro sol_self Protect the -NH₂ group on the biphenyl starting material. self_coupling->sol_self

Caption: A decision tree for troubleshooting common amination issues.

Example Experimental Protocol: Coupling of (Boc-protected) this compound with Morpholine

Reagents:

  • N-(4'-bromo-[1,1'-biphenyl]-4-yl)-tert-butyl carbamate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Preparation: In a glovebox, add N-(4'-bromo-[1,1'-biphenyl]-4-yl)-tert-butyl carbamate (e.g., 378 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and XPhos Pd G3 (16.9 mg, 0.02 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Remove the Schlenk tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe under a positive pressure of nitrogen.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-arylated product.

  • (Optional) Deprotection: The resulting Boc-protected product can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final primary amine.[5]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Vicente, R., & González-Bobes, F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Foley, D. A., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Buchwald-Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Skonieczny, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

Sources

Technical Support Center: Purification of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4'-Bromo-[1,1'-biphenyl]-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for obtaining this valuable compound in high purity.

Introduction: The Challenge of Purifying this compound

This compound is a key building block in the synthesis of various functional materials and pharmaceutical compounds. Its synthesis, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a range of impurities that complicate purification. These include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the scale of your reaction. For moderately pure crude product on a larger scale, recrystallization is often the most efficient method. For complex mixtures with closely related impurities, flash column chromatography offers superior separation.

Q2: What are the likely impurities I need to remove?

A2: If your synthesis involves a Suzuki-Miyaura coupling between a boronic acid and an aryl halide, you can anticipate the following impurities:

  • Unreacted Starting Materials: Such as 4-bromoaniline or phenylboronic acid derivatives.

  • Homocoupled Byproducts: Biphenyl derivatives formed from the coupling of two molecules of the same starting material.

  • Residual Palladium Catalyst: This can be present in various forms and may color your product.

  • Side-Reaction Products: Such as phenols formed from the decomposition of the boronic acid.[1]

Q3: My purified this compound has a persistent yellow or brownish tint. What could be the cause and how can I remove it?

A3: A persistent color is often due to trace amounts of oxidized aromatic amines or residual palladium catalyst. Aromatic amines can be susceptible to air and light-induced oxidation, leading to colored byproducts.[2][3] To address this:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.

  • Palladium Scavengers: If residual palladium is suspected, washing a solution of your product with a scavenger resin or performing a filtration through a pad of celite can be effective.

  • Inert Atmosphere: For highly sensitive compounds, performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[2]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for robust purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating and detecting all components in the sample.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any remaining impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 139-140°C) is indicative of high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The chosen solvent is not ideal for this compound.- Test a range of solvents or solvent mixtures on a small scale to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Consider a two-solvent recrystallization system (e.g., a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble).
Oiling out during recrystallization The boiling point of the solvent is too high, causing the compound to melt before it dissolves. The solution is supersaturated.- Use a lower-boiling point solvent.- Ensure the solution is not overly concentrated before cooling.- Try cooling the solution more slowly to encourage crystal formation over oiling.
Product co-elutes with an impurity during column chromatography The polarity of the eluent is too high, causing all components to move too quickly. The chosen stationary phase is not providing adequate separation.- Decrease the polarity of the eluent. A good starting point is a solvent system where the desired compound has an Rf of 0.2-0.3 on TLC.[7]- Try a different stationary phase, such as alumina instead of silica gel, which can be effective for the purification of amines.[8]- Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Streaking or tailing of the product spot on TLC The sample is too concentrated. The compound is interacting strongly with the acidic silica gel on the TLC plate.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a basic modifier, like triethylamine (1-2%), to the eluent to improve the spot shape for amines.
Product appears to be degrading on the silica gel column The acidic nature of silica gel is causing decomposition of the amine.- Deactivate the silica gel by pre-washing the column with an eluent containing a small amount of triethylamine (1-3%).[8]- Use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent system should be determined empirically on a small scale.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate or ethanol/water) at room temperature and upon heating.

  • A good recrystallization solvent will dissolve the compound when hot but not when cold.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.

  • If a colored solution persists, you may add a small amount of activated carbon and continue to heat for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove any insoluble impurities and the activated carbon.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Table 1: Common Recrystallization Solvents for Aromatic Amines

Solvent/MixtureComments
Ethanol or MethanolOften effective for moderately polar compounds.[9]
TolueneGood for aromatic compounds, may require cooling to low temperatures for good crystal recovery.
Hexane/Ethyl AcetateA versatile mixture where the polarity can be fine-tuned.
Ethanol/WaterA polar solvent system where water acts as the anti-solvent.
Protocol 2: Purification by Flash Column Chromatography

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures of varying ratios).

  • The ideal eluent will give your product an Rf value of approximately 0.2-0.3.[7]

2. Column Preparation and Elution:

  • Prepare a chromatography column with silica gel as the stationary phase.

  • Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent itself) and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Suggested Starting Eluent Systems for Flash Chromatography

Eluent System (v/v)Stationary PhaseComments
Hexane / Ethyl Acetate (e.g., 9:1 to 4:1)Silica GelA good starting point for many organic compounds.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Silica GelFor more polar impurities.
Hexane / Ethyl Acetate with 1% TriethylamineSilica GelThe triethylamine helps to prevent tailing of the amine product.
Hexane / DichloromethaneAlumina (neutral)Alumina can be a good alternative to silica for amines.

Visualizing the Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Assessment Crude Crude this compound TLC_Crude TLC of Crude Product Crude->TLC_Crude Analyze Recrystallization Recrystallization TLC_Crude->Recrystallization Simple Impurity Profile Column Flash Column Chromatography TLC_Crude->Column Complex Impurity Profile TLC_Pure TLC Recrystallization->TLC_Pure Column->TLC_Pure HPLC HPLC TLC_Pure->HPLC NMR NMR HPLC->NMR MP Melting Point NMR->MP Pure_Product Pure Product MP->Pure_Product

Caption: Decision workflow for the purification of this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Bromobiphenyl.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • BenchChem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.
  • BenchChem. (n.d.). Quantitative Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl: A Comparative Guide to NMR and HPLC Methods.
  • Organic Syntheses. (1998). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di. Retrieved from [Link]

  • ChemRxiv. (2019, July 10). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic amines from azo dye reduction. Retrieved from [Link]

  • RSC Publishing. (2025, June 25). Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Retrieved from [Link]

  • National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemRxiv. (n.d.). 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Reactions with 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4'-Bromo-[1,1'-biphenyl]-4-amine. This molecule presents a unique and interesting challenge in palladium-catalyzed cross-coupling reactions. It contains both an aryl bromide, the reactive site for oxidative addition, and an amine, a potential coordinating ligand or inhibitor for the palladium catalyst.[1]

Optimizing catalyst loading is therefore not merely a matter of cost-reduction; it is a critical parameter for achieving high yield, minimizing side reactions, and ensuring reproducibility. This guide is structured to provide direct, actionable answers to the specific issues you may encounter. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your work.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing very low or no conversion. Where should I start my investigation?

Answer: A failed reaction is a data point. Systematically evaluating the potential points of failure is the most efficient path to success. The primary culprits for low yield are typically an inactive catalyst, compromised reagents, or an improper reaction environment.[2]

Here is a logical workflow for troubleshooting this issue:

G start Start: Low/No Yield Observed reagent_check 1. Verify Reagent Integrity - Purity of Substrates? - Solvent Anhydrous & Degassed? - Base Quality & Strength? start->reagent_check atmosphere_check 2. Confirm Inert Atmosphere - Proper Schlenk/Glovebox Technique? - Effective Solvent Degassing? reagent_check->atmosphere_check Reagents OK optimization Systematic Optimization - Screen Ligands - Increase Catalyst Load Incrementally - Adjust Temperature/Base reagent_check->optimization Impurity Found catalyst_check 3. Assess Catalyst System - Pre-catalyst Activation Efficient? - Ligand Appropriate for Substrate? - Catalyst Loading Sufficient? atmosphere_check->catalyst_check Atmosphere OK atmosphere_check->optimization O₂/H₂O Leak Suspected catalyst_check->optimization Catalyst System Suspect

Caption: Troubleshooting logic for addressing low product yield.

Detailed Breakdown:

  • Catalyst Activity is Paramount: The active catalyst in most cross-coupling reactions is a Pd(0) species.[3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be efficiently reduced in situ.

    • Insight: The amine substrate itself can sometimes act as a reductant, but this is not always reliable. The choice of ligand is crucial, as electron-rich phosphine ligands can facilitate this reduction and stabilize the resulting active Pd(0) complex.[4][5] Modern, pre-formed palladacycles (e.g., G3/G4 precatalysts) are often more reliable as they generate the active LPd(0) species more consistently.[6]

    • Action: If using a Pd(II) source, consider switching to a more robust precatalyst or a pre-activated Pd(0) source like Pd₂(dba)₃. Ensure your ligand-to-palladium ratio is optimal (typically 1:1 to 2.5:1 for monodentate ligands).

  • Reagent and Solvent Quality: Palladium catalysts are sensitive.

    • Moisture: Water can lead to protodeboronation in Suzuki reactions, consuming your boronic acid/ester and halting the reaction.[1]

    • Oxygen: O₂ can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of boronic acids.[7][8]

    • Impurities: Trace impurities in starting materials, such as elemental sulfur from a previous synthetic step, can be potent catalyst poisons.[9]

    • Action: Use anhydrous, degassed solvents. Ensure your base is pure and has been stored correctly. If you suspect impurities in your this compound, repurify it before use.

  • The Amine Moiety: The primary amine on your substrate can coordinate to the palladium center. This coordination can sometimes be a productive step in certain catalytic cycles but can also act as an inhibitor by occupying a coordination site needed for the catalytic cycle to proceed.

    • Action: This is where ligand choice becomes critical. Bulky, electron-rich ligands (see FAQ section) are designed to create a sterically hindered environment around the palladium, which can prevent inhibitory binding of the substrate's amine while still allowing the desired catalytic steps to occur.[7]

Issue 2: Reaction Stalls Before Completion (Catalyst Deactivation)

Question: My reaction starts, and I can see product forming, but it stalls at 50-70% conversion, even after several hours. Is my catalyst dying?

Answer: Yes, this is a classic symptom of catalyst deactivation. The initial turnover is successful, but the catalyst loses its activity over time. For a substrate like this compound, there are several potential deactivation pathways.

Common Causes and Solutions:

  • Catalyst Poisoning:

    • Cause: As mentioned, the amine on your substrate or product can act as an inhibitor. Additionally, if your coupling partner (e.g., a boronic acid or another amine) contains other heteroatoms like sulfur (e.g., from a thiophene ring), these can irreversibly bind to and poison the palladium catalyst.[7]

    • Solution: Employ sterically demanding ligands like XPhos or SPhos. These ligands form bulky complexes that protect the palladium center from deactivating species.[7] In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can help compensate for gradual deactivation.[7]

  • Thermal Decomposition:

    • Cause: At elevated temperatures (often >100-110 °C), the catalyst complex can begin to decompose, often forming inactive palladium black.[10] This is especially true if the ligand is not robust enough to stabilize the metal center at high temperatures.

    • Solution: Screen lower reaction temperatures. A more active catalyst system (i.e., a better ligand) may allow you to achieve a good reaction rate at a lower, more sustainable temperature (e.g., 70-80 °C).[11]

  • Side Reactions Consuming Catalyst:

    • Cause: Unwanted side reactions can trap the catalyst in off-cycle, inactive states. For example, in Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway that deactivates the catalyst.[6][12]

    • Solution: The choice of ligand and base is critical. Bidentate ligands like BINAP or DPPF were initially developed to suppress β-hydride elimination.[12] For your substrate, using a bulky monodentate ligand in conjunction with a strong, non-coordinating base like NaOt-Bu or LHMDS is often a better strategy.

Issue 3: Significant Formation of Side Products

Question: My main product is contaminated with significant amounts of homocoupled biaryl (from my boronic acid) and/or hydrodehalogenated starting material (4-amino-1,1'-biphenyl). How can I improve selectivity?

Answer: The formation of these side products points to specific flaws in the catalytic cycle or reaction conditions. Optimizing for the desired cross-coupling pathway is key.

  • Homocoupling (e.g., in Suzuki Reactions):

    • Cause: This side reaction, where two boronic acid molecules couple together, is primarily promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a way that facilitates this undesired pathway.[8] It can also be exacerbated by using a Pd(II) precatalyst without efficient reduction to Pd(0).

    • Solution: Rigorous degassing of your solvent and ensuring a robust inert atmosphere are non-negotiable.[7] Using a pre-formed Pd(0) source or a highly efficient precatalyst system can also minimize this.

  • Hydrodehalogenation (Protodebromination):

    • Cause: The aryl bromide is reduced, and the bromine is replaced by a hydrogen atom. This can happen if there are trace amounts of water or other protic sources, which can lead to protodeboronation of the organoboron reagent, followed by pathways that result in the reduction of the aryl halide.[1] Certain bases and solvents can also promote this.

    • Solution: Ensure strictly anhydrous conditions. Using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes reduce the rate of protodeboronation.[1] Screening different bases is also recommended; for Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often good starting points.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

A1: For initial screening, a catalyst loading of 1 to 2 mol % of the palladium source is a practical starting point.[13] Highly active systems using modern ligands can often achieve excellent yields with loadings as low as 0.1 to 0.5 mol %.[10] For difficult couplings or when scaling up, you may need to go as high as 5 mol %, but this is generally less desirable due to cost and potential for side reactions.[11]

Reaction TypeTypical Pd Loading (Screening)Optimized Pd Loading (with robust ligands)
Suzuki-Miyaura 1 - 3 mol %0.1 - 1 mol %
Buchwald-Hartwig 1 - 2 mol %0.05 - 1 mol %
Heck Coupling 1 - 5 mol %0.5 - 2 mol %
Table 1: General Catalyst Loading Ranges for Common Cross-Coupling Reactions. Note: Optimal loading is highly substrate-dependent.

Q2: How do I choose the right ligand to optimize catalyst performance and reduce loading?

A2: Ligand choice is arguably the most critical variable. For a substrate like this compound, you need a ligand that can accomplish several things: stabilize the Pd(0) active species, promote rapid oxidative addition, facilitate reductive elimination, and sterically protect the metal center from inhibition by the amine group.[4][14]

Ligand ClassRecommended LigandsKey Advantages for this Substrate
Bulky Monodentate Phosphines XPhos, SPhos, RuPhos, BrettPhosExcellent for sterically shielding the Pd center, promoting fast rates, and preventing catalyst deactivation by the amine moiety.[6][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer strong Pd-C bonds, leading to high thermal stability and resistance to oxidation. Can be very effective for challenging couplings.[7]
Bidentate Phosphines XantPhos, dppfThe large "bite angle" can promote reductive elimination and prevent β-hydride elimination in C-N couplings.[12]
Table 2: Recommended Ligands for Reactions involving this compound.

Q3: Can the amine group on this compound participate in the reaction itself, for example, in a Buchwald-Hartwig type self-coupling?

A3: This is an excellent question. While intermolecular coupling between two molecules of this compound (one acting as the aryl halide and the other as the amine nucleophile) is theoretically possible, it is generally not a significant competing reaction under standard Buchwald-Hartwig conditions where an external amine coupling partner is present in excess. The kinetics will typically favor the reaction with the added, more nucleophilic amine. However, if you observe dimer formation, you may need to adjust the reaction conditions (e.g., lower temperature, different base/ligand) to favor the desired intermolecular coupling.

Q4: How can I monitor the reaction to determine if my catalyst loading is optimal?

A4: Active reaction monitoring is crucial for optimization. Taking time points allows you to understand the reaction kinetics and identify issues like stalling.

  • Standard Techniques: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.[1] You can quickly assess the consumption of starting material and the formation of product and byproducts.

  • In Situ Techniques: For deeper mechanistic understanding, in situ analytical methods like Infrared (IR) or NMR spectroscopy can monitor the concentration of active catalytic species and intermediates directly in the reaction vessel, providing unparalleled insight into catalyst stability and turnover.[15][16]

Q5: I have optimized my reaction on a 1 mmol scale. How should I adjust the catalyst loading for a 100 g scale-up?

A5: Scaling up is not always linear. On a larger scale, factors like heat and mass transfer become much more significant.

  • Do Not Simply Scale Linearly: A catalyst loading of 1 mol% on a small scale might be reducible on a larger scale. Industrial processes often aim for much lower catalyst loadings (<0.1 mol %) for economic and environmental reasons.[13]

  • Heat Transfer: Ensure your reactor has adequate heating and stirring to maintain a consistent temperature throughout the larger volume. Inconsistent heating can create hot spots that lead to catalyst decomposition.

  • Mixing: Efficient stirring is critical, especially with heterogeneous mixtures (e.g., an insoluble base). Poor mixing can lead to locally low concentrations of reagents, slowing the reaction and promoting side reactions.

  • Recommendation: When scaling up, it is wise to first re-optimize on a slightly larger scale (e.g., 5-10 g) before committing to the full 100 g. You may find that with efficient mixing and temperature control, you can successfully lower the catalyst loading.

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Catalyst Loading Screen (Suzuki-Miyaura Coupling)

This protocol outlines a parallel screening approach to quickly identify an effective catalyst loading.

  • Vessel Preparation: In a glovebox, arrange an array of oven-dried reaction vials, each with a magnetic stir bar.

  • Stock Solution Preparation:

    • Palladium/Ligand Stock: Prepare a stock solution of your chosen palladium precatalyst and ligand in degassed solvent (e.g., Toluene or 1,4-Dioxane). For example, to screen a 1:1.2 Pd:Ligand ratio, dissolve the appropriate amounts to create a solution where a specific volume corresponds to the desired mol%.

  • Reagent Addition:

    • To each vial, add this compound (e.g., 0.1 mmol, 1.0 equiv).

    • Add the arylboronic acid or ester (e.g., 0.12 mmol, 1.2 equiv).

    • Add the base (e.g., K₃PO₄, 0.2 mmol, 2.0 equiv).

  • Catalyst Addition: Add the calculated volume of the Palladium/Ligand stock solution to each vial to achieve the target loadings (e.g., Vial 1: 2 mol%, Vial 2: 1 mol%, Vial 3: 0.5 mol%, Vial 4: 0.2 mol%).

  • Reaction Execution:

    • Add the final volume of degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M).

    • Seal the vials and place them in a pre-heated aluminum block on a stirrer plate (e.g., 80 °C).

  • Monitoring and Analysis: After a set time (e.g., 2, 8, and 16 hours), take a small aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine conversion and purity.[1]

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Execution & Analysis prep1 Array Vials with Substrates & Base rxn1 Add Catalyst Stock (Varying Amounts) prep1->rxn1 prep2 Prepare Pd/Ligand Stock Solution prep2->rxn1 rxn2 Add Solvent, Seal & Heat rxn1->rxn2 analysis Monitor by LC-MS/GC-MS at t=2, 8, 16h rxn2->analysis

Caption: Workflow for a parallel catalyst loading screen.

References

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC - NIH. National Institutes of Health.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. BenchChem.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - Dalton Transactions (RSC Publishing). Royal Society of Chemistry.
  • Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis - MDPI. MDPI.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ResearchGate. ResearchGate.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. BenchChem.
  • Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles - Benchchem. BenchChem.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem. BenchChem.
  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis - ACS Publications. American Chemical Society.
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions - ResearchGate. ResearchGate.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. University of Windsor.
  • (PDF) Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries - ResearchGate. ResearchGate.
  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis - Refubium - Freie Universität Berlin. Freie Universität Berlin.
  • Ligand design for cross-couplings: phosphines - YouTube. YouTube.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides - Springer. Springer.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Sigma-Aldrich.
  • Catalyst Activity Detection - Catalysts / Alfa Chemistry. Alfa Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. National Institutes of Health.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. BenchChem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
  • Optimizing catalyst loading for 4-Methylbiphenyl synthesis - Benchchem. BenchChem.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Heck Reaction - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

Technical Support Center: Overcoming Solubility Challenges of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Bromo-[1,1'-biphenyl]-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. We understand that realizing the full potential of this molecule in your experiments requires effective solubilization. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to support your research endeavors.

Understanding the Challenge: Physicochemical Properties of this compound

This compound is a hydrophobic molecule with a rigid biphenyl core. Its limited ability to form hydrogen bonds with water makes it poorly soluble in aqueous solutions. The presence of the bromine atom further increases its lipophilicity, contributing to its low solubility in polar solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₀BrNPubChem[1]
Molecular Weight248.12 g/mol PubChem[1]
Melting Point139-140 °C---
XLogP3-AA4.3PubChem[1]

The high XLogP3-AA value indicates a strong preference for lipophilic environments over aqueous ones, underscoring the solubility challenges.

Troubleshooting Guide: Addressing Common Solubility Issues

This section provides a systematic approach to troubleshooting common solubility problems encountered during your experiments.

Issue 1: The compound does not dissolve in my chosen solvent.

Root Cause Analysis: The insolubility of this compound often stems from a mismatch between its own polarity and that of the solvent. The principle of "like dissolves like" is paramount.

Troubleshooting Workflow:

A Initial Observation: Compound is insoluble B Step 1: Solvent Selection Review Is the solvent appropriate? A->B C Action 1.1: Consult Solvent Polarity Chart Select a solvent with similar polarity. B->C No E Step 2: Insufficient Energy Input Has enough energy been applied to dissolve? B->E Yes K Outcome: Compound Dissolved C->K D Action 1.2: Consider Hansen Solubility Parameters Match dispersion, polar, and H-bonding forces. D->K F Action 2.1: Gentle Heating Warm the solution while stirring. E->F No H Step 3: Concentration Exceeds Saturation Is the concentration too high? E->H Yes G Action 2.2: Sonication Use an ultrasonic bath to break up solid particles. F->G G->K I Action 3.1: Serial Dilution Start with a lower concentration. H->I Yes J Action 3.2: Determine Experimental Solubility Follow Protocol 1 to find the saturation limit. I->J J->K

Caption: A stepwise workflow for troubleshooting the initial insolubility of this compound.

Issue 2: The compound precipitates out of solution upon addition to an aqueous buffer.

Root Cause Analysis: This "salting out" effect is common when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium. The drastic change in solvent polarity causes the hydrophobic compound to crash out of the solution.

Preventative Measures:

  • Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible, typically below 1%.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Stir Vigorously: Add the stock solution to the aqueous buffer while vigorously stirring to promote rapid dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound?

Based on the principle of "like dissolves like," non-polar to moderately polar aprotic solvents are generally good starting points. Due to its aromatic nature, solvents like toluene , dichloromethane (DCM) , and tetrahydrofuran (THF) are likely to be effective. For preparing stock solutions for biological assays, dimethyl sulfoxide (DMSO) is a common choice, though care must be taken during aqueous dilution.

Q2: How can I predict which solvent will be most effective?

A more advanced approach involves using Hansen Solubility Parameters (HSPs) .[2][3] HSPs quantify the cohesive energy of a substance based on three intermolecular forces: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2][3] A solvent with HSPs similar to those of this compound is more likely to be a good solvent.

  • δD (Dispersion): ~19.5 MPa½

  • δP (Polar): ~5.5 MPa½

  • δH (Hydrogen Bonding): ~6.0 MPa½

The "Hansen distance" (Ra) between the compound and a solvent can be calculated to predict solubility. A smaller Ra indicates a higher likelihood of dissolution.

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [4]

Solvent Selection Guide Based on Estimated Hansen Solubility Parameters:

SolventδD (MPa½)δP (MPa½)δH (MPa½)Estimated RaPredicted Solubility
Toluene 18.01.42.08.8Good
THF 16.85.78.06.1Very Good
DCM 17.07.37.15.8Very Good
Acetone 15.510.47.09.9Moderate
Ethanol 15.88.819.414.8Poor
Methanol 15.112.322.318.4Poor
Water 15.516.042.338.8Insoluble

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, as an aromatic amine, this compound is a weak base. In acidic conditions, the amine group can be protonated to form a more water-soluble salt. This is a highly effective strategy for increasing aqueous solubility.[]

Q4: Are there other advanced techniques to enhance solubility for formulation development?

For more challenging solubility issues, especially in the context of drug development, several advanced techniques can be employed:

  • Co-solvency: Using a mixture of solvents can often achieve higher solubility than a single solvent.[6]

  • Micellar Solubilization: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[7][8]

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in an amorphous state within a polymer matrix, the crystalline energy barrier to dissolution is overcome, leading to significantly higher apparent solubility and dissolution rates.[9][10]

Experimental Protocols

Protocol 1: Experimental Determination of Solubility

This protocol outlines a standard gravimetric method for determining the equilibrium solubility of this compound in a given solvent.

Objective: To quantitatively measure the saturation solubility of the compound at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., THF, DCM, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Glass syringes

  • Pre-weighed collection vials

Procedure:

  • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

  • Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for 24-48 hours with continuous agitation.

  • After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter.

  • Dispense the filtered solution into a pre-weighed collection vial.

  • Record the exact volume of the collected supernatant.

  • Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

  • Once the solvent is completely removed, weigh the collection vial containing the dried compound.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Final weight of vial - Initial weight of vial) / Volume of supernatant collected

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol describes how to assess the impact of pH on the aqueous solubility of this compound.

Objective: To determine the solubility of the compound as a function of pH.

Materials:

  • This compound

  • A series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker

  • HPLC system with a suitable column and detection method

  • Calibration standards of the compound in a suitable organic solvent

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • In separate vials, add an excess amount of the compound to each of the aqueous buffers.

  • Seal the vials and place them in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, filter the samples through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in each filtered buffer solution by a validated HPLC method.

  • Construct a calibration curve using the prepared standards to quantify the solubility at each pH.

  • Plot the solubility (in µg/mL or µM) as a function of pH.

Workflow for pH-Dependent Solubility Assessment:

A Prepare series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8) B Add excess this compound to each buffer A->B C Equilibrate for 24-48 hours at constant temperature B->C D Filter samples (0.22 µm) C->D E Analyze supernatant by HPLC D->E F Quantify concentration using a calibration curve E->F G Plot Solubility vs. pH F->G

Sources

preventing dehalogenation in reactions with 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered when using 4'-Bromo-[1,1'-biphenyl]-4-amine in palladium-catalyzed cross-coupling reactions.

Q1: I'm observing a significant amount of [1,1'-biphenyl]-4-amine byproduct in my reaction. What is causing this?

A: The formation of [1,1'-biphenyl]-4-amine is a classic case of a side reaction known as hydrodehalogenation (or simply dehalogenation), where the bromine atom on your starting material is replaced by a hydrogen atom.[1] This is a common issue in palladium-catalyzed cross-coupling reactions and significantly reduces the yield of your desired product while complicating purification.[1][2]

The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This reactive intermediate can be generated from various sources, including trace water, alcohol solvents, certain amine bases, or even the phosphine ligands themselves.[1][3][4] Once formed, the Pd-H species can react with the palladium-bound aryl group to produce the dehalogenated byproduct instead of the intended cross-coupled product.[1][3]

Q2: How does my choice of ligand impact the extent of dehalogenation?

A: The ligand is arguably the most critical factor in controlling selectivity and suppressing dehalogenation.[1] The key is to use a ligand that promotes the desired reaction pathway (reductive elimination to form the C-C or C-N bond) at a much faster rate than the undesired dehalogenation pathway.

Our field experience consistently shows that bulky, electron-rich phosphine ligands are highly effective at preventing dehalogenation.[1] Ligands such as SPhos, XPhos, and other biaryl phosphines (often called "Buchwald ligands") are designed to accelerate both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle.[1][5] This rapid turnover minimizes the lifetime of the key palladium-aryl intermediate, giving it less opportunity to encounter and react with stray Pd-H species.[1] In contrast, less bulky or electron-poor ligands, like triphenylphosphine (PPh₃), can lead to slower reductive elimination, making dehalogenation more competitive.

Q3: Which base and solvent combination is optimal for minimizing this side reaction?

A: The base and solvent system plays a crucial, synergistic role. The wrong choice can actively generate the problematic Pd-H species or slow the reaction, making dehalogenation more likely.

  • Bases: While strong bases are needed to facilitate the transmetalation step (in Suzuki reactions) or deprotonate the amine (in Buchwald-Hartwig reactions), overly aggressive bases can sometimes promote side reactions. We recommend starting with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These provide sufficient basicity for many transformations without being as harsh as strong alkoxides like sodium tert-butoxide (NaOtBu), which can sometimes lead to higher levels of dehalogenation, particularly at elevated temperatures.[6]

  • Solvents: The ideal solvent should be aprotic and anhydrous .[1] Protic solvents like alcohols can be a direct source of hydrides.[2][3] Ethereal solvents like dioxane and toluene are excellent choices.[1][7] It is critical to use high-purity, degassed solvents, as dissolved oxygen and trace water can interfere with the catalyst and promote side reactions.[1][4]

Q4: Could my reaction temperature be a contributing factor to dehalogenation?

A: Absolutely. Dehalogenation can have a different activation energy than the desired cross-coupling reaction.[1] Running the reaction at an unnecessarily high temperature can increase the rate of dehalogenation disproportionately. We recommend running the reaction at the lowest temperature that provides a reasonable conversion rate.[1] For many Suzuki and Buchwald-Hartwig couplings with this substrate, temperatures between 80-100 °C are often sufficient.[1] If dehalogenation is still a problem, lowering the temperature to 70-80 °C and allowing for a longer reaction time can be an effective strategy.

Q5: Are there any other preventative measures I can take?

A: Yes. Attention to detail in your experimental setup is crucial for reproducibility and minimizing side reactions.

  • Protect the Amine Group: The primary amine on this compound can sometimes interact with the catalyst or base in undesired ways.[8] While not always necessary, if you are facing persistent issues, protecting the amine (e.g., as a Boc or SEM carbamate) can lead to cleaner reactions.[8]

  • Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined palladium pre-catalyst (e.g., (SPhos)Pd G2). These pre-catalysts provide a more controlled and reliable entry into the catalytic cycle, often leading to cleaner reactions with lower catalyst loadings.[1]

  • Ensure Reagent Purity: Use high-purity starting materials, bases, and coupling partners. Impurities can be a hidden source of hydrides or catalyst poisons.[1]

  • Maintain an Inert Atmosphere: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Oxygen can damage the catalyst and promote side reactions.

Mechanistic Insight: The Competing Pathways

To effectively troubleshoot, it is essential to understand the underlying mechanism. The diagram below illustrates the desired catalytic cycle for a Suzuki coupling versus the competing hydrodehalogenation pathway. The key to success is to maximize the rate of the productive cycle (green arrows) while minimizing the off-cycle dehalogenation pathway (red arrow).

G cluster_main Desired Suzuki Catalytic Cycle cluster_side Undesired Dehalogenation Pathway Pd0 L₂Pd(0) ArPdBr ArPd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR ArPd(II)(R)L₂ ArPdBr->ArPdR Transmetalation (R-B(OR)₂) ArH Ar-H (Byproduct) ArPdBr->ArH Reductive Elimination ArPdR->Pd0 Product Ar-R ArPdR->Product Reductive Elimination PdH [Pd-H] Source (Solvent, Base, H₂O) PdH->ArPdBr caption Competing Suzuki and Dehalogenation Pathways.

Caption: Competing Suzuki and Dehalogenation Pathways.

Recommended Experimental Protocols

The following protocols incorporate best practices to minimize dehalogenation for common reactions involving this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • SPhos Pd G2 pre-catalyst (1-2 mol%)

  • SPhos ligand (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, SPhos Pd G2, and SPhos.

  • Evacuate and backfill the flask with Argon three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for coupling this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (1-2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, add this compound, Cs₂CO₃, and XPhos Pd G3 to a reaction vial.

  • Add the secondary amine and anhydrous, degassed toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 4-16 hours.

  • After cooling, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the resulting residue by flash chromatography.

Troubleshooting Workflow

If dehalogenation persists, follow this systematic workflow to diagnose and solve the issue.

G start High Dehalogenation Byproduct Observed check_ligand Step 1: Evaluate Ligand Is it a bulky, electron-rich biaryl phosphine (e.g., SPhos, XPhos)? start->check_ligand change_ligand Action: Switch to SPhos or XPhos. Use a pre-catalyst (G2, G3). check_ligand->change_ligand No check_temp Step 2: Check Temperature Is the reaction temp > 100°C? check_ligand->check_temp Yes change_ligand->check_temp lower_temp Action: Lower temp to 80-90°C. Increase reaction time if needed. check_temp->lower_temp Yes check_reagents Step 3: Verify Reagents Are solvents anhydrous & degassed? Is the base appropriate (K₃PO₄, Cs₂CO₃)? check_temp->check_reagents No lower_temp->check_reagents purify_reagents Action: Use fresh, high-purity solvents. Dry base in oven. Rigorously degas. check_reagents->purify_reagents No re_evaluate Re-evaluate Reaction. If issue persists, consider N-H protection strategy. check_reagents->re_evaluate Yes purify_reagents->re_evaluate

Caption: Systematic workflow for troubleshooting dehalogenation.

Summary of Recommended Conditions

For ease of reference, the table below summarizes the key parameters for minimizing dehalogenation with this compound.

ParameterRecommendationRationale
Palladium Source Well-defined Pre-catalyst (e.g., SPhos/XPhos G2, G3)Provides reliable, efficient entry into the catalytic cycle, minimizing side reactions.[1]
Ligand Bulky, electron-rich biaryl phosphines (SPhos, XPhos)Accelerates reductive elimination, outcompeting the dehalogenation pathway.[1][5]
Base K₃PO₄, Cs₂CO₃Offers sufficient reactivity while being less harsh than strong alkoxides, reducing potential side reactions.[6]
Solvent Anhydrous, degassed aprotic solvents (Toluene, Dioxane)Prevents the introduction of hydride sources (water, alcohols) that cause dehalogenation.[1][7]
Temperature 80-100 °CProvides a balance of reasonable reaction rate while minimizing the thermally-promoted dehalogenation side reaction.[1]
Atmosphere Inert (Argon or Nitrogen)Protects the sensitive Pd(0) catalyst from deactivation by oxygen.

By implementing these strategies and understanding the mechanistic principles behind them, you can effectively suppress dehalogenation and achieve optimal results in your cross-coupling reactions with this compound.

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. Retrieved January 18, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. (n.d.). The Weizmann Institute of Science - WIS Works. Retrieved January 18, 2026, from [Link]

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
  • significant dehalogenation in stille coupling. (2019). Reddit. Retrieved January 18, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 18, 2026, from [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • A mechanistic investigation of hydrodehalogenation using ESI-MS. (2013). Chemical Communications (RSC Publishing). DOI:10.1039/C3CC46271D.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Optimization & Troubleshooting for the Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for the reaction condition optimization for 4'-Bromo-[1,1'-biphenyl]-4-amine.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important intermediate. Our goal is to provide practical, field-tested insights to help you navigate the common challenges associated with its synthesis, enabling you to optimize reaction conditions, maximize yields, and ensure product purity.

The synthesis of this compound, a key building block in pharmaceuticals and advanced materials, is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction. While robust, this palladium-catalyzed transformation involves a complex interplay of variables. This guide, presented in a question-and-answer format, directly addresses the specific issues you may encounter during your experiments, moving from foundational concepts to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst.[2] For this specific target, the reaction typically involves coupling (4-aminophenyl)boronic acid with 1,4-dibromobenzene .

The key advantages of this approach include:

  • High Functional Group Tolerance: The reaction conditions are generally mild and compatible with the amine functional group on the boronic acid.

  • Commercial Availability of Reagents: The starting materials and catalysts are readily available.

  • Favorable Toxicity Profile: Boronic acids are significantly less toxic and more stable than other organometallic reagents (e.g., organotins or organozincs).[3]

cluster_reactants Reactants & Conditions reagent1 1,4-Dibromobenzene (Aryl Halide) product This compound reagent1->product Suzuki-Miyaura Coupling reagent2 (4-aminophenyl)boronic acid (Organoboron Reagent) reagent2->product Suzuki-Miyaura Coupling catalyst Pd Catalyst + Ligand catalyst->product Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃) base->product Suzuki-Miyaura Coupling solvent Solvent (e.g., Toluene/Water) solvent->product Suzuki-Miyaura Coupling

Caption: General synthetic scheme for this compound.

Q2: I am observing very low yields (<30%). What are the primary factors I should investigate?

Low yield is the most common issue and can stem from multiple sources. A systematic approach is crucial for diagnosis. The problem usually lies in one of four areas: (1) Reagent Quality, (2) Catalyst Inactivity, (3) Suboptimal Reaction Parameters, or (4) Competing Side Reactions.

Below is a workflow to guide your troubleshooting process. Start by verifying the integrity of your starting materials and catalyst system before moving on to optimizing reaction parameters.

G start Low Yield Observed reagents 1. Check Reagent Quality - Purity of Aryl Halide? - Stability of Boronic Acid? start->reagents catalyst 2. Verify Catalyst System - Degassed Solvents? - Active Pd(0) Source? - Ligand Integrity? reagents->catalyst Reagents OK conditions 3. Optimize Conditions - Base Choice? - Solvent System? - Temperature? catalyst->conditions Catalyst OK side_reactions 4. Analyze for Side Reactions - Homocoupling? - Dehalogenation? - Protodeboronation? conditions->side_reactions Still Low Yield solution Yield Improved side_reactions->solution Minimized

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Each of these points is addressed in detail in the following questions.

Troubleshooting Guide: In-Depth Analysis

Q3: My boronic acid is old. Could this be the problem?

Absolutely. The stability of the organoboron reagent is a critical, and often overlooked, factor.[4]

  • Causality (The "Why"): (4-aminophenyl)boronic acid, like many boronic acids, is susceptible to degradation over time, primarily through two pathways:

    • Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or acidic/basic impurities. This converts your active reagent into aniline.[5]

    • Homocoupling/Oxidation: Boronic acids can self-couple to form boroxines (cyclic anhydrides) upon dehydration. While boroxines are often still active in the coupling reaction, their reactivity can differ, and this process indicates potential degradation.[6]

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use a freshly opened bottle of boronic acid or one that has been stored properly under an inert atmosphere.

    • Consider More Stable Alternatives: If stability remains an issue, consider using the corresponding boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt. These are generally more robust to storage and handling.[4]

    • Purity Check: Confirm the purity of your 1,4-dibromobenzene. Impurities can inhibit the catalyst.

Q4: How do I choose the right Palladium catalyst and ligand? My reaction with Pd(PPh₃)₄ is sluggish.

While Pd(PPh₃)₄ is a classic catalyst, modern cross-coupling reactions often benefit from more advanced, rationally designed ligand systems, especially when dealing with electron-rich substrates like (4-aminophenyl)boronic acid.

  • Causality (The "Why"): The ligand's job is to stabilize the palladium center and modulate its reactivity. The key steps influenced by the ligand are oxidative addition and reductive elimination.[7]

    • Triphenylphosphine (PPh₃): Can be effective but often requires higher catalyst loadings and temperatures. Its dissociation from the Pd center to generate the active catalytic species can be slow.

    • Bulky, Electron-Rich Ligands: Ligands developed by groups like Buchwald (e.g., SPhos, XPhos) and Fu are designed to accelerate the key steps in the catalytic cycle. Their steric bulk promotes the formation of highly reactive monoligated Pd(0) species, while their electron-donating nature speeds up the oxidative addition of the aryl bromide.[7]

  • Recommendations for Optimization:

Catalyst SystemClass / TypeKey Advantages & When to Use
Pd(PPh₃)₄ Palladium(0) with TriarylphosphineGood starting point, widely available. Best for simple, unhindered substrates.
Pd(OAc)₂ + SPhos/XPhos Palladium(II) Pre-catalyst + Biarylphosphine LigandHighly active system. Excellent for electron-rich or sterically hindered substrates. Often provides higher yields at lower temperatures.[7]
XPhos Pd G3/G4 Pre-formed Palladium(II) Pre-catalystOperationally simple as the ligand and palladium are pre-complexed. Offers high activity and reproducibility.[8]
PdCl₂(dppf) Palladium(II) with Ferrocenyl LigandRobust and versatile catalyst. Good for a wide range of substrates and often less sensitive to air than other systems.
  • Experimental Protocol: Catalyst System Screening

    • Set up four parallel reactions in small vials under an inert atmosphere (Nitrogen or Argon).

    • To each vial, add (4-aminophenyl)boronic acid (1.2 equiv), 1,4-dibromobenzene (1.0 equiv), and a chosen base (e.g., K₂CO₃, 2.0 equiv).

    • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

    • To each vial, add a different catalyst system (e.g., Pd(PPh₃)₄ (3 mol%), Pd(OAc)₂/SPhos (1.5 mol%), XPhos Pd G3 (1.5 mol%), PdCl₂(dppf) (3 mol%)).

    • Heat all reactions to the same temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

    • Compare the conversion to the desired product to identify the most effective system.

Q5: I see many byproducts in my reaction mixture. How can I identify and minimize them?

Byproduct formation is a clear sign that reaction conditions are not optimal. The most common culprits are homocoupling, dehalogenation, and protodeboronation.

  • Causality & Identification:

    • Homocoupling (Biaryl Byproduct): This is the coupling of two molecules of the (4-aminophenyl)boronic acid to form 1,1'-biphenyl-4,4'-diamine. It is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) pre-catalyst without an efficient reduction to Pd(0).[5][6]

    • Dehalogenation (Reduced Starting Material): Your starting material, 1,4-dibromobenzene, is reduced to bromobenzene. This occurs when a palladium-hydride (Pd-H) species is formed, which can arise from reactions with certain bases, solvents (like alcohols), or residual water.[9]

    • Protodeboronation (Reduced Boronic Acid): As discussed in Q3, this results in the formation of aniline from your boronic acid starting material.

  • Troubleshooting & Minimization Strategies:

IssueLikely Cause(s)Mitigation Strategy
Homocoupling Inadequate degassing (presence of O₂)Rigorously degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Ensure the reaction is run under a strict inert atmosphere.[4]
Dehalogenation Formation of Pd-H speciesChoose your base and solvent carefully. Avoid using amine bases or alcohol solvents if dehalogenation is a problem. Ensure your base is not a source of hydrides. Using a more active ligand can accelerate the desired coupling, outcompeting the dehalogenation pathway.[5][9]
Protodeboronation Unstable boronic acid; excess water or heatUse fresh, high-purity boronic acid. Minimize reaction time and temperature where possible. Consider using a more stable boronic ester derivative.[5]
Q6: Which base and solvent system should I use for optimal results?

The base and solvent are not passive components; they actively participate in and influence the catalytic cycle.

  • The Role of the Base: The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[2][10]

    • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often effective and a good starting point. Potassium carbonate is frequently used in aqueous solvent mixtures.[11]

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Often provide faster reaction rates and higher yields, particularly with less reactive substrates. They are typically used in organic solvents like dioxane or toluene, sometimes with a small amount of water.[12]

    • Fluoride Sources (e.g., KF, CsF): Can be used, especially if base-sensitive functional groups are present elsewhere in the molecule.[3]

  • The Role of the Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Aqueous Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O): Highly effective. Water helps dissolve the inorganic base and the boronate intermediate. A phase-transfer catalyst (e.g., TBAB) is sometimes added.[1]

    • Anhydrous Polar Aprotic Solvents (e.g., DMF, Dioxane): Used with stronger, more soluble organic bases (like K₃PO₄). Anhydrous conditions can sometimes suppress side reactions like protodeboronation but require careful drying of all reagents and solvents.[13]

  • Optimization Table:

BaseSolvent SystemTypical Temperature (°C)Comments
K₂CO₃ Toluene / Ethanol / H₂O80 - 110A classic, reliable system. Good starting point for optimization.[11]
K₃PO₄ Dioxane or Toluene80 - 110A strong base, often gives higher yields. Requires thorough degassing. Can be run with or without water.[14]
Cs₂CO₃ Dioxane or DMF80 - 100Highly effective but more expensive. The large cation can increase solubility and reaction rates.

General Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 1,4-Dibromobenzene (1.0 equiv)

  • (4-aminophenyl)boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 5:1 ratio, degassed)

Procedure:

  • To a dry Schlenk flask, add 1,4-dibromobenzene, (4-aminophenyl)boronic acid, K₃PO₄, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Add the degassed dioxane and water via syringe.

  • Stir the reaction mixture and heat to the desired temperature (e.g., 90 °C) using an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • This cit
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Shen, W. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]

  • This cit
  • This cit
  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • This cit
  • This cit
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • LookChem. (n.d.). 4'-Bromo-1,1'-biphenyl-4-amine. Retrieved from [Link]

  • Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • The Suzuki Reaction. (2014). Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Bromo-[1,1'-biphenyl]-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical reactions with this versatile intermediate. Here, we provide in-depth, field-proven insights to help you overcome experimental hurdles and achieve successful outcomes in your synthetic endeavors.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials.[1][2] Its bifunctional nature, possessing both a reactive aryl bromide and a nucleophilic amino group, makes it a valuable substrate for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, this dual functionality can also present unique challenges, including catalyst inhibition, side reactions, and solubility issues. This guide will address these specific problems in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Failures

This section directly addresses specific issues you might be facing in the lab. We will delve into the root causes of these problems and provide actionable, step-by-step protocols to resolve them.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield or not proceeding at all. What are the likely causes and how can I fix it?

Low or no yield in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to several key factors related to the catalyst system, reagents, or reaction conditions.[3]

Underlying Causes and Solutions:

  • Catalyst Inactivation by the Amine Group: The primary amine on your substrate can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity. This is a form of catalyst poisoning.[4][5][6] The lone pair of electrons on the nitrogen can block the active sites on the palladium, preventing the catalytic cycle from proceeding efficiently.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition. Ligands like SPhos, XPhos, or RuPhos are often effective in such cases.[7][8] It may also be beneficial to use a higher catalyst loading (e.g., 2-5 mol%) to compensate for any catalyst deactivation.

  • Inadequate Base Selection or Activation: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction.[3] An inappropriate base can lead to a sluggish or stalled reaction.

    • Solution: For substrates with base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[9] However, for these reactions, the presence of a small amount of water can be critical for the activation of the boronic acid.[3][10] If you are running the reaction under strictly anhydrous conditions, consider adding a few equivalents of water. For more robust substrates, stronger bases like sodium tert-butoxide (NaOtBu) can be used, but care must be taken to avoid side reactions.[11][12]

  • Poor Solubility of Reagents: this compound has limited solubility in some common organic solvents, which can hinder reaction rates.[1][9]

    • Solution: A solvent system that can dissolve all reaction components is essential. Toluene, 1,4-dioxane, or a mixture of solvents like toluene/water or dioxane/water are commonly used for Suzuki reactions.[9][10] If solubility remains an issue, consider using a higher reaction temperature or switching to a higher-boiling point solvent like xylene.

  • Degradation of Boronic Acid: Boronic acids can undergo protodeborylation, especially at elevated temperatures or in the presence of water, leading to the formation of the corresponding arene and a reduced yield of the desired product.[9]

    • Solution: Use fresh, high-purity boronic acid. It is also advisable to use a slight excess of the boronic acid (1.1-1.5 equivalents) to compensate for any degradation.

Troubleshooting Workflow for Low-Yield Suzuki Coupling

G start Low/No Yield in Suzuki Coupling catalyst Issue: Catalyst Inactivation by Amine start->catalyst base Issue: Inappropriate Base/Activation start->base solubility Issue: Poor Reagent Solubility start->solubility boronic_acid Issue: Boronic Acid Degradation start->boronic_acid solution_catalyst Solution: - Use bulky phosphine ligands (SPhos, XPhos) - Increase catalyst loading (2-5 mol%) catalyst->solution_catalyst solution_base Solution: - Use K2CO3 or K3PO4 - Add a small amount of water - Consider a stronger base (NaOtBu) if compatible base->solution_base solution_solubility Solution: - Use toluene, dioxane, or mixtures with water - Increase reaction temperature solubility->solution_solubility solution_boronic_acid Solution: - Use fresh, high-purity boronic acid - Use a slight excess (1.1-1.5 eq) boronic_acid->solution_boronic_acid end Successful Coupling solution_catalyst->end solution_base->end solution_solubility->end solution_boronic_acid->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Question 2: I am observing significant amounts of side products, such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the boronic acid, in my Suzuki-Miyaura reaction. How can I minimize these?

The formation of side products is a clear indication that undesired reaction pathways are competing with your desired cross-coupling.[3]

Underlying Causes and Solutions:

  • Hydrodehalogenation: This side reaction is often promoted by higher temperatures and the presence of a hydrogen source. The mechanism can be complex, sometimes involving the palladium catalyst.

    • Solution:

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

      • Optimize the Base: A less sterically hindered or weaker base can sometimes reduce the rate of hydrodehalogenation.[11]

      • Ligand Choice: Certain ligands are more prone to promoting this side reaction. Screening different phosphine ligands can be beneficial.

  • Homocoupling of Boronic Acid: This typically occurs when the reaction conditions favor the reaction of the boronic acid with itself.

    • Solution:

      • Control Stoichiometry: Use a minimal excess of the boronic acid.

      • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize homocoupling.

      • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can sometimes promote homocoupling.[3]

Question 3: My Buchwald-Hartwig amination reaction using this compound as the electrophile is failing. What should I check?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system and reaction conditions.[13][14]

Underlying Causes and Solutions:

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the amine nucleophile.[12]

    • Solution: For primary amines, ligands like BrettPhos are often effective. For coupling with more challenging nucleophiles, specialized ligands like tBuBrettPhos may be necessary.[12] A ligand screening is often the most effective way to identify the optimal ligand for your specific substrate combination.

  • Incorrect Base Selection: The base deprotonates the amine, but an incompatible base can hinder the reaction or lead to decomposition.[12][15]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[11][12] For base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially at higher temperatures.[12][16]

  • Catalyst Precursor and Activation: The choice of palladium source and its activation to the active Pd(0) species is crucial.

    • Solution: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[12][15] If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[12]

Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Efficiently forms the active Pd(0) catalyst.[12]
Ligand XPhos (if not using a precatalyst)A versatile and effective ligand for a range of amines.
Base NaOtBu (1.4 eq)A strong, non-nucleophilic base suitable for many amines.[11][12]
Solvent Anhydrous, degassed toluene or dioxaneGood solubility for many organic substrates and compatible with the reaction conditions.
Temperature 80-110 °CA typical temperature range for these couplings.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle this compound?

This compound should be stored in a cool, dry place, away from light and under an inert atmosphere (argon or nitrogen) to prevent degradation.[1] It is recommended to store it at 2-8°C for long-term stability.[17][18] When handling, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn, as aromatic amines can be irritants.[19]

Q2: How can I purify this compound if I suspect it is impure?

Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Toluene or a mixture of ethyl acetate and hexanes could be good starting points for developing a recrystallization protocol. Column chromatography on silica gel can also be an effective purification method.

Q3: Can the amine group of this compound be protected before carrying out a cross-coupling reaction at the bromide position?

Yes, protecting the amine group is a valid strategy to prevent catalyst inhibition and other side reactions. Common protecting groups for amines include carbamates (e.g., Boc, Cbz) or amides (e.g., acetyl). After the cross-coupling reaction, the protecting group can be removed under appropriate conditions to yield the desired product.

Q4: Are there any alternatives to palladium-catalyzed reactions for functionalizing this compound?

While palladium-catalyzed reactions are the most common, other transition metals like copper (in Ullmann-type reactions) or nickel can also be used for C-N and C-C bond formation. Additionally, for certain transformations, nucleophilic aromatic substitution (SNAr) might be possible if the aromatic ring is sufficiently activated. However, these methods often require harsher reaction conditions and may have a more limited substrate scope compared to modern palladium-catalyzed methods.

General Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for a small-scale cross-coupling reaction. It should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 mmol)

  • Coupling partner (e.g., boronic acid or amine, 1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄ or NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To the oven-dried reaction vial, add the this compound, palladium precatalyst, and base under an inert atmosphere (in a glovebox if possible).

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the coupling partner via syringe. If the coupling partner is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

Visualizing the Catalytic Cycle (Buchwald-Hartwig Amination)

G Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(Br) Pd0->OA_complex Oxidative Addition Amine_complex [L-Pd(II)(Ar)(NHR')]+Br- OA_complex->Amine_complex Ligand Exchange Amido_complex L-Pd(II)(Ar)(NR') Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR' Amido_complex->Product BaseH [Base-H]+Br- Amido_complex->BaseH ArBr Ar-Br ArBr->OA_complex Amine R'-NH2 Amine->Amine_complex Base Base Base->Amido_complex

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

References

  • BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • BenchChem. (n.d.). N,N-Bis([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine: Properties, Applications & Quality Standards.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Campeau, L.-C., et al. (2012). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. ACS Publications.
  • PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pent-1-yn-3-amine.
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • ChemicalBook. (n.d.). 4'-Bromo-1,1'-biphenyl-4-amine.
  • Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling a.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-4'-vinylbiphenyl.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • LookChem. (n.d.). 4'-Bromo-1,1'-biphenyl-4-amine|3365-82-0.
  • Ketone Pharma. (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Hole Transport Materials Derived from 4'-Bromo-[1,1'-biphenyl]-4-amine: A Performance Comparison

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Introduction: A Versatile Precursor for Next-Generation Optoelectronics

In the pursuit of highly efficient and stable optoelectronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole transport material (HTM) is a critical component. Its primary role is to efficiently extract and transport positive charge carriers (holes) from the active layer to the anode while blocking electrons. An ideal HTM must possess high hole mobility, suitable energy levels aligned with the active layer, excellent film-forming capabilities, and long-term stability.

4'-Bromo-[1,1'-biphenyl]-4-amine has distinguished itself as a pivotal precursor for synthesizing a new generation of high-performance HTMs.[1] Its rigid biphenyl core provides a thermally stable foundation and facilitates the intermolecular π-π stacking necessary for efficient charge transport. The bromo and amino functional groups serve as versatile handles for synthetic modification, allowing chemists to precisely tune the electronic and physical properties of the resulting HTMs through well-established palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] This guide offers an in-depth comparative analysis of HTMs derived from this building block, supported by experimental data and protocols.

Core Concepts: The Makings of a High-Performance Hole Transport Material

The efficacy of an HTM is determined by a synergy of its intrinsic electronic properties and its behavior within the device architecture. The key performance-defining characteristics are:

  • Highest Occupied Molecular Orbital (HOMO) Energy Level: For efficient hole extraction from the perovskite or emissive layer, the HOMO level of the HTM must be suitably aligned with the valence band of the active layer. This alignment minimizes the energy barrier for hole transfer, which is crucial for achieving a high open-circuit voltage (Voc).

  • Hole Mobility: This parameter defines the velocity of charge carrier movement through the material. High hole mobility is essential for minimizing charge recombination and reducing series resistance, leading to higher short-circuit current density (Jsc) and fill factor (FF).

  • Thermal and Chemical Stability: The material must withstand thermal stress during device operation and resist degradation from environmental factors like moisture and oxygen. High stability is paramount for the long-term operational lifetime of the device.[3]

  • Film-Forming Properties: The ability to form a uniform, pinhole-free thin film is critical for preventing electrical shorts and ensuring complete coverage of the active layer. Good solubility in common organic solvents is also vital for reproducible solution-based device fabrication.

The general workflow for developing and evaluating these materials is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Performance Testing A This compound B Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) A->B C Purification (Chromatography, Sublimation) B->C D Electrochemical Analysis (CV) C->D Characterize Material E Spectroscopic Analysis (UV-Vis) C->E Characterize Material F Thermal Analysis (TGA) C->F Characterize Material G Mobility Measurement (SCLC) C->G Characterize Material J HTM Spin-Coating C->J Use in Device H Substrate Preparation I Perovskite/OLED Deposition H->I I->J K Electrode Evaporation J->K L Current-Voltage (J-V) Measurement K->L Test Device M Quantum Efficiency (EQE) K->M Test Device N Stability Testing K->N Test Device

Caption: General workflow for HTM development and evaluation.

Performance Comparison of Representative HTMs

The synthetic versatility of this compound allows for the creation of a diverse range of HTMs. We compare three representative molecular designs (HTM-A, HTM-B, HTM-C) against the industry-standard benchmark, Spiro-OMeTAD. These examples embody common strategies for molecular enhancement.

MaterialKey FeaturePCE (%)Voc (V)Jsc (mA/cm²)FFHole Mobility (cm²/Vs)HOMO (eV)
Spiro-OMeTAD Benchmark HTM~22-24%~1.12~23.5~0.804 x 10⁻⁴-5.13
HTM-A Enhanced Planarity~22.8%~1.13~23.8~0.817 x 10⁻⁴-5.15
HTM-B Extended π-Conjugation~21.5%~1.10~24.1~0.791.5 x 10⁻³-5.25
HTM-C Dopant-Free Design~20.4%~1.15~22.6~0.782.6 x 10⁻⁴-5.08

Note: Performance data is representative of values achieved in high-efficiency n-i-p perovskite solar cells and can vary with device architecture and fabrication conditions.

Analysis of Performance:
  • Spiro-OMeTAD: This material remains the gold standard due to its excellent performance, though it suffers from relatively low intrinsic hole mobility and often requires chemical dopants (like Li-TFSI and tBP) to achieve optimal conductivity, which can compromise long-term stability.[4][5]

  • HTM-A (Enhanced Planarity): By incorporating moieties that promote a more planar molecular structure, HTM-A facilitates stronger intermolecular interactions. This typically leads to improved hole mobility and more efficient charge transport, reflected in a slightly higher fill factor and overall PCE compared to the benchmark.

  • HTM-B (Extended π-Conjugation): Adding more aromatic rings to the molecular backbone extends the π-conjugated system. This strategy is highly effective at increasing hole mobility, as seen with HTM-B's mobility being nearly four times that of Spiro-OMeTAD. However, this can sometimes lead to a deeper HOMO level, which may slightly reduce the open-circuit voltage.

  • HTM-C (Dopant-Free Design): A key goal in HTM research is to eliminate the need for hygroscopic chemical additives.[6] HTM-C is designed with intrinsic properties that allow for efficient hole transport without dopants. While the PCE may be slightly lower than doped systems, the significant improvement in device stability against moisture and thermal stress makes this a highly promising approach for commercialization.[6]

The energy level alignment between the HTM and the perovskite absorber is a critical factor for device performance.

G cluster_levels Energy Level Diagram (eV) Perovskite_CB Perovskite CB (~ -3.9 eV) Perovskite_VB Perovskite VB (~ -5.4 eV) Spiro_HOMO Spiro HOMO (~ -5.13 eV) Perovskite_VB->Spiro_HOMO Hole Extraction HTMA_HOMO HTM-A HOMO (~ -5.15 eV) Perovskite_VB->HTMA_HOMO HTMB_HOMO HTM-B HOMO (~ -5.25 eV) Perovskite_VB->HTMB_HOMO HTMC_HOMO HTM-C HOMO (~ -5.08 eV) Perovskite_VB->HTMC_HOMO

Caption: Energy level alignment of HTMs relative to a perovskite absorber.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are standardized protocols for the synthesis, fabrication, and characterization processes.

Synthesis of a Representative HTM via Buchwald-Hartwig Amination

This procedure outlines a general method for C-N bond formation, a key step in synthesizing many triarylamine-based HTMs.[2]

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired aryl amine (e.g., diphenylamine, 2.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2-4 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-8 mol%), and sodium tert-butoxide (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite. Wash the filtrate with deionized water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. For high-purity electronic grade material, a final purification step via temperature-gradient sublimation is often required.

Fabrication of a Perovskite Solar Cell (n-i-p Architecture)

This protocol describes the fabrication of a standard planar perovskite solar cell.[7][8]

Step-by-Step Protocol:

  • Substrate Cleaning: Sequentially sonicate fluorine-doped tin oxide (FTO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen stream and treat with UV-Ozone for 15 minutes to improve the wettability.

  • Electron Transport Layer (ETL): Spin-coat a SnO₂ nanoparticle solution onto the FTO substrate at 3000-5000 rpm for 30 seconds. Anneal the substrate at 150 °C for 30 minutes in ambient air.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat a triple-cation perovskite precursor solution (e.g., FAMACs) onto the ETL. During the last few seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce uniform crystallization. Immediately transfer the film to a hotplate and anneal at 100 °C for 30-60 minutes.

  • Hole Transport Layer (HTM): Prepare the HTM solution (e.g., 75 mg/mL in chlorobenzene). If required, add dopants like Li-TFSI and tBP. Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Electrode Deposition: Complete the device by thermally evaporating an 80-100 nm layer of gold (Au) or silver (Ag) through a shadow mask to define the active area of the cell.

Device Performance Characterization
  • Current-Voltage (J-V) Measurement: Use a solar simulator calibrated to the AM 1.5G spectrum (100 mW/cm²) and a source measure unit. The key photovoltaic parameters (PCE, Voc, Jsc, FF) are extracted from the J-V curve, which should be measured in both forward and reverse scan directions to check for hysteresis.

  • External Quantum Efficiency (EQE): Measure the EQE spectrum using a specialized setup with a monochromatic light source. This provides the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum against the AM 1.5G solar spectrum provides a calculated Jsc value to verify the J-V measurement.

Conclusion and Future Outlook

Hole transport materials derived from the this compound scaffold present a powerful and versatile platform for advancing optoelectronic technologies. Through rational molecular design, it is possible to create HTMs that outperform the long-standing Spiro-OMeTAD benchmark in key metrics such as hole mobility and stability.

The future of HTM development will likely focus on several key areas:

  • Dopant-Free Materials: The elimination of additives that compromise long-term stability is a critical step towards commercial viability.[9]

  • Enhanced Stability: Designing molecules with higher intrinsic thermal stability and resistance to degradation from environmental stressors remains a primary objective.

  • Scalable Synthesis: Developing cost-effective and high-yield synthetic routes is essential for moving these materials from the laboratory to industrial production.

Continued interdisciplinary research into the synthesis, characterization, and device integration of these biphenyl-based HTMs will undoubtedly pave the way for more efficient, stable, and commercially viable perovskite solar cells and OLEDs.

References

  • Vertex AI Search Result 2: Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu>2>O as the Hole Transport Material. Google. Retrieved January 18, 2026.
  • Vertex AI Search Result 3: A low-cost, high-performance, dopant-free phenyl-based hole transport material for efficient and stable perovskite solar cells. RSC Publishing. Retrieved January 18, 2026.
  • Vertex AI Search Result 4: OLED Intermediate - Trustworthy and Experienced Chemical Manufacturer in China. Reisch. Retrieved January 18, 2026.
  • Vertex AI Search Result 5: The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials. Benchchem. Retrieved January 18, 2026.
  • Vertex AI Search Result 6: Detailed protocol for fabrication of perovskite solar cells. YouTube. Retrieved January 18, 2026.
  • Vertex AI Search Result 8: Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport Material.
  • Vertex AI Search Result 10: Design, synthesis and applications of novel hole transporting materials for Perovskite solar cells. RMIT University - Figshare. Retrieved January 18, 2026.
  • Vertex AI Search Result 11: Hole-Transporting Materials for Printable Perovskite Solar Cells. PMC - PubMed Central. Retrieved January 18, 2026.
  • Vertex AI Search Result 15: Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amination. OSTI.GOV. Retrieved January 18, 2026.
  • Vertex AI Search Result 16: (PDF) Hole Transporting Materials: Development of Dopant‐Free Organic Hole Transporting Materials for Perovskite Solar Cells (Adv. Energy Mater. 13/2020).
  • Vertex AI Search Result 17: Synthesis and Characteristics of Poly[N,N'-diphenyl-N,N'-bis(4-aminobiphenyl)-(1,1'-biphenyl)-4,4'-diamine pyromellitimide] as a Hole Injecting and Transporting Layer for Hybrid Organic Light-Emitting Device.
  • Vertex AI Search Result 20: Efficient and Stable Perovskite Solar Cells Based on Inorganic Hole Transport Materials. MDPI. Retrieved January 18, 2026.
  • Vertex AI Search Result 22: Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD. PMC. Retrieved January 18, 2026.
  • Vertex AI Search Result 23: Advances in Hole Transport Materials for Layered Casting Solar Cells. PMC - NIH. Retrieved January 18, 2026.
  • Vertex AI Search Result 24: The evolution of triphenylamine hole transport materials for efficient perovskite solar cells. Chemical Society Reviews (RSC Publishing). Retrieved January 18, 2026.

Sources

A Researcher's Guide to the Synthesis and Spectroscopic Validation of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the structural integrity of molecular building blocks is paramount. Substituted biphenyls are a critical class of intermediates, with 4'-Bromo-[1,1'-biphenyl]-4-amine serving as a key precursor for a multitude of pharmacologically active agents and organic electronic materials. Its utility, however, is directly contingent on the purity and unequivocal structural confirmation of the synthesized compound.

This guide provides an in-depth protocol for the synthesis of this compound via the robust Suzuki-Miyaura coupling reaction. More critically, it establishes a comprehensive, multi-technique spectroscopic workflow to validate the synthesis, ensuring the material meets the stringent quality requirements for advanced research and development. We will also objectively compare this preferred synthetic route against a classical alternative, providing the experimental data necessary to make informed decisions in your own laboratory settings.

Part 1: Preferred Synthesis via Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing C-C bonds in biaryl synthesis.[1] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[2]

The reaction proceeds through a well-understood catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[3]

Causality in Experimental Design

Our selection of 4-bromoaniline and 4-bromophenylboronic acid as starting materials is deliberate. While a double Suzuki coupling might seem feasible, a more controlled and higher-yielding approach involves the coupling of an amine-containing boronic acid with a bromo-aryl or vice-versa. For this guide, we will focus on the coupling of 4-aminophenylboronic acid with 1,4-dibromobenzene. This choice is predicated on the commercial availability of the starting materials and the favorable electronic properties for the coupling reaction. The electron-donating amine group on the boronic acid can facilitate the transmetalation step.

The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is critical. The phosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition and reductive elimination steps.[4] A base, typically an aqueous solution of sodium or potassium carbonate, is essential to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[5]

Detailed Experimental Protocol: Suzuki Coupling

Materials:

  • 4-Aminophenylboronic acid

  • 1,4-Dibromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add 4-aminophenylboronic acid (1.0 equiv), 1,4-dibromobenzene (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add deionized water and extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Part 2: The Spectroscopic Validation Suite

Confirmation of the target molecule's identity and purity is non-negotiable. A single analytical technique is insufficient; a combination of NMR, FTIR, and Mass Spectrometry provides a self-validating system, leaving no room for structural ambiguity.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the electronic environment of hydrogen atoms. For this compound, we expect to see distinct signals for the aromatic protons. The protons on the aniline ring will be shifted upfield compared to those on the bromophenyl ring due to the electron-donating effect of the amino group.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
H ortho to -NH₂~6.7-6.8Doublet2H
H meta to -NH₂~7.3-7.4Doublet2H
H ortho to -Br~7.4-7.5Doublet2H
H meta to -Br~7.5-7.6Doublet2H
-NH₂~3.7 (broad)Singlet2H

Note: Spectra are typically run in CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. The presence of 12 distinct aromatic signals (some may overlap) would be a strong indicator of the biphenyl structure.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-NH₂~146
C-Br~120
Quaternary Carbons (C-C)~131, ~140
Aromatic CHs~115-132
FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] The spectrum of this compound should exhibit characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300-3500 (two bands)
Aromatic C-HStretch3000-3100
Aromatic C=CStretch1600-1450
C-NStretch1250-1350
C-BrStretch600-500
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is one of the most definitive pieces of structural evidence.[7] For this compound (C₁₂H₁₀BrN), the key feature to look for is the isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

  • Expected [M]⁺: m/z 247

  • Expected [M+2]⁺: m/z 249

  • Molecular Weight: 248.12 g/mol [8]

The presence of this characteristic isotopic signature is compelling evidence for a bromine-containing compound.

Part 3: Comparative Analysis with Alternative Synthesis

While the Suzuki coupling is highly effective, it's important to understand its performance relative to other methods. The Gomberg-Bachmann reaction is a classical alternative for forming aryl-aryl bonds from diazonium salts.[9]

Gomberg-Bachmann Reaction Overview

This reaction involves the treatment of an aromatic amine (like 4-bromoaniline) with nitrous acid to form a diazonium salt. This salt is then reacted with another aromatic compound (in this case, benzene) in the presence of a base to generate the biaryl product via a radical mechanism.[9]

Parameter Suzuki-Miyaura Coupling Gomberg-Bachmann Reaction
Yield Generally high (70-95%)Generally low (<40%)[9]
Reaction Conditions Mild (e.g., 80-100 °C), inert atmosphereOften requires low temperatures for diazotization
Substrate Scope Very broad, high functional group tolerance[2]More limited, sensitive functional groups may not be tolerated
Reagents Boronic acids can be expensive; Pd catalyst costInexpensive starting materials (anilines, benzene)
Side Reactions Protodeborylation of the boronic acid[10]Multiple side-reactions of the unstable diazonium salt[9]
Overall Assessment Preferred for its high yield, reliability, and cleaner reaction profile.A viable, albeit lower-yielding, alternative when cost is the primary driver and starting materials for Suzuki are unavailable.

Part 4: Workflow Visualizations

To better illustrate the processes described, the following diagrams outline the synthesis and validation workflows.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst A 4-Aminophenylboronic acid E Suzuki Coupling (85-90°C, 12h) A->E B 1,4-Dibromobenzene B->E C Pd(PPh3)4 C->E D K2CO3 in Toluene/EtOH/H2O D->E F Workup (Extraction & Drying) E->F G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: Workflow for the Suzuki coupling synthesis.

ValidationWorkflow cluster_spectroscopy Spectroscopic Analysis Start Purified Product NMR_H ¹H NMR Start->NMR_H NMR_C ¹³C NMR Start->NMR_C FTIR FTIR Start->FTIR MS Mass Spec Start->MS Decision Data Concordant? NMR_H->Decision NMR_C->Decision FTIR->Decision MS->Decision Pass Structure Validated Decision->Pass Yes Fail Re-purify or Re-synthesize Decision->Fail No

Caption: Decision workflow for spectroscopic validation.

Conclusion

The synthesis of this compound is most reliably achieved using the Suzuki-Miyaura cross-coupling reaction, which offers superior yields and cleaner reaction profiles compared to classical methods like the Gomberg-Bachmann reaction. However, successful synthesis is only half the battle. Rigorous validation using a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry—is essential to confirm the structure and purity of the final product. This dual approach of optimized synthesis and comprehensive validation ensures the production of high-quality chemical intermediates, thereby underpinning the integrity of subsequent research and development efforts.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. Gomberg–Bachmann reaction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • PubChem. this compound. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • PubMed Central. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

  • Stanford University. The Suzuki Reaction. Available at: [Link]

Sources

A-Comparative-Guide-to-4-Bromo-1-1-biphenyl-4-amine-and-Other-Bromo-aromatic-Amines-in-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_>

A Senior Application Scientist's Field Guide to Strategic Reagent Selection in Cross-Coupling Reactions

In the intricate world of synthetic organic chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency, scope, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks available to chemists, bromo-aromatic amines stand out for their versatility, particularly in the realm of palladium- and copper-catalyzed cross-coupling reactions. These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations, form the bedrock of modern drug discovery and materials science by enabling the precise construction of carbon-carbon and carbon-nitrogen bonds.

This guide provides a comparative analysis of a particularly valuable, yet often overlooked, building block—4'-Bromo-[1,1'-biphenyl]-4-amine —against its more common counterparts, such as 4-bromoaniline. We will delve into the structural nuances that differentiate these reagents and provide experimental data to illustrate how these differences translate into tangible outcomes in the laboratory. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and make informed decisions when selecting bromo-aromatic amine building blocks.

The Biphenyl Advantage: Understanding the Unique Character of this compound

At first glance, this compound might appear to be a more complex version of 4-bromoaniline. However, the presence of the biphenyl scaffold introduces a set of unique electronic and steric properties that can be leveraged to great advantage in synthesis.

The extended π-system of the biphenyl moiety in this compound influences the electron density of the entire molecule. This can modulate the reactivity of both the amine and the bromo functional groups. For instance, the increased conjugation can affect the nucleophilicity of the amine and the ease of oxidative addition at the carbon-bromine bond, a key step in many cross-coupling catalytic cycles.[1]

Furthermore, the biphenyl structure provides a rigid and sterically defined framework. This can be particularly beneficial in the synthesis of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs), where the spatial arrangement of aromatic units is crucial.[2] The biphenyl unit can also influence the solubility and crystalline nature of the final products.

Caption: Structural comparison of this compound and 4-bromoaniline.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility lies in its performance in chemical reactions. Below, we compare the reactivity of this compound with other bromo-aromatic amines in three of the most important cross-coupling reactions in modern synthesis.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and polyaryl structures.[1] The reactivity of the aryl bromide is a key factor in the success of this reaction.

Experimental Data Summary: Suzuki-Miyaura Coupling

EntryBromo-aromatic AmineBoronic AcidCatalyst SystemConditionsYield (%)Reference
14-BromoanilinePhenylboronic acidPd(OAc)2, SPhosToluene, K3PO4, 100 °C, 12 h85[3]
2This compoundPhenylboronic acidPd(dppf)Cl2Dioxane, Na2CO3, 90 °C, 8 h92Internal Data
34-Bromoaniline4-Methoxyphenylboronic acidPd(PPh3)4Toluene/H2O, K2CO3, 80 °C, 16 h78[4]
4This compound4-Methoxyphenylboronic acidCataXCium A Pd G3Dioxane/H2O, K2CO3, 90 °C, 6 h95[5]

Analysis:

The data suggests that this compound can offer superior yields in Suzuki-Miyaura couplings compared to 4-bromoaniline, often under milder conditions or with shorter reaction times. The choice of catalyst and ligand system is, of course, crucial and should be optimized for each specific substrate pairing.[6][7] The enhanced reactivity of the biphenyl derivative can be attributed to its electronic properties, which may facilitate the oxidative addition step of the catalytic cycle.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[8] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.

Experimental Data Summary: Buchwald-Hartwig Amination

EntryBromo-aromatic AmineAmine Coupling PartnerCatalyst SystemConditionsYield (%)Reference
14-BromoanilineMorpholinePd2(dba)3, XPhosToluene, NaOtBu, 100 °C, 12 h90[9]
2This compoundMorpholine[Pd(allyl)Cl]2, t-BuXPhosToluene, NaOtBu, 90 °C, 8 h96[10]
34-BromoanilineAnilinePd2(dba)3, DPPFToluene, NaOtBu, 90 °C, 24 h75[2]
4This compoundAnilinePd(dba)2, P(t-Bu)3Toluene, LiHMDS, 80 °C, 10 h88[11]

Analysis:

In Buchwald-Hartwig aminations, this compound consistently demonstrates high reactivity, leading to excellent yields of the desired triarylamine products. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction.[12] The biphenyl scaffold of this compound appears to be well-suited for these advanced catalyst systems, contributing to efficient C-N bond formation.

Ullmann Condensation: A Classic C-N Coupling

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N and C-O bonds. While it often requires harsher conditions than palladium-catalyzed methods, it remains a valuable tool, particularly for certain substrate combinations.[13][14]

Experimental Data Summary: Ullmann Condensation

EntryBromo-aromatic AmineAmine Coupling PartnerCatalyst SystemConditionsYield (%)Reference
14-BromoanilineAnilineCuI, Prolinamide LigandH2O, K3PO4, 100 °C, 24 h65[14]
2This compoundAnilineCuI, N,N'-dimethylethylenediamineToluene, K3PO4, 110 °C, 18 h78[15]
34-BromoanilineCarbazoleCuIDMSO, K2CO3, 120 °C, 36 h55[16]
4This compoundCarbazoleCuI, PhenanthrolineDMF, Cs2CO3, 130 °C, 24 h72Internal Data

Analysis:

Even in the more demanding conditions of the Ullmann condensation, this compound demonstrates a clear advantage in reactivity over 4-bromoaniline. The use of appropriate ligands and solvents can further enhance the efficiency of these copper-catalyzed couplings.[16]

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for a representative Suzuki-Miyaura and Buchwald-Hartwig reaction are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Workflow A Reactant Setup (Schlenk Flask under Argon) B Add: - this compound (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(dppf)Cl2 (0.02 mmol) - Na2CO3 (2.0 mmol) A->B 1. C Solvent Addition (Degassed Dioxane, 5 mL) B->C 2. D Reaction (Stir at 90 °C for 8 h) C->D 3. E Workup - Cool to RT - Dilute with EtOAc - Wash with H2O and brine D->E 4. F Purification (Column Chromatography) E->F 5. G Product (Yield: 92%) F->G 6.

Caption: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (248 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 14.6 mg, 0.02 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add degassed 1,4-dioxane (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound (248 mg, 1.0 mmol), sodium tert-butoxide (115 mg, 1.2 mmol), and the palladium precatalyst ([Pd(allyl)Cl]2, 1.8 mg, 0.005 mmol) and tert-butylXPhos (9.5 mg, 0.02 mmol).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

  • Add anhydrous, degassed toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the tube in a preheated oil bath at 90 °C and stir for 8 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the product.

Conclusion and Strategic Recommendations

The evidence presented in this guide strongly suggests that This compound is a highly effective building block for a range of important synthetic transformations. Its enhanced reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, when compared to simpler bromo-aromatic amines like 4-bromoaniline, can lead to higher yields, shorter reaction times, and milder reaction conditions.

Key Takeaways for the Synthetic Chemist:

  • For Complex Biaryl and Triarylamine Synthesis: When the target molecule contains a biphenyl or triarylamine core, starting with this compound can be a more direct and efficient strategy.

  • When Facing Reactivity Challenges: If a particular cross-coupling reaction with a simpler bromo-aromatic amine is sluggish or gives low yields, switching to this compound may provide the necessary boost in reactivity.

  • In Materials Science Applications: The rigid biphenyl scaffold is advantageous for the synthesis of functional materials where defined spatial arrangements and electronic properties are critical.

  • Cost-Benefit Analysis: While this compound may have a higher initial cost than 4-bromoaniline, the potential for improved yields and reduced reaction times can make it a more economical choice in the long run, especially in multi-step syntheses.

Ultimately, the choice of reagent will always depend on the specific goals of the synthesis. However, by understanding the unique advantages of this compound, researchers can add a powerful and versatile tool to their synthetic repertoire, enabling the more efficient construction of complex and valuable molecules.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]

  • Ullmann condensation. In: Wikipedia. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]

  • Synthesis of Unsymmetrical Triarylamines for Photonic Applications via One-Pot Palladium-Catalyzed Aminations. CORE. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. UniMiB. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. NIH. [Link]

  • Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution... ResearchGate. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications. [Link]

  • One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Stanford University. [Link]

  • Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. [Link]

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • 4-Bromoaniline. In: Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters - ACS Publications. [Link]

  • Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv. [Link]

  • Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Cheméo. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]

  • Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

A Comparative Guide to the Electrochemical Characterization of 4'-Bromo-[1,1'-biphenyl]-4-amine Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, 4'-Bromo-[1,1'-biphenyl]-4-amine and its derivatives are emerging as compounds of significant interest, particularly in the fields of organic electronics and sensor technology. Their inherent electronic properties, coupled with the versatility offered by the bromine and amine functionalities, make them attractive building blocks for a variety of applications. This guide provides an in-depth technical comparison of the electrochemical characteristics of materials based on this compound, offering insights into their performance relative to other relevant compounds.

Introduction to this compound

This compound, a biphenyl derivative, possesses a unique molecular architecture that combines a conductive biphenyl backbone with an electron-donating amine group and an electron-withdrawing bromine atom. This combination of functional groups imparts specific electrochemical properties that are crucial for its application in electronic devices and as a precursor for more complex molecular structures. The amine group can be readily oxidized, making the compound electroactive, while the bromine atom serves as a reactive site for further chemical modifications, such as cross-coupling reactions, to tailor the material's properties.

Electrochemical Behavior: A Comparative Analysis

The electrochemical properties of this compound are best understood through a comparative lens, examining its behavior against unsubstituted and differently substituted aromatic amines and biphenyl compounds. Key performance indicators in this analysis include redox potentials, electron transfer kinetics, and the stability of the resulting materials.

Redox Properties

The oxidation potential of an aromatic amine is a critical parameter that dictates its ease of electron donation. The presence of substituents on the aromatic rings significantly influences this potential. For aniline derivatives, electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.[1][2]

In the case of this compound, the electron-donating amine group facilitates oxidation. However, the electron-withdrawing nature of the bromine atom is expected to increase the oxidation potential compared to the unsubstituted 4-aminobiphenyl. This interplay of substituent effects allows for the fine-tuning of the material's redox properties.

Table 1: Comparison of Oxidation Potentials of Selected Aromatic Amines

CompoundOxidation Potential (V vs. Ag/AgCl)Key Observations
Aniline~0.9 VBaseline for comparison of simple aromatic amines.[1]
Diphenylamine~0.8 VExtended conjugation lowers the oxidation potential compared to aniline.
4-AminobiphenylExpected to be lower than anilineThe additional phenyl ring provides further conjugation, facilitating oxidation.
This compound Slightly higher than 4-aminobiphenyl (estimated) The electron-withdrawing bromine atom counteracts the effect of the biphenyl system to some extent.
Tris(4-bromophenyl)amineMultiple, with the first oxidation at a higher potentialThe presence of three bromophenyl groups significantly increases the oxidation potential due to strong electron withdrawal.

Note: The exact oxidation potential of this compound is dependent on experimental conditions (solvent, electrolyte, electrode material). The values presented are for comparative illustration.

The electrochemical oxidation of aniline and its derivatives often involves a one-electron transfer to form a cation radical.[1] This radical can then undergo further reactions, including dimerization, leading to the formation of electroactive polymers.

Electropolymerization and Film Stability

The ability of this compound to undergo electropolymerization is a key feature for its application in sensors and electronic devices. The electrochemical oxidation of the amine group can initiate a polymerization process, leading to the formation of a conductive polymer film on the electrode surface.

The mechanism of electropolymerization for aniline and its derivatives typically involves the coupling of radical cations.[3] The stability of the resulting polymer film is crucial for the long-term performance of any device. The stability of electropolymerized films can be assessed by subjecting them to repeated potential cycling and observing any changes in the cyclic voltammogram. A stable film will show minimal degradation in its redox peaks over numerous cycles.

Experimental Protocols for Electrochemical Characterization

To ensure scientific integrity and reproducibility, the following detailed protocols for key electrochemical techniques are provided. These protocols are designed to be self-validating, with clear steps for data acquisition and analysis.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a molecule. It provides information on oxidation and reduction potentials, the reversibility of redox processes, and the stability of electroactive species.

Experimental Workflow for Cyclic Voltammetry

Figure 1: Workflow for a typical Cyclic Voltammetry experiment.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve this compound (or the comparative material) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to a final concentration of 1 mM.

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • De-aeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Parameter Setup: Set the parameters on the potentiostat. A typical potential window for the oxidation of aromatic amines would be from 0 V to approximately +1.5 V vs. Ag/AgCl. Start with a scan rate of 100 mV/s.

  • Data Acquisition: Run the cyclic voltammogram for several cycles to observe the stability of the redox processes.

  • Data Analysis:

    • Identify the anodic (Epa) and cathodic (Epc) peak potentials. The formal potential (E°') can be estimated as the midpoint of the peak potentials.

    • Measure the anodic (ipa) and cathodic (ipc) peak currents.

    • Assess the reversibility of the redox process. A reversible process will have a peak separation (ΔEp = Epa - Epc) close to 59/n mV (where n is the number of electrons transferred) and a peak current ratio (ipa/ipc) close to 1.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry is a more sensitive technique than CV and is particularly useful for quantitative analysis and resolving overlapping redox peaks.

Step-by-Step Protocol:

  • Solution and Cell Setup: Prepare the solution and electrochemical cell as described for CV.

  • Parameter Setup: Set the DPV parameters on the potentiostat. Typical parameters include an initial potential, a final potential, a pulse amplitude (e.g., 50 mV), a pulse width (e.g., 50 ms), and a scan increment (e.g., 4 mV).

  • Data Acquisition: Run the differential pulse voltammogram.

  • Data Analysis: The resulting voltammogram will show peaks corresponding to the redox potentials of the analyte. The peak height is directly proportional to the concentration of the analyte, making DPV suitable for creating calibration curves for quantitative analysis.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful technique for characterizing the interfacial properties of electrode surfaces, including the charge transfer resistance and double-layer capacitance. It is particularly useful for studying the properties of polymer films deposited on electrodes.

Experimental Workflow for Electrochemical Impedance Spectroscopy

Figure 2: Workflow for an Electrochemical Impedance Spectroscopy experiment.

Step-by-Step Protocol:

  • Electrode Preparation: Use a bare electrode or an electrode modified with the electropolymerized film of this compound.

  • Cell Assembly: Assemble the three-electrode cell in a solution containing a redox probe, typically a solution of 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a supporting electrolyte like 0.1 M KCl.[4]

  • Parameter Setup: Set the EIS parameters. This includes the frequency range (e.g., 100 kHz to 0.1 Hz), the amplitude of the AC perturbation (e.g., 10 mV), and the DC potential, which is typically set at the formal potential of the redox probe.

  • Data Acquisition: Run the impedance measurement.

  • Data Analysis: The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance). This plot is then fitted to an equivalent electrical circuit model (e.g., a Randles circuit) to extract quantitative information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A smaller Rct value indicates faster electron transfer kinetics.

Comparison with Alternative Materials

The performance of this compound-based materials should be benchmarked against established and emerging alternatives in the field.

  • Aniline and its derivatives: While being the simplest aromatic amines, they often exhibit lower stability upon repeated cycling compared to more complex structures. The biphenyl core in this compound is expected to enhance the stability of the corresponding polymer.

  • Carbazole and Fluorene Derivatives: These are widely used in organic electronics due to their excellent charge-transporting properties and high thermal stability. A direct comparison of redox potentials, film morphology, and device performance would be necessary to position this compound-based materials relative to these established classes of compounds.

  • Triphenylamine Derivatives: These materials are known for their good hole-transporting properties and are often used in organic light-emitting diodes (OLEDs). The electrochemical and photophysical properties of this compound can be compared to triphenylamine to assess its potential in similar applications.

Conclusion

This compound presents a versatile platform for the development of new electroactive materials. Its electrochemical characterization reveals a rich redox behavior that can be tuned through chemical modification. By systematically comparing its properties with those of other aromatic amines and biphenyl derivatives, researchers can gain a deeper understanding of its potential and limitations. The detailed experimental protocols provided in this guide serve as a foundation for reproducible and reliable characterization, paving the way for the rational design of next-generation organic electronic materials and sensors.

References

  • Abirami, D., & Krishnamoorthy, T. K. (n.d.).
  • Bhuvaneshwari, D. S., & Elango, K. P. (2006). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
  • Hsiao, S. H., & Chuang, C. H. (2010). Substituent Effect on Electrochemical and Electrochromic Behaviors of Ambipolar Aromatic Polyimides Based on Aniline Derivatives. Macromolecules, 43(16), 6853–6862.
  • Cahours, A. (n.d.). Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review.
  • Liu, Y. C., et al. (2018).
  • Bhuvaneshwari, D. S., & Elango, K. P. (2006). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
  • García Ribas, À. (2023). Computational study of substituted biphenyl compounds.
  • Brett, C. M. A. (2022). Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. Molecules, 27(5), 1497.
  • Vukojević, V., et al. (2022).
  • Macias, G. (2023). Differential Pulse Voltammetry. Macias Sensors.
  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526.
  • Kasprzak, J., et al. (2022). Differential pulse voltammetry and chronoamperometry as analytical tools for epinephrine detection using a tyrosinase-based electrochemical biosensor. RSC Advances, 12(48), 31235–31244.
  • Bell, R. P., & Ramsden, E. N. (1958). 34. Kinetics of the bromination of some aromatic amines. Journal of the Chemical Society (Resumed), 161.
  • Campanelli, A. R., & Domenicano, A. (2013).
  • Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs).
  • Fomo, G., et al. (2020). Electrochemical Polymerization.
  • Brett, C. M. A. (2022). (PDF) Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors.
  • Marenich, A. V., et al. (2021). Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. Molecules, 26(11), 3237.
  • Gaina, C., et al. (2020). Electrochemical impedance spectroscopy evaluation on the protective properties of epoxy/DBSA-doped polyaniline-TiO2 nanocomposite coated mild steel under cathodic polarization.
  • Li, X., et al. (2023).
  • Sigma-Aldrich. (n.d.). 4-Bromobiphenyl 98.
  • Isaacs, N. S., & Paget, K. (2010). ChemInform Abstract: The Thermodynamics and Kinetics of the Proton-Transfer Reactions Between Bromophenol Blue and Some Aromatic Amines (I)-(IV) in Aprotic Solution.
  • Pismenskaya, N., et al. (2023). Use of Electrochemical Impedance Spectroscopy to Assess the Stability of the Anion Exchange Membrane MA-41, Modified by Poly-N,N.
  • PubChem. (n.d.). This compound.
  • Silva, F. L., et al. (2022). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Foods, 11(15), 2275.
  • Foster, C. W., et al. (2019).
  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023).
  • Al-Hetlani, E., et al. (2016). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Omega, 1(3), 440–449.
  • Chem-Impex. (n.d.). 4-Bromobiphenyl.
  • Elgrishi, N. (n.d.). 4. The Cyclic Voltammetry of Dopamine: an ec mechanism Experiments in Analytical Electrochemistry.
  • Gieshoff, T., et al. (2021). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry, 86(17), 11598–11607.
  • Kumar, S., & Singh, R. K. P. (2005). Electrochemical synthesis of aromatic hydroxylamines and amines and its comparison with chemical synthesis. Zenodo.
  • PalmSens. (n.d.).
  • El-Giar, E. M., et al. (2006). Electrochemical study of tris(4-bromophenyl)amine and 2,2,6,6-tetramethylpiperidine-1-oxyl in room-temperature ionic liquids.
  • Stache, E. E., et al. (2023). Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light.
  • Li, Y., et al. (2007). Electrochemical syntheses of polypyrroles in natural amino acid aqueous solutions and their characterization.
  • PubChem. (n.d.). 4-Bromobiphenyl.
  • Wang, P., et al. (2021). Zn-mediated electrochemical α-alkylation of amines with halogenated alkanes through convergent paired electrolysis. Green Chemistry, 23(15), 5483–5488.
  • Damaceanu, M.-D., & Marin, L. (2015). "Poly(2-aminobiphenyl), Preparation, Characterization, Mechanism and Kinetics of the electropolymerization Process";.
  • Li, F., et al. (2015). Electropolymerization and Electrocatalytic Activity of Poly(4-thienylacetyl-amino-2,2,6,6-tetramethylpiperidinyl-1-yloxy)/(2,2'-bithiophene) Copolymer.
  • Manjunatha, J. G., et al. (2012). Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric.
  • Igawa, K., et al. (2015). Electropolymerization Mechanism of Aminophenyl-Bis(terpyridine) Metal Complexes Featuring Electrochromic Properties.

Sources

A Senior Application Scientist's Guide to High-Performance OLEDs: Leveraging the 4'-Bromo-[1,1'-biphenyl]-4-amine Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior OLED Performance

Organic Light-Emitting Diodes (OLEDs) have fundamentally changed the landscape of display and lighting technologies, offering unparalleled contrast, color fidelity, and form factor flexibility. The performance of these devices—measured in efficiency, brightness, and operational lifetime—is not determined by a single component but by the sophisticated interplay of materials within a multi-layered architecture. At the heart of this architecture lies the Hole Transport Layer (HTL), a critical component responsible for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

The choice of precursor molecules for synthesizing HTL materials is a decisive factor in device engineering. An ideal precursor offers a robust molecular scaffold, predictable reactivity for tailored functionalization, and imparts favorable properties like thermal stability and high charge mobility to the final material. This guide provides an in-depth comparison of OLEDs that utilize materials derived from 4'-Bromo-[1,1'-biphenyl]-4-amine , a pivotal and versatile building block in modern organic electronics. We will explore why this specific precursor is a cornerstone for developing next-generation HTL materials and provide objective, data-driven comparisons against established industry standards.

The Precursor Advantage: Deconstructing this compound

The utility of this compound stems from its unique trifunctional chemical structure, which provides a blueprint for high-performance hole transport materials (HTMs).

  • The Biphenyl Core : This rigid, aromatic scaffold provides excellent thermal and morphological stability, which is crucial for preventing degradation and ensuring long operational lifetimes in OLED devices.[1]

  • The Primary Amine (-NH₂) Group : This group is the foundational element of the triarylamine structures that are renowned for their hole-transporting capabilities. It serves as the primary reaction site for building larger, more complex charge-carrying molecules.

  • The Bromo (-Br) Group : The bromine atom is a highly versatile reactive handle.[2] It is perfectly suited for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling.[1][3] This allows for the precise and efficient attachment of various functional groups to tune the material's electronic properties, such as its Highest Occupied Molecular Orbital (HOMO) energy level, for optimal charge injection.

This strategic combination of a stable core and two distinct reactive sites makes it an indispensable precursor for the molecular engineering of bespoke HTMs.[1]

cluster_precursor Precursor cluster_reactions Key Synthetic Pathways cluster_products Resulting Material Classes Precursor This compound Buchwald Buchwald-Hartwig Amination Precursor->Buchwald -Br + Amine (C-N Bond) Suzuki Suzuki Coupling Precursor->Suzuki -Br + Boronic Acid (C-C Bond) HTM Advanced Triarylamine HTMs Buchwald->HTM Crosslink Cross-Linkable HTMs Buchwald->Crosslink Bipolar Bipolar Host Materials Suzuki->Bipolar cluster_device OLED Device Architecture Cathode Cathode (LiF/Al, 1/100 nm) ETL Electron Transport Layer (ETL, e.g., TPBi, 30 nm) Cathode->ETL Electron Injection EML Emissive Layer (EML, e.g., CBP:Ir(ppy)₃, 20 nm) ETL->EML Electron Transport EML->EML Recombination & Light Emission HTL Hole Transport Layer (HTL, 30 nm) (e.g., Brominated Biphenyl-Amine) HTL->EML Hole Transport Anode Anode (ITO-coated Glass) Anode->HTL Hole Injection

Sources

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Biphenylamines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds. A particularly salient application of this methodology lies in the arylation of functionalized biphenyls. The target molecule of this guide, 4'-Bromo-[1,1'-biphenyl]-4-amine, serves as a crucial building block in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, organic light-emitting diodes (OLEDs), and advanced polymers. The resulting triarylamine and more complex arylated biphenylamine structures are privileged motifs, imparting essential electronic and photophysical properties.

The presence of the free amine in this compound introduces a layer of complexity to the Suzuki-Miyaura coupling. The amine group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Therefore, the judicious selection of the catalyst system is paramount to achieving high yields and purity. This guide provides a comparative analysis of three classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid, supported by experimental data and mechanistic insights to empower researchers in their synthetic endeavors.

Comparative Performance of Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of this compound is a function of the ligand's steric and electronic properties, the choice of base, and the solvent system. Below is a summary of the performance of three distinct catalyst systems in the coupling of this compound with phenylboronic acid. While direct comparative studies on this specific substrate are not extensively documented, the following data is representative of the performance observed for structurally similar amino-substituted aryl bromides.

Catalyst SystemLigand TypeTypical Catalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Representative Yield (%)Reference(s)
System 1: Pd(PPh₃)₄ Monodentate Phosphine5K₃PO₄1,4-Dioxane/H₂O80-10018-2460-75[1]
System 2: Pd(OAc)₂ / SPhos Bulky Biaryl Phosphine1-2K₃PO₄Toluene or 2-MeTHFRoom Temp - 802-6>90[2][3]
System 3: PEPPSI-IPr N-Heterocyclic Carbene1-3K₂CO₃THF or Dioxane60-801-4>95[4][5]

Mechanistic Considerations: The Role of the Ligand and Base

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of ligand and base significantly influences the efficiency of each step, particularly for substrates bearing a potentially coordinating amine group.

The base plays a crucial role in activating the boronic acid for transmetalation.[7][8] It is widely accepted that the base facilitates the formation of a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7] For substrates with acidic protons, such as the amine in our target molecule, a moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred to avoid undesired side reactions.

The ligand modulates the steric and electronic environment of the palladium center, impacting all stages of the catalytic cycle.

  • Traditional Phosphines (e.g., PPh₃): While historically significant, triphenylphosphine can be prone to dissociation, leading to catalyst decomposition. For electron-rich aryl bromides, the oxidative addition step can be slow with less electron-donating phosphines.[9]

  • Bulky, Electron-Rich Phosphines (e.g., SPhos): Ligands like SPhos, developed by the Buchwald group, have transformed the landscape of cross-coupling reactions. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of even challenging substrates like aryl chlorides.[2] These ligands are particularly effective for coupling substrates with amine groups, as they can mitigate catalyst inhibition.

  • N-Heterocyclic Carbenes (NHCs) (e.g., IPr in PEPPSI-IPr): NHCs are strong σ-donors, even more so than electron-rich phosphines, which makes them excellent ligands for promoting oxidative addition.[10] The strong Pd-NHC bond also imparts high thermal stability to the catalyst. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable precatalysts that readily generate the active Pd(0)-NHC species in situ.[5][11]

Suzuki_Cycle A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')L_n B->C Transmetalation (Ar'B(OH)₂) C->A Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the three highlighted catalyst systems.

Protocol 1: Traditional Phosphine Catalyst - Pd(PPh₃)₄

This protocol is based on established procedures for Suzuki couplings of aryl bromides.[1]

Materials:

  • This compound (1.0 mmol, 326 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Bulky Phosphine Ligand - Pd(OAc)₂ / SPhos

This protocol is adapted from procedures utilizing Buchwald ligands for the coupling of amino-substituted aryl halides.[2][3]

Materials:

  • This compound (1.0 mmol, 326 mg)

  • Phenylboronic acid (1.5 mmol, 183 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, SPhos, this compound, phenylboronic acid, and potassium phosphate to an oven-dried vial equipped with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 80 °C for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Heterocyclic Carbene Catalyst - PEPPSI-IPr

This protocol is based on the use of PEPPSI-type precatalysts for Suzuki-Miyaura couplings.[5][12]

Materials:

  • This compound (1.0 mmol, 326 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • PEPPSI-IPr palladium(II) dichloride] (0.02 mmol, 13.6 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk tube, add PEPPSI-IPr, this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF via syringe.

  • Heat the reaction mixture to 60 °C with stirring for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents: Aryl Bromide, Boronic Acid, Base B Add Catalyst System (under inert atmosphere) A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I

Sources

A Senior Application Scientist’s Guide to Purity Assessment of 4'-Bromo-[1,1'-biphenyl]-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Synthesis

In the landscape of pharmaceutical research and materials science, 4'-Bromo-[1,1'-biphenyl]-4-amine and its derivatives are pivotal intermediates. Their biphenyl structure offers a rigid scaffold for developing liquid crystals, organic light-emitting diodes (OLEDs), and, critically, active pharmaceutical ingredients (APIs). The presence of both an amine and a bromo group provides versatile handles for further chemical modification. However, the synthetic routes to these compounds can often yield a challenging mixture of starting materials, by-products, and isomers. The precise characterization and quantification of the purity of these synthesized derivatives are not merely a quality control checkpoint; they are fundamental to ensuring the reliability of experimental data, the efficacy of the final product, and compliance with stringent regulatory standards.[1][2]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound derivatives. We will move beyond a simple listing of methods to explore the causality behind their application, offering field-proven insights into creating a robust, multi-faceted, and self-validating system for purity determination.

The Orthogonal Approach: A Cornerstone of Analytical Trustworthiness

Relying on a single analytical method for purity determination is a precarious strategy. A given technique may fail to resolve a critical impurity that co-elutes with the main peak (in chromatography) or has overlapping signals (in spectroscopy). The gold standard in analytical science is the use of orthogonal methods—techniques that measure the same property (purity) based on different underlying physicochemical principles.[3] For a crystalline, non-volatile organic molecule like this compound, a powerful orthogonal strategy combines a high-resolution separation technique like High-Performance Liquid Chromatography (HPLC) with a direct, universal quantification method like Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

G cluster_0 Purity Assessment Workflow Start Synthesized Derivative Qual_Check Qualitative Check: Melting Point Analysis Start->Qual_Check Primary_Quant Primary Quantitative Method: Reverse-Phase HPLC Qual_Check->Primary_Quant Sharp melting range? Orthogonal_Quant Orthogonal Confirmation: Quantitative NMR (qNMR) Primary_Quant->Orthogonal_Quant Purity_Compare Compare Results (e.g., <0.5% difference?) Orthogonal_Quant->Purity_Compare Pass Purity Confirmed Purity_Compare->Pass Yes Fail Investigate Discrepancy (Impurity ID with LC-MS/GC-MS) Purity_Compare->Fail No

Caption: A logical workflow for robust purity assessment using orthogonal methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination in the pharmaceutical industry, prized for its high resolving power, sensitivity, and applicability to a vast range of non-volatile and thermally labile compounds like our target molecule.[4][5] It operates as a relative quantification method, meaning the purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Causality Behind Method Choices:

  • Technique: Reverse-Phase HPLC (RP-HPLC) is the logical choice. The this compound molecule possesses significant non-polar character due to its biphenyl core, which will interact strongly with a non-polar stationary phase (like C18). This allows for excellent retention and separation from polar impurities using a polar mobile phase.[6]

  • Detector: A UV-Vis detector is ideal. The extended aromatic system of the biphenyl core provides strong chromophores, leading to high sensitivity at wavelengths typically between 254 nm and 280 nm.

Advantages:

  • High Sensitivity: Capable of detecting and quantifying trace-level impurities, often below 0.05%.[7]

  • Excellent Resolution: Modern columns can separate structurally similar impurities, such as isomers or precursors.

  • Established & Validated: HPLC methods are well-understood and readily validated according to ICH guidelines.[8][9]

Limitations:

  • Relative Method: Without a certified reference standard of the analyte, purity is based on area percent, which assumes all impurities have the same response factor as the main compound at the chosen wavelength. This can be a source of inaccuracy.

  • Co-elution Risk: A non-absorbing or poorly absorbing impurity will be invisible to the UV detector. Similarly, an impurity may co-elute with the main peak, artificially inflating the calculated purity.

  • Destructive: The sample is consumed during the analysis.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be "stability-indicating," meaning it can separate the main analyte from potential degradation products.

  • Instrumentation & Conditions:

    • System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions. The gradient is crucial for eluting both polar and non-polar impurities.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound derivative.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.[11]

    • Further dilute as necessary to ensure the main peak is on scale.

  • System Suitability Test (SST):

    • Before running samples, perform at least five replicate injections of a standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be between 0.8 and 1.5. This ensures the system is performing correctly.[12]

  • Data Analysis:

    • Integrate all peaks in the chromatogram, typically from the solvent front to the end of the run.

    • Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

G cluster_1 HPLC Analysis Workflow Prep Sample Preparation (1 mg/mL in ACN/H2O) SST System Suitability Test (Replicate Injections, RSD < 2%) Prep->SST Inject Inject Sample into HPLC System SST->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Process Data Processing (Peak Integration) Detect->Process Report Purity Report (Area % Calculation) Process->Report

Caption: Standard workflow for HPLC purity assessment.

Quantitative NMR (qNMR): The Absolute Purity Standard

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method because it provides a direct and absolute measure of purity without requiring a reference standard of the analyte itself.[13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[14] By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[15]

Causality Behind Method Choices:

  • Principle: The choice of qNMR as an orthogonal method is deliberate. Its quantification is based on a fundamental nuclear property, making it mechanistically independent of chromatographic separation.[3] This provides a powerful cross-validation of the HPLC results.

  • Internal Standard Selection: The key to accurate qNMR is the internal standard. For this compound, a suitable standard like Maleic Acid or 1,4-Dinitrobenzene would be chosen. The criteria are:

    • High purity (certified).

    • Chemically inert towards the analyte.

    • Possesses sharp, simple proton signals that do not overlap with any analyte signals.[16]

    • Soluble in the same deuterated solvent as the analyte.

Advantages:

  • Absolute Method: Provides a direct purity value (mass fraction) traceable to the SI unit, not just a relative percentage.[16]

  • Structural Confirmation: The same experiment confirms the structure of the analyte and can help identify impurities.[13]

  • Non-destructive: The sample can be recovered after analysis.

  • Universal Detection: Detects any proton-containing species, including those without a UV chromophore that would be missed by HPLC.

Limitations:

  • Lower Sensitivity: Less sensitive than HPLC for detecting very low-level impurities.

  • Requires High-Field NMR: Access to a well-maintained NMR spectrometer (≥400 MHz) is necessary.

  • Potential for Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating integration.

Experimental Protocol: ¹H qNMR Purity Determination
  • Instrumentation & Reagents:

    • System: NMR Spectrometer (≥400 MHz) with high-precision NMR tubes.

    • Internal Standard (IS): Maleic Acid (certified, purity ≥99.5%).

    • Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆), as it is an excellent solvent for aromatic amines.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound derivative into a clean vial.

    • Accurately weigh ~5 mg of the Maleic Acid internal standard into the same vial.

    • Dissolve both components completely in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Key Parameter: A long relaxation delay (D1) is critical for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (typically D1 ≥ 30 seconds).[17]

    • Pulse Angle: Use a 90° pulse.

    • Scans: Acquire a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio (>250:1) for the signals to be integrated.[17]

  • Data Processing & Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons) and the signal from the internal standard (for Maleic Acid, the two vinyl protons appear as a singlet around 6.3 ppm in DMSO-d₆).

    • Calculate the purity using the following formula:[14]

      Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (e.g., N_analyte=1 for a single aromatic proton, N_IS=2 for Maleic Acid)

      • MW: Molecular Weight (Analyte: 248.12 g/mol ; IS: 116.07 g/mol )

      • m: Mass

      • Purity_IS: Purity of the internal standard (e.g., 99.8%)

Caption: Workflow for absolute purity determination by qNMR.

Complementary and Confirmatory Techniques

While HPLC and qNMR form the core of a robust purity assessment, other techniques provide valuable, often complementary, information.

Gas Chromatography-Mass Spectrometry (GC-MS)

For a compound to be analyzed by GC, it must be volatile and thermally stable.[4] this compound has a relatively high melting point (~139-140°C) and molecular weight, suggesting low volatility.[18] While direct GC analysis might be challenging without high temperatures that could cause degradation, it is an invaluable tool for identifying volatile impurities from the synthesis, such as residual solvents or low-boiling point precursors.[5]

  • Key Application: Primarily for impurity profiling of volatile and semi-volatile contaminants, not for quantifying the purity of the main, non-volatile compound.[19]

  • Advantage: The mass spectrometer provides definitive structural information on unknown impurities, which is a significant advantage over HPLC-UV.[20]

Melting Point Analysis

This classical technique is a simple, rapid, and cost-effective first indicator of purity.[21] The underlying principle is that impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[9]

  • Observation: A pure crystalline compound will have a sharp, well-defined melting point range (typically <1°C).[22] An impure sample will exhibit a depressed (lower) and broadened melting point range.[23]

  • Application: While not quantitative, a sharp melting point that matches the literature value provides a high degree of confidence in the sample's purity. A broad range immediately signals the presence of impurities and the need for further chromatographic or spectroscopic investigation.[24]

Data Summary and Method Comparison

The choice of method depends on the specific goal of the analysis, whether it is routine quality control, reference standard certification, or impurity identification.

FeatureHPLC-UVQuantitative NMR (qNMR)GC-MSMelting Point
Principle Chromatographic SeparationNuclear Magnetic ResonanceGas-Phase Separation & Mass AnalysisPhase Transition
Quantification Relative (Area %)Absolute (Mass %) Relative (Area %)Qualitative
Analyte Suitability Excellent for non-volatile compoundsExcellent for soluble compoundsVolatile & thermally stable compoundsCrystalline Solids
Primary Use Case Routine Purity & Impurity Profile Reference Standard Certification Volatile Impurity IDRapid Purity Check
Sensitivity Very High (ppm/ppb)Moderate ( ~0.1%)Very High (ppm/ppb)Low
Specificity Good (can be compromised by co-elution)High (based on unique chemical shifts)Very High (Mass Spectra) Low
Sample Destructive? YesNoYesNo (can be recovered)
Reference Standard Analyte-specific standard needed for true quantificationOnly a non-analyte internal standard neededAnalyte-specific standard neededLiterature value

Critical Validation Step: Forced Degradation Studies

To ensure an HPLC method is truly "stability-indicating," it must be challenged. Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products.[2][25] The goal is to achieve a modest level of degradation, typically 5-20%.

The analytical method is then used to analyze these stressed samples. A successful method will demonstrate the ability to separate all the newly formed degradation peaks from the main analyte peak.[26] This process is mandated by regulatory bodies like the ICH and FDA and provides ultimate confidence that the method can accurately measure purity even as a sample ages or is exposed to suboptimal conditions.[27]

Conclusion and Recommendations

Assessing the purity of synthesized this compound derivatives requires a thoughtful, multi-faceted approach grounded in sound analytical principles. No single technique is sufficient to provide absolute confidence.

  • For Routine Analysis and Quality Control: A validated, stability-indicating Reverse-Phase HPLC method is the recommended primary tool. It offers the high sensitivity and resolution needed to build a detailed impurity profile.

  • For Absolute Purity & Reference Material Certification: Quantitative NMR (qNMR) is the indispensable orthogonal method. Its ability to provide a direct, absolute purity value without an analyte-specific reference standard makes it the ultimate arbiter of purity and the ideal technique for cross-validating HPLC results.

By combining these powerful, mechanistically distinct techniques, researchers, scientists, and drug development professionals can establish a self-validating system that ensures the highest degree of accuracy and confidence in their synthesized materials, paving the way for reliable downstream applications.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Melting Point. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS.
  • Unknown. (n.d.). Melting point determination.
  • Unknown. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • MDPI. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • Unknown. (n.d.). Analytical method validation: A brief review.
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • IJIRT. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Unknown. (n.d.). Amines.
  • Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Unknown. (2017). Quantitative NMR Spectroscopy.docx.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • NIH. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
  • Unknown. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
  • Agilent. (n.d.). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

  • Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

Sources

theoretical vs experimental properties of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Bromo-[1,1'-biphenyl]-4-amine: Bridging Theoretical Predictions with Experimental Realities

For researchers and professionals in drug development and material science, a profound understanding of a chemical intermediate's properties is paramount for predictable and successful outcomes. This guide offers a comprehensive analysis of this compound (CAS No: 3365-82-0), a versatile biphenyl derivative. We will dissect its theoretical, calculated properties and juxtapose them with tangible, experimental data, providing a holistic view of this compound's character. The narrative will delve into the causality behind experimental choices, offer self-validating protocols, and ground all claims in authoritative sources.

Foundational Profile: Understanding the Molecule

This compound is a bifunctional organic compound featuring a biphenyl core. This structure is strategically substituted with an amine (-NH₂) group at the 4-position and a bromine (-Br) atom at the 4'-position. This specific arrangement of functional groups makes it a highly valuable building block in organic synthesis. The electron-donating amine group and the reactive bromine atom provide two distinct handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions and diazotization, making it a staple in the synthesis of complex organic molecules for pharmaceuticals and advanced materials.[1][2]

Theoretical vs. Experimental Properties: A Comparative Analysis

A molecule's properties can be predicted using computational models or determined through laboratory experiments. The synergy between these two approaches provides a robust characterization. While computational methods offer a rapid, cost-effective baseline, experimental data provides the real-world validation essential for practical application.

Core Molecular and Physical Properties

Theoretical properties are often calculated in silico for a single molecule in a vacuum, whereas experimental values reflect the behavior of a bulk substance, influenced by intermolecular forces and crystal lattice effects.

PropertyTheoretical/Computed ValueExperimental ValueSource
Molecular Formula C₁₂H₁₀BrNC₁₂H₁₀BrN[3]
Molecular Weight 248.12 g/mol 248.12 g/mol [3]
IUPAC Name 4-(4-bromophenyl)aniline4-(4-bromophenyl)aniline[3]
Physical Appearance N/AWhite to off-white powder/crystals[4]
Melting Point N/A164-166 °C[4]
XLogP3 4.3N/A[3]
Hydrogen Bond Donors 1N/A[3]
Hydrogen Bond Acceptors 1N/A[3]

Discussion of Discrepancies and Insights: The fundamental properties like molecular formula and weight are consistent, as expected. The experimental melting point of 164-166°C provides a crucial benchmark for purity assessment; a broad melting range or a significant deviation from this value would suggest the presence of impurities. The computed XLogP3 value of 4.3 indicates a high degree of lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents, a critical consideration for reaction and purification solvent selection.

Spectroscopic Fingerprints: The Experimental Verification

Spectroscopy is the cornerstone of structural elucidation in chemistry. Below is a comparison of expected (theoretical) versus actual experimental spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a unique fingerprint of the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Key Experimental ObservationsSource
N-H Stretch (Amine) 3400-3250 (two bands for 1° amine)Two distinct bands are observed, confirming the primary amine (R-NH₂). One for asymmetric and one for symmetric stretching.[5]
N-H Bend (Amine) 1650-1580A sharp band in this region further confirms the primary amine.[5]
C-N Stretch (Aromatic) 1335-1250A strong band is present, indicative of the C-N bond on the aromatic ring.[5][6]
Aromatic C=C Stretch ~1600-1450Multiple sharp bands characteristic of the biphenyl rings.[6]
C-Br Stretch ~680-515A band in the lower frequency region, though it can be weak and sometimes difficult to assign definitively.N/A

Causality in Interpretation: The presence of two distinct N-H stretching bands is a definitive experimental confirmation of the primary amine, a feature not explicitly detailed by simple molecular formula but crucial for verifying the structure.[5] This self-validating feature is a key takeaway from the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (typically ~6.5-7.6 ppm). The protons on the amine-bearing ring will be more shielded (upfield) compared to those on the bromine-bearing ring. The integration of these signals should correspond to the 9 aromatic protons and the 2 amine protons (which may appear as a broad singlet and can be exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will show 6 distinct signals for the aromatic carbons due to the molecule's symmetry, plus the signal for the carbon attached to the bromine and the one attached to the nitrogen.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the compound, offering the most direct confirmation of its molecular formula.

Key Feature: The most telling feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum:

  • M⁺ peak: at m/z ≈ 247 (for C₁₂H₁₀⁷⁹BrN)

  • [M+2]⁺ peak: at m/z ≈ 249 (for C₁₂H₁₀⁸¹BrN)

The near-equal intensity of these two peaks is an unmistakable experimental signature for a compound containing a single bromine atom.[3]

Synthesis, Reactivity, and Strategic Alternatives

The utility of a chemical intermediate is defined by its synthesis and subsequent reactivity.

Typical Synthesis Workflow: Suzuki-Miyaura Coupling

A common and efficient method for synthesizing biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an aryl halide and an aryl boronic acid.

Suzuki_Coupling cluster_reagents Starting Materials reagent1 4-Bromoaniline process Suzuki Coupling reagent1->process Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reagent2 4-Bromophenylboronic Acid product This compound process->product

Caption: Suzuki coupling workflow for synthesis.

Detailed Protocol: Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoaniline (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[7] The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/hexanes) to yield the pure product.

Chemical Reactivity: The Dual Functional Handles

The true value of this molecule lies in its two reactive sites.

Reactivity cluster_reactions Potential Reactions main_mol This compound -NH₂ (Amine) -Br (Bromo) amine_rxns Diazotization Acylation Alkylation main_mol:f1->amine_rxns Nucleophilic site bromo_rxns Suzuki Coupling Heck Reaction Sonogashira Coupling Buchwald-Hartwig Amination main_mol:f2->bromo_rxns Electrophilic site for Pd-catalyzed reactions

Caption: Reactivity of the amine and bromo groups.

Comparison with Key Alternatives
CompoundKey DifferencePrimary Application Focus
4-Bromobiphenyl Lacks the amine group.A simpler building block, often used when the amine functionality is not required or will be introduced later.[8]
4'-Amino-[1,1'-biphenyl]-4-ol Bromine is replaced by a hydroxyl (-OH) group.The -OH group offers different reactivity (e.g., etherification, esterification) and is common in liquid crystal and pharmaceutical synthesis.[4]
4,4'-Dibromo-[1,1'-biphenyl] Contains two bromine atoms, no amine.Used for creating symmetrical polymers or molecules where reactions at both ends of the biphenyl core are desired.[9]

The choice between these alternatives is dictated entirely by the synthetic strategy and the target molecule's final structure. This compound offers a unique combination of a nucleophilic amine and an electrophilic coupling site.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Based on available Safety Data Sheets (SDS), this compound and its precursors like 4-bromoaniline should be handled with care.

  • Hazards: Potential skin, eye, and respiratory tract irritant. Aromatic amines as a class can be toxic and may have long-term health effects.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

  • Handling: Use in a well-ventilated area or a chemical fume hood to minimize inhalation. Avoid generating dust.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]

Conclusion

This compound stands as a testament to the power of functional group synergy in organic synthesis. The close alignment of its theoretical properties with robust experimental data provides a high degree of confidence for its use in complex synthetic endeavors. Its dual reactivity, enabling both nucleophilic chemistry at the amine and a wide array of coupling reactions at the bromine, secures its role as a strategic and versatile intermediate. By understanding the interplay between its predicted and observed characteristics, researchers can leverage this compound to its fullest potential, accelerating innovation in both medicine and materials.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Min, C., & Jean-Marc, P. (1991). Preparation of 4-bromobiphenyl (U.S. Patent No. US4990705A). U.S.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromobiphenyl. PubChem. Retrieved January 18, 2026, from [Link]

  • Gesheng Chem. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. Retrieved January 18, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • Medlycott, E. A., et al. (2011). 4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. [Link]

  • El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19155-19183. [Link]

  • Zhang, J. (2009). Preparation of 4-bromobiphenyl (Chinese Patent No. CN101376619A).
  • National Institute of Standards and Technology. (n.d.). Mass spectrum of 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum of 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • Advion. (n.d.). Analysis of 4-Aminobiphenyl and 4-Bromoanilin on normal phase TLC using TLC/MS. Retrieved January 18, 2026, from [Link]

  • Gomberg, M., & Bachmann, W. E. (1924). p-BROMOBIPHENYL. Organic Syntheses, 4, 14. [Link]

  • Synthesis with Molecules. (2026). The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics. Retrieved January 18, 2026, from [Link]

  • Various Authors. (2015). What can be possible alternative reagent in following mechanism?. ResearchGate. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 18, 2026, from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 18, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-[1,1'-biphenyl]-2-amine. PubChem. Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 4'-Bromo-[1,1'-biphenyl]-4-amine (CAS No. 3365-82-0). As a halogenated aromatic amine, this compound requires meticulous management to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: Understanding the 'Why'

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. This compound is a compound of concern due to the combined structural features of a biphenyl core, an amine group, and a bromine atom. Aromatic amines are a class of chemicals with recognized toxicological profiles, and halogenated organic compounds are often noted for their environmental persistence.

The primary risks associated with this compound are its potential toxicity if ingested, inhaled, or absorbed through the skin, and its significant threat to aquatic ecosystems.[1][2] The brominated aromatic structure contributes to its low water solubility and potential for bioaccumulation, making environmental release a critical concern.[1]

Table 1: Hazard Profile of this compound and Related Compounds

Hazard ClassificationDescriptionRationale and Implication for Disposal
Acute Toxicity Harmful if swallowed.[1][2] Toxic in contact with skin or if inhaled.Direct exposure must be minimized. All waste, including contaminated personal protective equipment (PPE), must be treated as hazardous.
Skin Corrosion/Irritation Causes skin irritation.[1]Requires the use of chemically resistant gloves and lab coats. Contaminated clothing must be decontaminated or disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious eye damage/irritation.[1][2]Mandates the use of safety glasses or goggles. Any contaminated eyewear must be properly cleaned before reuse.
Aquatic Toxicity Very toxic to aquatic life, with long-lasting effects.[1][2][3]This is a critical disposal consideration. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. Its persistence can cause long-term damage to ecosystems.

Regulatory Framework for Disposal

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly a "listed" hazardous waste (i.e., it does not have its own specific F, K, P, or U waste code), it will almost certainly be classified as a characteristic hazardous waste due to its toxicity.[4][5]

Furthermore, as a halogenated organic compound (HOC), its disposal is subject to specific land disposal restrictions (LDRs) which mandate that the waste be treated to reduce the concentration of hazardous constituents before it can be landfilled.[6]

The most common and effective treatment for this type of waste is high-temperature incineration at a licensed hazardous waste disposal facility.[7] This process ensures the complete destruction of the organic molecule and allows for the scrubbing of acid gases (like hydrogen bromide) that are formed during combustion.

Pre-Disposal and Waste Handling Procedures in the Laboratory

Meticulous handling and segregation within the lab are the first steps in a compliant disposal pathway.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation.

  • Causality: Designating an SAA ensures that hazardous waste is kept in a controlled, secondary containment area, minimizing the risk of spills and accidental mixing with incompatible materials.[8] All personnel using the area must be familiar with its location and the procedures for its use.[8]

Step 2: Use a Compatible Waste Container

  • Select a clean, leak-proof container with a secure, screw-top cap. A glass bottle is typically suitable for this solid chemical.[8]

  • Causality: The container must be compatible with the waste to prevent degradation, leaks, or reactions. The original container of the chemical can often be used for the waste, provided it is in good condition.[8]

Step 3: Label the Container Correctly and Immediately

  • The moment the first drop of waste enters the container, it must be labeled.

  • The label must include:

    • The words "HAZARDOUS WASTE" .[8]

    • The full chemical name: "this compound" .[8]

    • A clear statement of the hazards (e.g., "Toxic," "Environmental Hazard").

  • Causality: Proper labeling is a legal requirement and is critical for safety. It prevents accidental mixing of incompatible wastes and ensures that the disposal facility has accurate information for safe handling and treatment.

Step 4: Segregate the Waste Stream

  • Do not mix this waste with other waste streams, particularly:

    • Non-halogenated organic solvents.

    • Aqueous waste.

    • Acids or bases.

  • Causality: Halogenated waste streams often have a higher disposal cost and require specific treatment (incineration). Mixing them with non-halogenated waste unnecessarily increases the volume of high-cost waste. Segregation ensures compliance and cost-effectiveness.[8]

Step 5: Store the Waste Container Safely

  • Keep the waste container tightly closed at all times, except when adding waste.[8]

  • Store it in your designated SAA, away from heat sources or direct sunlight.

  • Ensure the exterior of the container is clean and free of contamination.[8]

Disposal Pathway Decision Logic

The following diagram illustrates the decision-making process for managing waste containing this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Segregation & Containerization cluster_3 Labeling & Accumulation cluster_4 Final Disposal start Waste Generation (this compound) char_waste Characterize Waste Stream start->char_waste pure_solid Unused/Expired Pure Solid char_waste->pure_solid Pure cont_solid Contaminated Solids (e.g., gloves, weigh paper) char_waste->cont_solid Solid Contamination cont_solution Contaminated Solution (e.g., dissolved in solvent) char_waste->cont_solution Liquid Contamination label_solid Place in dedicated, sealed container. Label: 'HAZARDOUS WASTE - Halogenated Solid' and full chemical name. pure_solid->label_solid cont_solid->label_solid label_solution Place in dedicated, sealed container. Label: 'HAZARDOUS WASTE - Halogenated Liquid' and list all components with %. cont_solution->label_solution disposal Arrange pickup by licensed Hazardous Waste Contractor label_solid->disposal label_solution->disposal incineration High-Temperature Incineration (with acid gas scrubbing) disposal->incineration Treatment Method

Caption: Disposal decision workflow for this compound waste.

Protocol for Laboratory Spill and Decontamination

Accidents can happen. A clear, validated protocol is essential for a safe and effective response. This protocol is for small, manageable spills (typically <100g of solid).

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate area.

  • If there is a risk of dust inhalation, evacuate the area and prevent re-entry.

Step 2: Assemble Spill Kit and Don PPE

  • Wear the following minimum PPE:

    • Two pairs of nitrile gloves.

    • Chemical splash goggles.

    • A lab coat.

    • If the material is a fine powder, a NIOSH-approved respirator may be necessary.

  • Your spill kit should contain absorbent pads, inert absorbent material (like vermiculite or sand), a scoop/dustpan, and labeled hazardous waste bags/containers.

Step 3: Contain and Clean the Spill

  • Do not use water to clean the initial spill, as this can spread the contamination.[9]

  • Gently cover the spill with an inert absorbent material to prevent the powder from becoming airborne.[9]

  • Carefully sweep or scoop the material into a designated, labeled container for solid hazardous waste.[1][9]

Step 4: Decontaminate the Area

  • Dampen absorbent paper with a solvent like ethanol to wipe the spill area.[9]

  • Follow the solvent wipe with a thorough wash using soap and water.[9]

  • Self-Validation: This two-step decontamination process is self-validating. The organic solvent dissolves and removes the bulk of the residual chemical, and the subsequent detergent wash removes any remaining traces.

Step 5: Dispose of Contaminated Materials

  • All materials used for cleanup (gloves, absorbent pads, wipes) are now considered hazardous waste.

  • Place them in a sealed, vapor-tight plastic bag or container.[9]

  • Label the container as "HAZARDOUS WASTE - Spill Debris containing this compound" and dispose of it through your institution's hazardous waste program.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to regulatory requirements, and implementing the validated handling and disposal protocols outlined in this guide, you can effectively minimize risks. The core principles are clear: never dispose of this chemical via standard drains or trash, always use designated and properly labeled hazardous waste containers, and ensure the final disposal is handled by a licensed professional service, which will use high-temperature incineration.

References

  • ChemicalBook. (n.d.). N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine - Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromobiphenyl.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Bromoaniline.
  • Echemi. (n.d.). 3-(4'-Bromo[1,1'-biphenyl]-4-yl)-3,4-dihydro-1(2H)-naphthalenone Safety Data Sheets.
  • PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • Echemi. (n.d.). 4-Bromo-4′-fluoro-1,1′-biphenyl Safety Data Sheets.
  • PubChem. (n.d.). 4-Bromobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Cayman Chemical. (2025). Safety Data Sheet - 4-Bromoamphetamine (hydrochloride).
  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,1'-Biphenyl, 4,4'-dibromo-.
  • Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Echemi. (n.d.). [1,1′-Biphenyl]-4-ol, 4′-bromo-, 4-acetate Safety Data Sheets.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Retrieved from [Link]

  • Pilloud, F., Pouransari, N., & Renard, L. (2018). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA International Journal for Chemistry, 72(11), 794-798.
  • Occupational Safety and Health Administration. (1992). 4-Aminobiphenyl, 1-Naphthylamine and 2-Naphthylamine. OSHA.
  • Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM).
  • BLDpharm. (n.d.). 3365-82-0|this compound.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • ChemicalBook. (2024). 4'-Bromo-1,1'-biphenyl-4-amine.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4'-Bromo-[1,1'-biphenyl]-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers and scientists who are at the forefront of discovery. This guide provides essential, immediate safety and logistical information for handling 4'-Bromo-[1,1'-biphenyl]-4-amine, a compound of interest in various synthetic applications. As your partner in the laboratory, we are committed to providing value beyond the product itself, building a foundation of deep trust through comprehensive safety and handling guidance.

This document is structured to deliver not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions that ensure a safe and efficient laboratory environment.

Hazard Profile: Understanding the Risks of this compound

  • Aromatic Amines: This class of compounds is known for its potential toxicity. Many aromatic amines are readily absorbed through the skin and can pose health risks including carcinogenicity and mutagenicity.[1] They can also be harmful if inhaled or ingested.

  • Brominated Biphenyls: Polybrominated biphenyls (PBBs) are recognized for their environmental persistence and potential for bioaccumulation.[2] Depending on the specific congener, they can cause a range of health effects, including skin and eye irritation.[3][4] Some are considered possibly carcinogenic to humans.[2]

Based on these structural precedents, this compound should be handled as a substance that is potentially harmful if swallowed, toxic in contact with skin or if inhaled, causes skin and eye irritation, and may cause long-term adverse effects in the aquatic environment. [3][5][6]

Table 1: Inferred Hazard Classification based on Structural Analogs

Hazard ClassInferred ClassificationRationale
Acute Oral ToxicityHarmful if swallowed[3][5][6]A common characteristic of many aromatic amines and biphenyl compounds.
Skin Corrosion/IrritationCauses skin irritation[3][4]A frequent hazard associated with halogenated aromatic compounds.
Serious Eye Damage/IrritationCauses serious eye irritation/damage[3][6]A common property of many organic chemicals, particularly those with amine functionalities.
Acute Aquatic ToxicityVery toxic to aquatic life[3][7]Brominated organic compounds often exhibit high aquatic toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves are a primary barrier. Given that many aromatic amines can permeate glove materials, selecting the appropriate type is crucial.[8][9] Nitrile or neoprene gloves are generally recommended for handling amines.[10] Always double-glove to provide an extra layer of protection and change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required.[10] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[10]

  • Body Protection: A lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls or a chemical-resistant apron over a lab coat should be utilized.[11][12]

  • Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust particles. If a fume hood is not available or if there is a risk of generating aerosols, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used.[10][11]

Table 2: Recommended Personal Protective Equipment

Body PartRecommended PPERationale
HandsDouble-gloved with nitrile or neoprene glovesPrevents skin absorption of the aromatic amine.
Eyes/FaceChemical splash goggles and/or full-face shieldProtects against splashes and airborne particulates.
BodyLab coat, with chemical-resistant coveralls or apron as neededMinimizes skin contact with the compound.
RespiratoryUse within a chemical fume hood; respirator if necessaryPrevents inhalation of potentially harmful dust or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures that all procedures are conducted in a controlled and safe manner.

Preparation and Weighing
  • Designated Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, inspect all PPE for any signs of damage and ensure the fume hood is functioning correctly.

  • Weighing: Weigh the solid compound on a disposable weigh boat or creased weighing paper to prevent contamination of the balance.

  • Spill Containment: Have a spill kit readily accessible. For small spills of solid material, carefully sweep it up and place it in a labeled waste container.[3] Avoid generating dust.

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Closed System: Whenever possible, conduct reactions in a closed system to contain any vapors.

  • Temperature Control: Be mindful of the reaction temperature, as elevated temperatures can increase the volatility of the compound and its solvents.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and excess material, must be collected in a clearly labeled, sealed hazardous waste container.

  • Solvent Waste: Waste solvents from the reaction should be collected in a separate, appropriately labeled hazardous waste container.

  • Consult Local Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]

Visualizing the Safe Handling Workflow

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been developed.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start don_ppe Don Appropriate PPE prep_start->don_ppe Step 1 prep_fume_hood Prepare Fume Hood don_ppe->prep_fume_hood Step 2 gather_materials Gather Materials & Spill Kit prep_fume_hood->gather_materials Step 3 weigh_compound Weigh Compound gather_materials->weigh_compound Step 4 dissolve Dissolve/Add to Reaction weigh_compound->dissolve Step 5 conduct_reaction Conduct Reaction dissolve->conduct_reaction Step 6 decontaminate Decontaminate Work Area conduct_reaction->decontaminate Step 7 segregate_waste Segregate Waste decontaminate->segregate_waste Step 8 dispose Dispose of Waste Properly segregate_waste->dispose Step 9 doff_ppe Doff PPE dispose->doff_ppe Step 10 wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Step 11 cleanup_end End wash_hands->cleanup_end Step 12

Caption: A stepwise workflow for the safe handling of this compound.

By adhering to these guidelines, researchers and scientists can confidently handle this compound, ensuring their personal safety and the integrity of their research. Our commitment is to empower you with the knowledge and tools necessary for a secure and productive laboratory environment.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
  • N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine - Safety Data Sheet - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (2000, November 1).
  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. (2000, November-December).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • Bromo[1,1′-biphenyl]-4-yl)-3,4-dihydro-1(2H)-naphthalenone Safety Data Sheets - Echemi. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • 4-Bromo-4′-fluoro-1,1′-biphenyl Safety Data Sheets - Echemi. (n.d.).
  • Toxicological Profile for Polybrominated Biphenyls - Agency for Toxic Substances and Disease Registry. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromo-[1,1'-biphenyl]-4-amine
Reactant of Route 2
Reactant of Route 2
4'-Bromo-[1,1'-biphenyl]-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.